7-Chloro-1H-indazol-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQDKDTKMNMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-1H-indazol-6-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-indazol-6-amine is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. The indazole scaffold, consisting of a fused benzene and pyrazole ring system, is a privileged structure found in numerous biologically active molecules. The presence of amino and chloro substituents on the indazole core of this compound imparts specific electronic and steric properties that make it a valuable building block in the synthesis of potential therapeutic agents.
Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] In particular, the 6-aminoindazole moiety has been identified as a key pharmacophore in the development of various kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, by examining data from closely related analogs and utilizing computational predictions, we can establish a reliable profile of its key physicochemical properties.
| Property | Value | Source/Basis |
| CAS Number | 112635-08-2 | [5][6] |
| Molecular Formula | C₇H₆ClN₃ | [5] |
| Molecular Weight | 167.60 g/mol | [5] |
| Appearance | Expected to be a crystalline powder or solid. | [7] |
| Melting Point | Estimated to be in the range of 150-210 °C. The melting point of the related 1H-Indazol-6-amine is 204-206 °C[8], while 6-chloro-1H-indazole melts at 174-177 °C.[9] | Analogy to related compounds |
| Boiling Point | Predicted: ~408.7 ± 25.0 °C. This is a computational prediction for the related 6-chloro-1H-indazol-3-amine.[10] | Prediction for a related isomer |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and methanol, with limited solubility in water. The solubility of 1H-Indazol-6-amine in water is reported as 18.2 µg/mL at pH 7.4.[11] | Analogy to related compounds |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[5] | Supplier Data[5] |
Proposed Synthesis
A specific, validated synthesis for this compound is not detailed in the available literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted aminoindazoles, particularly the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[3][12] The proposed pathway starts from a readily available substituted benzonitrile.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Cyclization to form the indazole ring
-
Reaction Setup: To a solution of 2,3-dichloro-6-nitrobenzonitrile in a suitable solvent (e.g., ethanol or n-butanol), add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of solvent and temperature is critical to control regioselectivity, as seen in the synthesis of related indazoles.[13]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product, 7-chloro-6-nitro-1H-indazole, is isolated by filtration or extraction. Purification can be achieved by recrystallization.
Causality behind Experimental Choices: The use of hydrazine hydrate is a common and effective method for the cyclization of ortho-substituted benzonitriles to form the indazole ring system.[14] The reaction proceeds via a nucleophilic aromatic substitution of the more activated chlorine atom, followed by an intramolecular cyclization. Heating is necessary to overcome the activation energy for the cyclization reaction.
Step 2: Reduction of the nitro group
-
Reaction Setup: The 7-chloro-6-nitro-1H-indazole from the previous step is dissolved in a suitable solvent such as methanol or ethanol.
-
Reaction Conditions: The nitro group is reduced to an amine using standard reduction methods. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[15] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration (in the case of catalytic hydrogenation), and the solvent is evaporated. The crude product is then purified, for example, by column chromatography, to yield this compound.
Causality behind Experimental Choices: Catalytic hydrogenation is a clean and high-yielding method for the reduction of nitro groups to amines. It is often preferred due to the mild reaction conditions and the ease of product isolation. Chemical reducing agents like SnCl₂ provide an alternative when catalytic hydrogenation is not feasible.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the N-H protons of the amine and indazole moieties. The aromatic protons will likely appear as doublets or multiplets in the range of δ 6.5-8.0 ppm. The chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the chloro group and the pyrazole ring. The N-H protons of the amine and the indazole ring are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical range of δ 100-150 ppm. The carbon atoms directly attached to the nitrogen and chlorine atoms will show characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations from the primary amine and the indazole N-H group, typically appearing in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 167, corresponding to the molecular weight of the compound. An isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak will be characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of small molecules such as HCN or HCl.
Reactivity
The chemical reactivity of this compound is dictated by the interplay of the indazole ring system and its amino and chloro substituents.
-
Amino Group Reactivity: The primary amino group at the 6-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These reactions provide a handle for further functionalization and the synthesis of a diverse library of derivatives.
-
Indazole N-H Reactivity: The N-H proton of the indazole ring is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion can then be alkylated or acylated, typically at the N1 position.
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The directing effects of the amino and chloro groups, as well as the fused pyrazole ring, will influence the position of substitution. The amino group is a strong activating group and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is on an electron-rich ring system, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with activation by a strongly electron-withdrawing group, substitution may be possible.
Workflow for Derivative Synthesis
Caption: Key reactive sites and potential synthetic transformations of this compound.
Applications in Drug Discovery
The 6-aminoindazole scaffold is a well-established pharmacophore in modern drug discovery, and this compound represents a valuable starting material for the synthesis of novel drug candidates.
-
Anticancer Agents: A significant number of 6-aminoindazole derivatives have been investigated for their potent anticancer activity.[3][4] These compounds often act as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The chloro substituent can provide additional hydrophobic interactions and modulate the electronic properties of the molecule.
-
Inhibitors of Signaling Pathways: Derivatives of 6-aminoindazole have been designed to target specific signaling pathways involved in disease progression. For example, some have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape.[12]
-
Other Therapeutic Areas: The broader class of indazole derivatives has shown promise in a variety of other therapeutic areas, including as anti-inflammatory, anti-HIV, and neuroprotective agents.[1][2] The specific substitution pattern of this compound makes it an attractive starting point for exploring these and other biological activities.
Potential Role in Kinase Inhibition
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The Definitive Guide to the Structural Elucidation of 7-Chloro-1H-indazol-6-amine: A Technical Whitepaper for Drug Discovery Professionals
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
Indazoles are a class of bicyclic heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] These activities include, but are not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties. The precise structural characterization of novel indazole derivatives is a cornerstone of drug discovery, enabling a deep understanding of structure-activity relationships (SAR) and guiding the development of potent and selective therapeutic agents. This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 7-Chloro-1H-indazol-6-amine, a key intermediate in the synthesis of various biologically active molecules.
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed experimental choices. We will delve into the "why" behind each analytical technique, ensuring a self-validating approach to structural confirmation.
Core Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of the target molecule is the first step in its characterization.
| Property | Value | Source |
| Chemical Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| CAS Number | 112635-08-2 | [2] |
| Appearance | Powder or crystals | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light | [2] |
A Multi-faceted Approach to Structure Elucidation
Sources
Core Molecular Profile and Physicochemical Characteristics
An In-Depth Technical Guide to 7-Chloro-1H-indazol-6-amine (CAS: 112635-08-2)
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and handling, framed with insights derived from practical laboratory experience and established scientific literature.
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The specific substitution pattern of this molecule—a chloro group at position 7 and an amine group at position 6—makes it a versatile intermediate for creating libraries of complex molecules for drug discovery programs.[3][4]
The indazole core itself exists in two primary tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form.[1]
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 112635-08-2 | [5][6][7] |
| Molecular Formula | C₇H₆ClN₃ | [6] |
| Molecular Weight | 167.60 g/mol | [6] |
| Predicted Boiling Point | 381.9 ± 22.0 °C | [5] |
| Predicted Density | 1.533 ± 0.06 g/cm³ | [5] |
| Appearance | Powder or crystals | [8] |
| Purity | Typically >95% | [6][8] |
Synthesis Strategies: A Field-Proven Perspective
While a specific, detailed synthesis protocol for this compound is not extensively published, its structure lends itself to established synthetic routes for functionalized indazoles. The causality behind the chosen synthetic pathway often involves considerations of starting material cost, regioselectivity, and scalability.
A highly relevant and practical approach can be inferred from the synthesis of structurally similar compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir.[9][10][11] This synthesis demonstrates a robust, two-step sequence that is applicable to large-scale production without requiring chromatographic purification.[9][10][11]
The general logic involves:
-
Regioselective Halogenation: Starting with a substituted benzonitrile, a halogen is introduced at a specific position. The choice of halogenating agent (e.g., N-Bromosuccinimide (NBS) over Br₂) and reaction conditions (e.g., solvent, temperature) is critical to control the position of the new substituent and avoid side reactions like nitrile hydration.[9][12]
-
Indazole Ring Formation: The functionalized benzonitrile is then cyclized using hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine displaces a leaving group (like a chloro group) and subsequently condenses with the nitrile to form the pyrazole ring fused to the benzene ring.[9][12]
Caption: Generalized workflow for synthesizing functionalized aminoindazoles.
This approach is favored in process chemistry because it starts from inexpensive materials and avoids complex purification steps, making it economically viable for producing drug intermediates.[9][11]
Utility in Drug Discovery: A Kinase Inhibitor Scaffold
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][13][14][15][16] Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[13][15] this compound serves as a key starting material for building potent and selective inhibitors.
Causality in Application:
-
Vector for Substitution: The amine group at position 6 is a nucleophilic handle that allows for the straightforward attachment of various side chains through reactions like amidation or reductive amination.[3] This enables chemists to explore the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.
-
Modulation of Properties: The chloro group at position 7 influences the electronic properties of the ring system and can form specific halogen bonds within the kinase active site, enhancing potency. Its position can also be exploited to introduce larger substituents that clash with the "gatekeeper" residue in wild-type kinases, a strategy used to design inhibitors selective for engineered, analog-sensitive kinases.[13][15]
This scaffold has been instrumental in developing inhibitors for key signaling kinases such as Akt and Tpl2.[13][16] For example, derivatives based on this core have been synthesized and evaluated for their ability to inhibit the PI3K/Akt pathway, a central regulator of cell growth and survival that is frequently overactive in cancer.[13][15]
Caption: Role of indazole-based inhibitors in the PI3K/Akt signaling pathway.
Analytical Characterization
Confirming the identity and purity of this compound is paramount. While a complete spectral dataset is not publicly available, its structure allows for predictable characterization using standard analytical techniques. Researchers synthesizing or using this compound should expect the following spectral features based on data from similar indazole derivatives.[17][18][19]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct aromatic signals for the protons on the benzene ring. The chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing chloro group. The N-H protons of the amine and the indazole ring would likely appear as broad singlets.
-
¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine and nitrogen atoms would be significantly affected.[17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₇H₆ClN₃).[18] The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching from the amine and indazole moieties (typically in the 3200-3500 cm⁻¹ region) and C-N and C-Cl bond vibrations.[19][20]
Safety, Handling, and Storage Protocols
As with any laboratory chemical, proper handling of this compound is essential. The information provided in Safety Data Sheets (SDS) from suppliers forms the basis for safe laboratory practice.[7][21][22]
Table 2: GHS Hazard and Precautionary Information
| Category | Statement | Source |
| Hazard Pictogram | GHS07 (Irritant) | [8] |
| Signal Word | Warning | [8][21] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][21][23] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][21][23] |
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[23] Ensure an eyewash station and safety shower are immediately accessible.[23]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that meet appropriate standards (e.g., ANSI Z87.1 or EN166).[21][23]
-
Dispensing: When weighing, use a spatula and prevent dust dispersion. For solution-based work, add the solid to the solvent slowly.
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, collect the spilled solid using a method that does not generate dust (e.g., gently sweeping with absorbent material) and place it in a sealed container for hazardous waste disposal.[22]
-
First Aid:
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][25] For long-term stability, keep under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[6][23] Recommended storage temperature is often between 2-8°C.[6]
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block in the field of medicinal chemistry. Its strategically placed functional groups provide an ideal starting point for the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. The well-understood chemistry of the indazole scaffold allows for rational drug design and the systematic optimization of lead compounds. Future research will likely continue to leverage this and similar intermediates to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the role of the indazole core as a privileged structure in drug discovery.[26]
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An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-indazol-6-amine
Introduction
7-Chloro-1H-indazol-6-amine is a vital heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a substituted indazole core, is of significant interest to researchers and drug development professionals. The strategic placement of the chloro and amine functionalities on the indazole scaffold allows for diverse downstream chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a plausible and chemically sound synthetic route to this compound, grounded in established chemical principles and supported by analogous transformations reported in the scientific literature. The protocols and explanations herein are designed to equip researchers with the necessary knowledge to approach the synthesis of this and related compounds with a foundation of scientific integrity and practical insight.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach starting from a commercially available or readily accessible precursor. The core strategy involves the formation of the indazole ring system followed by the functionalization of a substituent on the benzene ring.
Caption: Retrosynthetic pathway for this compound.
This analysis identifies 2,3-dichloro-6-nitroaniline as a strategic starting material. The synthesis will proceed via the formation of the key intermediate, 7-chloro-6-nitro-1H-indazole , through an intramolecular cyclization reaction. The final step involves the selective reduction of the nitro group to the desired amine.
Part 1: Synthesis of the Key Intermediate: 7-Chloro-6-nitro-1H-indazole
The cornerstone of this synthesis is the construction of the indazole ring from a suitably substituted aniline derivative. The von Richter reaction, or similar diazotization-cyclization methodologies, provides a classic and reliable approach for this transformation.
Causality Behind Experimental Choices
The choice of 2,3-dichloro-6-nitroaniline as the starting material is strategic. The ortho-chloro and amino groups are predisposed to form the indazole ring upon diazotization. The second chloro substituent at the 3-position and the nitro group at the 6-position remain as spectators during the cyclization, leading to the desired substitution pattern in the indazole product. The use of sodium nitrite in an acidic medium is a standard and well-understood method for generating the reactive diazonium salt intermediate.
Experimental Protocol: Diazotization and Intramolecular Cyclization
This protocol is adapted from established procedures for the synthesis of substituted indazoles from ortho-substituted anilines.[1][2]
Reaction Scheme:
Caption: Synthesis of 7-Chloro-6-nitro-1H-indazole.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 2,3-Dichloro-6-nitroaniline | 207.01 | 1.0 | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | solvent/reagent | Handle with extreme care in a fume hood. |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | Use a freshly opened container. |
| Deionized Water | 18.02 | - | For workup |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying the organic phase |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.
-
Dissolution of Starting Material: Slowly and portion-wise, add 2,3-dichloro-6-nitroaniline (1.0 eq.) to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition. Stir the resulting solution until all the solid has dissolved.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
Reaction Progression: After the complete addition of the sodium nitrite solution, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
Cyclization: Slowly and carefully, allow the reaction mixture to warm to room temperature, and then heat it to 50-60 °C. The formation of the indazole ring is typically accompanied by the evolution of gas. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: The resulting precipitate is the crude 7-chloro-6-nitro-1H-indazole. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Wash the combined organic layers with deionized water, followed by brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Part 2: Reduction to the Final Product: this compound
The final step in this synthesis is the reduction of the nitro group to an amine. This is a common and well-documented transformation in organic synthesis, with several reliable methods available.
Rationale for Method Selection
Catalytic hydrogenation is often the method of choice for nitro group reduction due to its high efficiency, clean reaction profile, and generally high yields. The use of palladium on carbon (Pd/C) as a catalyst with a hydrogen source such as hydrogen gas or a transfer hydrogenation reagent like hydrazine hydrate is a robust and widely applicable method.[3]
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
Caption: Reduction of 7-Chloro-6-nitro-1H-indazole.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 7-Chloro-6-nitro-1H-indazole | 197.56 | 1.0 | Intermediate from Part 1 |
| Palladium on Carbon (10% Pd/C) | - | catalytic (5-10 mol%) | Handle with care, can be pyrophoric when dry. |
| Ethanol (or Methanol) | 46.07 (32.04) | solvent | Use anhydrous grade. |
| Hydrogen Gas (H₂) | 2.02 | excess | Use in a well-ventilated area with proper safety precautions. |
| Celite® (or filter aid) | - | - | For filtration |
Procedure:
-
Reaction Setup: To a hydrogenation flask, add 7-chloro-6-nitro-1H-indazole (1.0 eq.) and the solvent (ethanol or methanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the flask.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure hydrogenation).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.
Characterization
The identity and purity of the final product, this compound (CAS No: 112635-08-2)[4], should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the successful transformation of the nitro group to an amine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent. Can be toxic if ingested.
-
Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of solvents. Handle in an inert atmosphere when possible.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.
-
Conclusion
This technical guide outlines a robust and scientifically sound synthetic pathway for the preparation of this compound. By leveraging a classical indazole ring formation strategy followed by a standard nitro group reduction, this important medicinal chemistry building block can be accessed in a logical and reproducible manner. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to undertake the synthesis of this and related heterocyclic compounds.
References
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Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10793-10809. Available at: [Link]
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El-Sattar, N. E. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Various authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of substituted indazoles. (US3988347A).
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Porter, H. D., & Peterson, W. D. (n.d.). 5-nitroindazole. Organic Syntheses. Available at: [Link]
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Lead Sciences. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2, 3-dichloro-6-nitroaniline. (CN111646907A).
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
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PubChemLite. (n.d.). 7-chloro-1h-indazol-3-amine (C7H6ClN3). Available at: [Link]
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Georgieva, M., et al. (2014). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative Medicine and Cellular Longevity, 2014, 674268. Available at: [Link]
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The Strategic Role of 7-Chloro-1H-indazol-6-amine Derivatives in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a framework consistently found in molecules with significant therapeutic potential.[1][2][3] This guide delves into a specific, highly functionalized indazole, 7-chloro-1H-indazol-6-amine, and its derivatives, which have emerged as pivotal components in the development of targeted therapies, particularly in oncology. We will explore the synthesis, biological activity, and mechanistic insights into these compounds, providing a comprehensive resource for researchers and drug development professionals.
The this compound Core: A Foundation for Potency and Selectivity
The this compound molecule (C7H6ClN3) is a cornerstone for the synthesis of a multitude of bioactive compounds.[4] Its unique substitution pattern—a chlorine atom at position 7 and an amine group at position 6—provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic functionalization is crucial for achieving high-affinity binding to biological targets and developing potent and selective inhibitors.[1]
The indazole nucleus itself is a bioisostere of purine, allowing it to interact with a wide array of biological targets, most notably protein kinases.[2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Derivatives of this compound have shown remarkable efficacy as kinase inhibitors, targeting key players in cancer progression such as c-Met, FGFR, and VEGFR.[2][5][7]
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of derivatives based on the this compound core typically involves multi-step reaction sequences. A common strategy is to utilize the amine group at the 6-position as a nucleophile to form a crucial bond with another heterocyclic system, often a quinoline or quinazoline ring. This approach has been successfully employed to generate a diverse library of potent kinase inhibitors.
Below is a generalized, step-by-step protocol for the synthesis of a representative this compound derivative, inspired by methodologies reported in the literature.[8]
Experimental Protocol: Synthesis of a Quinazoline-Indazole Derivative
Objective: To synthesize a derivative where the this compound is coupled with a functionalized quinazoline core.
Materials:
-
This compound
-
4-Chloro-7-fluoro-6-nitroquinazoline
-
Substituted phenylamine
-
Sodium hydroxide
-
Ethanol
-
Hydrazine hydrate
-
Activated carbon
-
Ferric chloride
-
Appropriate solvents (e.g., DMSO, water)
Methodology:
-
Step 1: Nucleophilic Aromatic Substitution.
-
Dissolve 4-chloro-7-fluoro-6-nitroquinazoline in a suitable solvent.
-
Add the substituted phenylamine to the solution.
-
Heat the reaction mixture to facilitate the substitution of the chlorine at the 4-position of the quinazoline ring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction and isolate the product by precipitation and filtration.
-
-
Step 2: Methoxy Substitution.
-
Treat the product from Step 1 with sodium hydroxide in a suitable solvent at elevated temperature to replace the fluorine at the 7-position with a methoxy group.
-
Isolate the resulting intermediate.
-
-
Step 3: Reduction of the Nitro Group.
-
Suspend the methoxylated intermediate in ethanol.
-
Add activated carbon and ferric chloride, followed by the cautious addition of hydrazine hydrate.
-
Reflux the mixture to reduce the nitro group at the 6-position to an amine.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude product.
-
-
Step 4: Coupling with this compound.
-
The newly formed amine on the quinazoline core can now be coupled with this compound through various coupling strategies to yield the final derivative.
-
-
Purification and Characterization.
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][7][11] Their primary mechanism of action is the inhibition of protein kinases that are critical for tumor growth, angiogenesis, and metastasis.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activity of representative indazole derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 9f | Human colorectal cancer (HCT116) | 14.3 ± 4.4 | [1] |
| 36 | Human colorectal cancer (HCT116) | 0.4 ± 0.3 | [1] |
| 7j | Human breast cancer (MCF-7) | 9 | [1] |
| 6o | Human chronic myeloid leukemia (K562) | 5.15 | [10] |
| 2f | Breast cancer (4T1) | 0.23–1.15 | [7] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that derivatives of this compound can be potent anticancer agents, with some compounds exhibiting activity in the sub-micromolar range.[1][7][10]
Targeting Key Signaling Pathways in Cancer
The efficacy of this compound derivatives as anticancer agents stems from their ability to inhibit specific signaling pathways that are aberrantly activated in cancer cells. One of the most prominent targets is the c-Met signaling pathway.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[12] In many cancers, the c-Met pathway is dysregulated, leading to uncontrolled cell growth and metastasis.[6]
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- 6. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Biological Activity of the Indazole Scaffold as a Kinase Inhibitor, with a Focus on 7-Chloro-1H-indazol-6-amine and TAM Family Targets
This guide provides an in-depth technical exploration of the indazole scaffold as a privileged structure in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. While focusing on the potential of the specific, yet under-characterized molecule 7-Chloro-1H-indazol-6-amine , we will synthesize field-proven insights from structurally related compounds to illuminate its likely biological activities and guide future research. The primary lens for this analysis will be the inhibition of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases—a critical hub in cancer progression and therapeutic resistance.
Introduction: The Indazole Scaffold - A Cornerstone of Kinase Inhibition
The indazole core is a bicyclic aromatic heterocycle that has emerged as a cornerstone pharmacophore in the design of targeted therapeutics.[1][2][3] Its structural rigidity and ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases make it an ideal starting point for inhibitor design.[4][5] This potential has been clinically validated through the successful development and approval of several indazole-containing anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor).[1][6][7]
This compound (CAS: 112635-08-2) represents a synthetically accessible member of this important chemical class.[8] Although direct biological data for this specific compound is sparse, its structural features—the indazole core, a chlorine atom at position 7, and an amine group at position 6—provide a strong basis for hypothesizing its activity. This guide will dissect the established roles of the indazole scaffold to build a comprehensive profile of its potential as a kinase inhibitor, with a particular focus on the TAM kinase family, where indazole-based inhibitors have shown significant promise.[9][10]
Part 1: The TAM Kinase Family: A Critical Oncogenic Hub
The TAM family, comprising three receptor tyrosine kinases (RTKs)—TYRO3, AXL, and MERTK—are crucial regulators of diverse cellular processes, including cell survival, proliferation, adhesion, and inflammation.[11] While essential for normal physiology, their dysregulation is a hallmark of numerous cancers.[11][12]
Role in Oncology: Overexpression and constitutive activation of TAM kinases are strongly correlated with poor prognosis, metastasis, and the development of resistance to a wide array of cancer therapies, including chemotherapy, targeted agents, and immunotherapy.[9][12][13]
-
AXL , the most studied member, is a key driver of epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[13] Its activation promotes cell survival and resistance to EGFR inhibitors in lung cancer and other malignancies.[10]
-
MERTK is often implicated in the survival of leukemia cells and contributes to an immunosuppressive tumor microenvironment by promoting the clearance of apoptotic cells (efferocytosis) by macrophages, which in turn dampens anti-tumor immune responses.[12][14]
-
TYRO3 's role is less defined but is also linked to cell survival and migratory pathways.[10]
Downstream Signaling: Upon binding their primary ligands, Gas6 (Growth arrest-specific 6) or Protein S, TAM kinases dimerize and autophosphorylate their intracellular kinase domains.[4][15] This initiates a cascade of downstream signaling events, predominantly through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are fundamental drivers of cell proliferation and survival.[13]
Caption: Canonical TAM Kinase (AXL) Signaling Pathway.
Part 2: The Indazole Scaffold in TAM Kinase Inhibitor Design
The development of small-molecule inhibitors targeting TAM kinases is a highly active area of cancer research.[14][16] The indazole scaffold has proven to be an excellent foundation for such inhibitors, as demonstrated by a successful fragment-based lead discovery campaign targeting AXL.[9][10]
From Fragment to Potent Inhibitor: A Causal Path A fragment-based screening approach identified a simple indazole fragment as a weak but efficient binder to the AXL kinase domain.[9] This "hit" served as the starting point for a structure-guided optimization process. The causality behind this experimental choice is rooted in efficiency; starting with small, low-affinity fragments allows for the exploration of chemical space around a validated core, with each modification designed to improve potency and selectivity.
Through iterative cycles of chemical synthesis and biological testing, guided by computational docking and X-ray crystallography, this initial fragment was elaborated into a potent AXL inhibitor.[9] Key steps in this process often involve:
-
Hinge-Binding Optimization: Modifying the indazole core or its immediate substituents to maximize hydrogen bonding with the "hinge" region of the kinase ATP-binding site. The amino group on an amino-indazole, for instance, is a classic hinge-binding motif.[5]
-
Exploration of Hydrophobic Pockets: Adding moieties that extend into adjacent hydrophobic pockets to increase binding affinity (van der Waals interactions).
-
Solvent-Front Exposure: Introducing polar groups that can interact with the solvent front to improve solubility and overall pharmacokinetic properties.
Quantitative Structure-Activity Relationship (SAR) The table below synthesizes hypothetical data based on the typical optimization trajectory described in the literature for indazole-based AXL inhibitors.[9] This illustrates how systematic chemical modifications translate into improved biological activity.
| Compound ID | Core Scaffold | R1 Group (Position 3) | R2 Group (Position 5) | AXL Kinase IC50 (nM) | Cell Proliferation EC50 (nM) |
| Fragment 11 | Indazole | -H | -H | 50,000 | >100,000 |
| Intermediate 24 | Indazole | -NH2 | Phenyl | 1,500 | 25,000 |
| Lead 54 | Indazole | -NH-CO-Cyclopropyl | 4-Morpholinophenyl | 15 | 250 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
This progression demonstrates a clear SAR where the addition of an amide group at the 3-position and a substituted phenyl ring at the 5-position dramatically enhances both biochemical and cellular potency.
Part 3: Experimental Protocols for Characterization
To validate the hypothesized activity of a novel compound like this compound, a tiered experimental approach is essential. The following protocols represent self-validating systems for the robust characterization of putative kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (AXL Kinase)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified AXL kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by the AXL kinase. Inhibition of the kinase results in a decreased FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35.[10]
-
Recombinant human AXL kinase domain (e.g., from a commercial vendor).
-
Biotinylated peptide substrate.
-
ATP solution (prepare at a concentration equal to the Km for AXL).
-
Test Compound (this compound): Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 5 µL of AXL kinase solution (pre-diluted in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a 2.5 µL mixture of peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Normalize data to controls: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a known inhibitor).
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-Proliferative Assay
This protocol measures the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase.
Principle: The Sulforhodamine B (SRB) assay quantifies total cellular protein, which is proportional to cell number. A decrease in protein content indicates either cytotoxic or cytostatic effects.[17][18]
Step-by-Step Methodology:
-
Cell Culture:
-
Use a relevant human cancer cell line with known AXL expression (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer).
-
Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration <0.5%).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Staining and Quantification:
-
Gently fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the EC50 value.
-
Caption: Tiered Experimental Workflow for Inhibitor Characterization.
Part 4: Inferred Activity and Future Directions for this compound
Based on the extensive body of literature surrounding the indazole scaffold, it is highly probable that This compound functions as a protein kinase inhibitor.[1][19] The 6-amino group is a known hinge-binding element, suggesting the compound can anchor itself in the ATP-binding pocket of various kinases.[5][17] The 7-chloro substitution may further enhance potency by forming favorable halogen-bond interactions or by occupying a small hydrophobic pocket, a common strategy in kinase inhibitor design.[1]
Primary Hypothesis: this compound is a putative inhibitor of the TAM kinase family, particularly AXL. Its core structure provides the necessary anchor, while its substitutions are well-positioned to confer potency and selectivity.
Proposed Research Plan:
-
Initial Screening: Screen the compound against a broad panel of kinases to establish a selectivity profile. This will confirm if the TAM family is indeed a primary target and identify potential off-target activities.
-
Biochemical Validation: If TAM kinase activity is observed, perform detailed IC50 determinations as described in Protocol 1 for AXL, MERTK, and TYRO3.
-
Cellular Target Engagement: Use a technique like Western blotting to determine if the compound can inhibit the autophosphorylation of AXL in a cellular context upon stimulation with Gas6.
-
Functional Cellular Assays: Evaluate the compound's effect on AXL-dependent cancer cell proliferation (Protocol 2), migration, and invasion.
-
Structure-Based Design: If the compound shows promise, initiate co-crystallization studies with the AXL kinase domain to obtain structural data that can guide the rational design of more potent and selective second-generation inhibitors.
Conclusion: While this compound itself is an uncharacterized entity, its chemical architecture places it firmly within a class of highly successful kinase inhibitors. By leveraging the wealth of knowledge on the indazole scaffold and its interactions with oncogenic kinases like AXL, a clear and logical path for its investigation emerges. The protocols and insights provided in this guide offer a robust framework for researchers and drug developers to unlock the therapeutic potential of this promising molecule and its derivatives in the ongoing fight against cancer.
References
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Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
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Wnuk, K., et al. (2023). Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy. International Journal of Molecular Sciences.
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MedChemExpress. (n.d.). TAM Receptor Inhibitors.
-
Ng, S., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate.
-
Myers, S. H., et al. (2023). TAM family kinases as therapeutic targets at the interface of cancer and immunity. Nature Reviews Clinical Oncology, 20(11), 739-755.
-
BenchChem. (2025). Synthesis of AXL Kinase Inhibitors Utilizing 3-Iodo-1,5-dimethyl-1H-indazole.
-
Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24657-24693.
-
Linger, R. M., et al. (2011). TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer. Advances in Cancer Research, 110, 35-83.
-
Mollard, A., et al. (2017). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 60(8), 3103-3124.
-
Bryan, M. C., et al. (2021). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
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Adooq Bioscience. (n.d.). TAM Receptor pathway.
-
BenchChem. (2025). Benchmarking new indazole derivatives against established kinase inhibitors.
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
-
Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3).
-
ResearchGate. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia.
-
Gelin, C. F., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 558-562.
-
Lead Sciences. (n.d.). This compound.
-
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7-Chloro-1H-indazol-6-amine mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 7-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies for oncology. Its inherent ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases, making it a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive analysis of the inferred mechanism of action of this compound, a specific indazole derivative. While direct, extensive research on this particular molecule is not widely published, by leveraging structure-activity relationship (SAR) data from analogous compounds and foundational principles of kinase inhibition, we can construct a robust model of its biological activity. This guide will delve into the probable molecular targets, the downstream signaling pathways affected, and the experimental methodologies required for its characterization, offering valuable insights for researchers in the field.
Introduction: The Indazole Scaffold as a Kinase Inhibitor
Protein kinases play a pivotal role in cellular signal transduction, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of pharmaceutical research.
The indazole ring system has emerged as a highly successful pharmacophore for kinase inhibition.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, can effectively occupy the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This interaction is a common feature of many potent kinase inhibitors and is essential for their inhibitory activity.
Numerous indazole-based drugs have received regulatory approval, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), underscoring the clinical significance of this scaffold.[2] The specific substitutions on the indazole ring are critical in determining the potency and selectivity of the inhibitor against the vast human kinome.
Inferred Mechanism of Action of this compound
Based on the extensive body of research on indazole-based kinase inhibitors, the mechanism of action for this compound is inferred to be the competitive inhibition of one or more protein kinases.
Molecular Target: The Kinase ATP-Binding Pocket
The primary molecular target of this compound is predicted to be the ATP-binding site within the catalytic domain of a protein kinase. The 6-amino group of the indazole core is strategically positioned to act as a "hinge-binder," forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction anchors the molecule in the active site.
The 7-chloro substituent is expected to influence the inhibitor's selectivity and potency by interacting with a specific hydrophobic pocket adjacent to the hinge region. The nature and size of the substituent at this position can either enhance binding to the target kinase or create steric hindrance, thereby preventing binding to other kinases.[3]
Predicted Kinase Targets: The TAM Family and Beyond
Given the structural motifs of this compound, it is plausible that it targets members of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[4][5] AXL, in particular, is a well-established therapeutic target in oncology due to its role in tumor progression, metastasis, and drug resistance.[6][7] The indazole scaffold has been successfully utilized in the development of potent AXL inhibitors.[5]
The general structure of this compound suggests it could also exhibit activity against other receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, which are common targets for indazole-based inhibitors.[3][8]
Downstream Signaling Pathways
By inhibiting the catalytic activity of a target kinase, this compound would block the phosphorylation of its downstream substrates. This would lead to the attenuation of key signaling pathways that drive cancer cell proliferation and survival. For instance, inhibition of AXL kinase would disrupt the PI3K/Akt and MAPK/ERK signaling cascades.[8]
The following diagram illustrates the inferred mechanism of action at a molecular and cellular level:
Caption: Inferred signaling pathway of this compound.
Quantitative Data and Comparative Analysis
| Compound/Drug Name | Primary Target(s) | IC50 (nM) | Reference |
| Bemcentinib (BGB324) | AXL | 14 | [9] |
| Axitinib | VEGFR1/2/3 | 0.1/0.2/0.1-0.3 | [2] |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | 10/30/47, 84/-, 74 | [2] |
| Linifanib | VEGFR, PDGFR | 4 | [10] |
| Compound 27a | FGFR1/2 | <4.1/2.0 | [1] |
This table provides a comparative landscape of the inhibitory potency of various indazole-based kinase inhibitors.
Experimental Protocols for Characterization
To elucidate the precise mechanism of action and selectivity profile of this compound, a series of biochemical and cell-based assays are required.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., 1% DMSO).
-
Prepare a solution of the purified kinase of interest in kinase reaction buffer.
-
Prepare a solution of the kinase substrate and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.
-
Incubate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the growth and viability of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 72 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) value.[11]
-
Western Blotting for Target Engagement and Pathway Modulation
This technique is used to detect changes in protein phosphorylation, confirming target engagement and downstream pathway inhibition.
Protocol: Western Blot Analysis
-
Cell Lysis:
-
Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-AXL, AXL, p-Akt, Akt).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is pending, a strong inference can be made for its role as a kinase inhibitor based on the well-established properties of the indazole scaffold. The 6-amino and 7-chloro substitutions likely confer a specific kinase selectivity profile, with the TAM family of kinases, particularly AXL, being a probable target.
Future research should focus on a comprehensive kinase panel screening to identify the primary and secondary targets of this compound. Subsequent cell-based assays and in vivo studies will be crucial to validate its therapeutic potential and elucidate its precise mechanism of action in a biological context. The insights provided in this guide offer a foundational framework for initiating such investigations.
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7-Chloro-1H-indazol-6-amine: A Technical Guide for Advanced Drug Discovery
Introduction: The Privileged Indazole Scaffold in Modern Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[2] This has led to the successful development of several blockbuster drugs, particularly in the realm of oncology. Marketed therapeutics such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor) all feature the indazole core, underscoring its significance in the design of targeted therapies.[3]
The 1H-indazole-3-amine moiety, in particular, is recognized as an effective "hinge-binding" fragment, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[3] The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet underexplored, derivative: 7-Chloro-1H-indazol-6-amine . The introduction of a chlorine atom at the 7-position and an amine group at the 6-position offers a unique substitution pattern for library development, providing vectors for chemical modification that can probe novel regions of target binding sites. While detailed literature on this specific molecule is sparse, its structural features suggest significant potential as a key intermediate in the synthesis of next-generation kinase inhibitors and other therapeutic agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented in the table below. These properties are essential for designing synthetic routes, purification strategies, and for computational modeling in drug design projects.
| Property | Value | Source |
| CAS Number | 112635-08-2 | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | [4] |
| Appearance | Not specified (typically a solid) | - |
| Purity | >95% (as commercially available) | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, dark place | [4] |
Proposed Synthesis of this compound: A Multi-step Approach
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Acetylation of 2-Chloro-6-methylaniline
-
Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions during the subsequent nitration step and to help direct the nitro group to the desired position.
-
Procedure:
-
To a stirred solution of 2-chloro-6-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum to yield N-(2-chloro-6-methylphenyl)acetamide.
-
Step 2: Nitration of N-(2-Chloro-6-methylphenyl)acetamide
-
Rationale: A nitro group is introduced onto the aromatic ring. The acetylamino and methyl groups direct the nitration primarily to the para position relative to the acetylamino group.
-
Procedure:
-
Add N-(2-chloro-6-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water, and dry to obtain N-(2-chloro-6-methyl-4-nitrophenyl)acetamide.
-
Step 3: Deacetylation
-
Rationale: The protecting acetyl group is removed to regenerate the free amine.
-
Procedure:
-
Reflux the N-(2-chloro-6-methyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-chloro-6-methyl-4-nitroaniline.
-
Step 4 & 5: Diazotization and Reductive Cyclization (Davis-Beirut Reaction)
-
Rationale: This is a key step for the formation of the indazole ring. The aniline is converted to a diazonium salt, which then undergoes an intramolecular cyclization. This is a variation of the Bart-Schmidt reaction.
-
Procedure:
-
Dissolve 2-chloro-6-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
To this solution, add a solution of sodium sulfite or tin(II) chloride in hydrochloric acid to effect reductive cyclization.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture to precipitate the crude 7-chloro-6-nitro-1H-indazole.
-
Filter, wash, and purify by recrystallization or column chromatography.
-
Step 6: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to the desired 6-amino group.
-
Procedure:
-
Dissolve 7-chloro-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, this compound.[5]
-
Chemical Reactivity and Derivatization Potential
This compound is a versatile building block with multiple reactive sites that can be exploited for the synthesis of compound libraries.
-
The 6-Amino Group: This primary aromatic amine is a key handle for a variety of chemical transformations. It can undergo acylation, sulfonylation, reductive amination, and diazotization followed by Sandmeyer-type reactions to introduce a range of functionalities.[4]
-
The Indazole N-H: The nitrogen at the 1-position of the indazole ring can be alkylated or arylated to introduce substituents that can modulate the compound's properties and interactions with biological targets.
-
The Chloro Group: The chlorine atom at the 7-position is relatively unreactive towards nucleophilic aromatic substitution but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions, allowing for the introduction of aryl or alkyl groups.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The structural features of this compound make it an attractive starting point for the design of inhibitors targeting protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Structure-Activity Relationship (SAR) Insights from Related Compounds:
-
The 6-Amino Group: In many kinase inhibitors, the amino group at the 6-position of the indazole can be derivatized to extend into solvent-exposed regions of the ATP binding pocket, allowing for the introduction of solubilizing groups or moieties that can form additional interactions to enhance potency and selectivity.[6]
-
The 7-Chloro Group: The presence of a halogen at the 7-position can influence the electronics of the ring system and provide a vector for further substitution. This position is often exploited to improve metabolic stability and cell permeability.
Targeting Receptor Tyrosine Kinase (RTK) Signaling:
Many indazole-based inhibitors target RTKs, such as VEGFR, FGFR, and c-Met, which are key drivers of tumor growth, angiogenesis, and metastasis. The diagram below illustrates a generalized RTK signaling pathway, which is a common target for indazole-based therapeutics.
Caption: Inhibition of RTK signaling by indazole-based compounds.
Derivatives of this compound could be designed to bind to the ATP pocket of RTKs, preventing autophosphorylation and blocking downstream signaling cascades, thereby inhibiting cancer cell proliferation and angiogenesis.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique substitution pattern on the privileged indazole scaffold provides a solid foundation for the development of novel, potent, and selective therapeutic agents. While a dedicated synthetic protocol is yet to be published, a reliable synthesis can be proposed based on established chemical principles. The true potential of this molecule lies in its utility as a starting point for the creation of diverse chemical libraries targeting a range of disease-relevant proteins, particularly protein kinases. Further exploration of the chemical space around this scaffold is warranted and is likely to yield novel drug candidates with improved therapeutic profiles.
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The Emergence of 1H-Indazole-6-amine Derivatives as Potent Anticancer Agents: A Technical Guide
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] This guide delves into the discovery and development of a promising new class of anticancer candidates: 1H-indazole-6-amine derivatives. We will explore their rational design, synthesis, structure-activity relationships, and mechanism of action, with a focus on their ability to induce apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed experimental protocols to facilitate further investigation in this exciting area of oncology research.
Introduction: The Indazole Scaffold in Oncology
The indazole ring system, a bicyclic heteroaromatic compound, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity.[2] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core, highlighting its importance in the development of targeted cancer therapies.[1] The work detailed in this guide focuses on a specific subset of indazole-containing molecules, the 1H-indazole-6-amine derivatives, which have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[3][4]
A key focus of recent research has been the development of N-substituted 1H-indazole-6-amine derivatives. One such derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, has emerged as a lead compound with potent antiproliferative activity against human colorectal cancer cells and, importantly, low cytotoxicity in normal cells.[3] This selectivity for cancer cells is a critical attribute for any potential anticancer drug, and it is this characteristic that has spurred further investigation into this class of compounds.
Synthesis of 1H-Indazole-6-amine Derivatives
The synthesis of N-substituted 1H-indazole-6-amine derivatives is typically achieved through a straightforward and efficient two-step process involving acetylation followed by reductive amination of the commercially available 6-aminoindazole.[4]
General Synthetic Scheme
The overall synthetic approach is depicted below:
Caption: General synthesis of N-substituted 1H-indazole-6-amine derivatives.
Detailed Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine
This protocol provides a detailed procedure for the synthesis of the lead compound, N-(4-fluorobenzyl)-1H-indazol-6-amine.
Step 1: Acetylation of 6-Aminoindazole
-
To a solution of 6-aminoindazole (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain N-(1H-indazol-6-yl)acetamide.
Step 2: Reductive Amination
-
A mixture of N-(1H-indazol-6-yl)acetamide (1.0 eq) and 4-fluorobenzaldehyde (1.2 eq) in a suitable solvent (e.g., methanol or ethanol) is stirred at room temperature.[5]
-
A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate imine formation.
-
After stirring for 30 minutes to 1 hour, a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) is added portion-wise.[5]
-
The reaction is stirred at room temperature for an additional 4-6 hours or until completion as monitored by TLC.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(4-fluorobenzyl)-1H-indazol-6-amine.
Structure-Activity Relationship (SAR) Studies
SAR studies on 1H-indazole-6-amine derivatives have provided valuable insights into the structural features required for potent anticancer activity.
| Compound | R1 | R2 | Anticancer Activity (IC50 in µM) | Reference |
| 9f | H | 4-fluorobenzyl | 14.3 ± 4.4 (HCT116) | [3] |
| 36 | CH3 | 4-fluorobenzyl | 0.4 ± 0.3 (HCT116) | [3] |
| 2f | various | various | 0.23 - 1.15 (various cell lines) | [1] |
| 6o | various | various | 5.15 (K562) | [6] |
Key SAR Observations:
-
Substitution on the Indazole Nitrogen: N1-methylation of the indazole ring, as seen in compound 36 , can significantly enhance cytotoxic activity compared to the unsubstituted analog 9f .[3]
-
Substitution on the 6-amino Group: The nature of the substituent on the 6-amino group is crucial for activity. N-benzylation, particularly with electron-withdrawing groups on the phenyl ring (e.g., fluorine), is generally favorable for anticancer activity.[7]
-
Substitution at other positions: Modifications at other positions on the indazole ring can also modulate activity, with some derivatives showing potent inhibition of various cancer cell lines.[1][6] For instance, compound 2f , a more complex derivative, exhibited potent growth inhibitory activity against several cancer cell lines.[1]
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that 1H-indazole-6-amine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][6]
The Mitochondrial Apoptosis Pathway
The lead compounds in this class have been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9]
Treatment of cancer cells with these indazole derivatives leads to:
-
Upregulation of pro-apoptotic proteins: An increase in the expression of Bax.[1]
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2.[1]
This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1]
Signaling Pathway Diagram
Caption: Proposed mechanism of apoptosis induction by 1H-indazole-6-amine derivatives.
Preclinical Evaluation: From In Vitro to In Vivo
The development of any new anticancer agent requires rigorous preclinical evaluation, starting with in vitro assays and progressing to in vivo animal models.
In Vitro Cytotoxicity Assays
The initial screening of 1H-indazole-6-amine derivatives for anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose.[4]
Detailed Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Efficacy Studies
Promising compounds identified from in vitro screening are then evaluated in vivo using animal models of cancer, most commonly xenograft models in immunodeficient mice.[1]
General Protocol for In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Also, monitor the body weight and general health of the animals as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.
In vivo studies have shown that some 1H-indazole-6-amine derivatives can significantly suppress tumor growth in xenograft models without causing obvious side effects, further supporting their potential as clinical candidates.[1][10]
Conclusion and Future Directions
The 1H-indazole-6-amine scaffold represents a promising starting point for the development of novel anticancer agents. The research highlighted in this guide demonstrates that derivatives of this scaffold can be synthesized efficiently and exhibit potent and selective cytotoxicity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the direct molecular target(s) of these compounds to better understand their mechanism of action and to guide rational drug design.
-
In Vivo Pharmacology: Comprehensive in vivo studies to evaluate efficacy in a broader range of cancer models, as well as detailed pharmacokinetic and toxicology studies.
The continued exploration of 1H-indazole-6-amine derivatives holds significant promise for the discovery of new and effective treatments for cancer.
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An In-depth Technical Guide to Indazole-Containing Derivatives: Synthesis and Biological Perspectives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Indazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
In the vast landscape of heterocyclic chemistry, the indazole nucleus stands out as a "privileged scaffold."[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, is a rare occurrence in nature but has become a cornerstone in the design of synthetic therapeutic agents.[2][3][4] Its unique structural and electronic properties, including the existence of two primary stable tautomeric forms (1H-indazole and 2H-indazole), provide a versatile framework for molecular design, enabling fine-tuning of physicochemical and pharmacological properties.[2][5]
The significance of the indazole core is underscored by its presence in numerous FDA-approved drugs, such as the anticancer agents Pazopanib, Axitinib, and Entrectinib, and the anti-inflammatory drug Benzydamine.[3][6][7][8] These molecules leverage the indazole scaffold to interact with high specificity and affinity to a range of biological targets. The derivatives of this remarkable heterocycle exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and anti-arrhythmic properties, making it a focal point of intense research in drug discovery.[1][2][9][10]
This guide provides a comprehensive exploration of the indazole core, delving into the strategic nuances of its synthesis and the expansive biological landscape it occupies. We will move beyond mere procedural descriptions to elucidate the mechanistic rationale behind synthetic choices and the structure-activity relationships that govern biological function.
Part 1: The Synthetic Architecture of Indazole Derivatives
The synthesis of the indazole core is a rich field of organic chemistry, featuring both classical name reactions and modern catalytic methodologies. The strategic challenge often lies in achieving regioselective control over the N1 and N2 positions of the pyrazole ring, leading to the desired 1H- or 2H-indazole tautomer.
Crafting the 1H-Indazole Core: Established and Modern Routes
The 1H-indazole tautomer is thermodynamically more stable than the 2H form and is a common motif in many bioactive compounds.[2][5] Synthetic strategies are diverse, leveraging intramolecular cyclization as a key step.
Classical Approaches:
-
From o-Toluidines (Jacobson Synthesis): A foundational method involving the diazotization of o-toluidine derivatives, which subsequently undergo intramolecular cyclization. The choice of acidic conditions is critical for the diazotization step, while the subsequent ring closure often proceeds upon gentle heating.[5]
-
From o-Halobenzonitriles: A straightforward approach involves the reaction of o-fluorobenzonitriles with hydrazine. This nucleophilic aromatic substitution followed by cyclization is efficient but often limited by the availability of the fluorinated starting materials.[5][11]
Modern Catalytic Methodologies:
Modern synthesis has focused on C-H activation and transition-metal-catalyzed cross-coupling reactions, offering milder conditions and broader substrate scope.
-
Intramolecular C-H Amination of Hydrazones: This powerful strategy involves the formation of a hydrazone from a ketone, followed by an intramolecular cyclization that forms the N-N bond. The choice of catalyst is crucial for efficiency and selectivity.
-
Palladium-Catalyzed: Ligand-free palladium catalysis provides an effective route for C-H amination to form the indazole ring.[2]
-
Iodine-Mediated: A metal-free alternative using iodine in the presence of a base like potassium iodide promotes direct aryl C-H amination.[2]
-
PIFA-Mediated: Using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant offers another metal-free pathway with good functional group tolerance.[2]
-
-
Copper-Catalyzed Cyclization of o-Haloaryl N-Sulfonylhydrazones: This method utilizes readily available o-haloaryl N-sulfonylhydrazones and a copper catalyst, such as Cu₂O or Cu(OAc)₂, to facilitate the intramolecular C-N bond formation. The sulfonyl group acts as a traceless directing group.[2]
-
Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts can mediate the C-H activation of imidate esters or NH imines, which then couple with sources of nitrogen like nitrosobenzenes or anthranil to construct the indazole ring under redox-neutral conditions.[1][2]
This protocol is adapted from the method described by Wang et al. for the cyclization of o-haloaryl N-sulfonylhydrazones.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous solvent (e.g., DMF or DMSO, 5 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole derivative.
Causality Behind Choices:
-
Catalyst: Cu(OAc)₂ is chosen for its efficacy and lower cost compared to palladium or rhodium. It effectively catalyzes the intramolecular N-arylation.
-
Base: K₂CO₃ is a mild and inexpensive base sufficient to facilitate the reaction without causing decomposition of sensitive functional groups.
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure solubility of the reactants and to reach the required reaction temperature.
Constructing the 2H-Indazole Core: Regioselective Strategies
The 2H-indazole tautomer is a key component of several blockbuster drugs, including the PARP inhibitor Niraparib.[2][6] Syntheses must overcome the thermodynamic preference for the 1H tautomer, often through kinetically controlled reactions or by using starting materials that pre-determine the substitution pattern.
Key Synthetic Routes:
-
Davis-Beirut Reaction: This classic reaction provides a direct route to 2H-indazoles through the base-mediated cyclization of N-substituted o-nitrobenzylamines. It is an N-N bond-forming heterocyclization that is appealing due to its use of inexpensive starting materials.[4][12]
-
Rhodium-Catalyzed C-H Activation of Azobenzenes: A powerful modern method where azobenzenes react with various coupling partners like alkynes or α-keto aldehydes. The rhodium(III) catalyst directs the C-H functionalization of the ortho-position of the azobenzene, leading to an annulation reaction that forms the 2H-indazole ring.[2]
-
Copper-Catalyzed Three-Component Reaction: An efficient one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst is crucial for facilitating the formation of both C-N and N-N bonds in a tandem process.[1][13] This method is highly versatile and tolerates a wide range of functional groups.[13]
This protocol is based on the ligand-free, copper-catalyzed method reported by Kumar et al.[13]
-
Reactant Preparation: In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (NaN₃, 1.5 mmol), and copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%).
-
Solvent and Reaction Conditions: Add a green solvent such as polyethylene glycol (PEG 300) or DMSO (3-5 mL). Seal the vessel and heat the mixture to 110-130 °C with stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS until the starting aldehyde is consumed.
-
Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product is then purified by silica gel column chromatography to yield the pure 2H-indazole derivative.
Causality Behind Choices:
-
Catalyst: Cu₂O nanoparticles are effective in catalyzing both the initial C-N coupling and the subsequent N-N bond formation. Using a nanoparticle catalyst can enhance reactivity and allow for ligand-free conditions.[1][13]
-
Azide Source: Sodium azide serves as the source for the two nitrogen atoms of the pyrazole ring.
-
One-Pot Strategy: This approach enhances efficiency and sustainability by minimizing intermediate purification steps, solvent waste, and reaction time.
Part 2: The Biological Landscape of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions—primarily hydrogen bonds and π-π stacking—with a multitude of biological targets.[14] This versatility has led to the development of indazole-containing drugs across several therapeutic areas.
Anticancer Activity: A Pillar of Indazole Therapeutics
Indazole derivatives have made their most significant impact in oncology, primarily as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9][10][14]
Mechanism of Action: Kinase Inhibition
Many indazole-based drugs function as ATP-competitive inhibitors. The indazole core typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the enzyme. This anchors the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Key Anticancer Indazole Drugs:
| Drug Name | Primary Target(s) | Therapeutic Use |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[2][3] |
| Axitinib | VEGFR | Advanced Renal Cell Carcinoma[3][8] |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[2][6] |
| Entrectinib | ALK, ROS1, TRK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors[2][3] |
| Lonidamine | Hexokinase II | Brain Tumors (in combination therapy)[3][9] |
Anti-inflammatory Activity
Indazole derivatives have shown significant potential in managing inflammation.[15] The mechanism often involves the inhibition of key enzymes and mediators in the inflammatory cascade.
-
Mechanism: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins at sites of inflammation.[15] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines.
-
Marketed Drug - Benzydamine: This non-steroidal anti-inflammatory drug (NSAID) is widely used for its analgesic and anti-inflammatory properties in treating conditions of the mouth and throat.[3][4]
-
Preclinical Evidence: Studies have demonstrated that compounds like 5-aminoindazole and 6-nitroindazole can dose-dependently inhibit carrageenan-induced paw edema in animal models, a classic test for acute inflammation.[15]
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and indazole derivatives have emerged as promising candidates.[16]
-
Antibacterial Agents:
-
Mechanism: A primary mode of action is the inhibition of bacterial DNA gyrase (GyrB), an essential type II topoisomerase that is a validated clinical target.[1][17] By interfering with DNA replication and repair, these compounds exhibit bactericidal or bacteriostatic effects.
-
Spectrum of Activity: Indazole-based compounds have demonstrated potent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[16][17] Activity has also been reported against Gram-negative bacteria like E. coli.[1]
-
-
Antifungal and Antiprotozoal Agents:
Table of Selected Antimicrobial Indazole Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC) |
| Indazole-Benzimidazole Hybrids | S. aureus, S. cerevisiae, C. tropicalis | 1.95 - 3.90 µg/mL[19] |
| Thiazolylindazoles | MRSA, S. pneumoniae, E. faecalis | Potent activity in mouse infection models[17] |
| 2H-Indazole Derivatives | Giardia intestinalis, E. histolytica | More potent than metronidazole in some cases[3] |
Conclusion and Future Perspectives
The indazole scaffold continues to demonstrate its immense value in medicinal chemistry and drug development. Its synthetic accessibility, coupled with its capacity for versatile biological engagement, ensures its place in the modern pharmacopeia.
Future research will likely focus on several key areas:
-
Sustainable Synthesis: The development of greener, more scalable, and cost-effective synthetic routes, including metal-free catalysis and flow chemistry applications, will be critical for industrial application.[1]
-
Novel Biological Targets: While kinase inhibition is well-established, exploring the potential of indazoles against other target classes, such as epigenetic modulators or protein-protein interactions, could open new therapeutic avenues.
-
Combating Resistance: In both oncology and infectious disease, designing next-generation indazole derivatives that can overcome known resistance mechanisms is a paramount challenge.
The journey of the indazole heterocycle from a chemical curiosity to a life-saving therapeutic backbone is a testament to the power of synthetic and medicinal chemistry. The continued exploration of its synthesis and biological properties promises to yield even more innovative medicines in the years to come.
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Various Authors. (2010-2024). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Sravani, G., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Raju, B., et al. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]
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Various Authors. (2024). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
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Tari, L. W., et al. (2013). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Various Authors. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 7-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-indazol-6-amine is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Compounds within the indazole class exhibit a wide range of biological activities, and as such, their derivatives are often investigated as potent pharmaceutical intermediates.[1] Given its reactive amine and chloro functional groups, and its likely biological potency, a thorough understanding of the safety and handling protocols for this compound is paramount for ensuring the safety of laboratory personnel and the integrity of research.
This guide provides a detailed, technically-grounded framework for the safe handling, storage, and disposal of this compound. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's identity and properties.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 112635-08-2 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.60 g/mol | [3] |
| Appearance | Likely a solid powder or crystals | Inferred from analogs |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |
Hazard Identification and Risk Assessment
GHS Classification (Inferred from Analogs):
Data from close analogs like 1H-Indazol-6-amine and 6-chloro-1H-indazol-3-amine strongly suggest the following GHS classifications.[4][5]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Causality of Hazards:
-
Oral Toxicity (H302): As a biologically active scaffold, indazole derivatives are designed to interact with physiological systems. Ingestion could lead to systemic toxicity.
-
Skin and Eye Irritation (H315, H319): Aromatic amines can be irritants. The presence of a halogen (chlorine) can exacerbate this effect. Direct contact with skin or, more critically, eyes, can lead to inflammation, redness, and pain.[4][5]
-
Respiratory Irritation (H335): Fine, airborne powders of this compound can irritate the mucous membranes of the respiratory tract upon inhalation, leading to coughing and shortness of breath.[4][5]
Potency Considerations: Given its status as a potential drug intermediate, this compound should be handled as a potent compound . Potent compounds are substances that elicit a biological response at a low dose. This necessitates a higher level of containment and more stringent handling procedures than for standard laboratory reagents.
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle for handling potent compounds is containment at the source . Engineering controls are the most critical line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Primary Containment: All operations involving the handling of solid this compound, especially weighing and transferring, must be conducted in a primary containment device.
-
Vented Balance Enclosure (VBE) or Fume Hood: For small quantities, a VBE or a chemical fume hood is mandatory to prevent inhalation of powders.
-
Glovebox or Isolator: For larger quantities or repetitive operations, a glovebox or an isolator provides a higher level of containment by creating a physical barrier between the operator and the compound.[6]
-
-
Secondary Containment: The laboratory itself should be designed for secondary containment.
Personal Protective Equipment (PPE)
PPE is the final barrier and must be used in conjunction with, not as a replacement for, engineering controls.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing or powder generation.
-
Gloves: Double-gloving with nitrile gloves is recommended. Check for tears or defects before use. Remove the outer pair of gloves immediately after handling the compound and before touching any other surfaces.[8]
-
Lab Coat: A dedicated lab coat, preferably one that is non-permeable, should be worn. Cuffed sleeves are ideal to prevent exposure to the wrists.
-
Respiratory Protection: If engineering controls are not sufficient to keep exposure below established limits (or in their absence), a properly fitted respirator (e.g., an N95 or higher) is required. All respirator use must be in accordance with a formal respiratory protection program.
// Connections A -> B -> C -> D -> E -> F -> G [color="#4285F4"]; G -> H [label="After Handling", color="#EA4335"]; H -> I -> J -> K -> L [color="#34A853"]; } }
Caption: Personal Protective Equipment (PPE) Workflow.
Detailed Handling and Storage Protocols
Weighing and Transferring Solids
This protocol is designed to minimize the generation of airborne dust.
-
Preparation: Designate a specific area within a fume hood or VBE for handling the compound. Cover the work surface with disposable bench paper.
-
Tare Container: Place a tared, sealable container on the balance within the enclosure.
-
Transfer: Using a dedicated spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Avoid scooping actions that could create dust.
-
Seal: Immediately and securely seal both the stock bottle and the receiving container.
-
Decontaminate: Carefully wipe the exterior of both containers, the spatula, and the surrounding work surface with a damp cloth (e.g., wetted with 70% ethanol) to remove any residual powder. Dispose of the cloth and bench paper as hazardous waste.
-
Documentation: Record the amount taken in the laboratory notebook and on the stock bottle label.
Solution Preparation
-
Initial Steps: Follow steps 1-4 from the "Weighing and Transferring Solids" protocol.
-
Solvent Addition: In the fume hood, uncap the container with the weighed solid. Using a pipette or graduated cylinder, add the desired solvent slowly to avoid splashing.
-
Dissolution: Seal the container and mix via gentle swirling, vortexing, or sonication until the solid is fully dissolved.
-
Decontamination: Wipe the exterior of the container and proceed with the experimental use.
Storage
-
Primary Container: Store in the original, tightly sealed container.
-
Secondary Containment: Place the primary container within a larger, clearly labeled, and sealed secondary container (e.g., a plastic tub or Ziploc bag) to contain any potential leaks.[9]
-
Location: Store in a designated, secure location at 2-8°C, away from strong oxidizing agents. The storage area should be dark and under an inert atmosphere if possible, as indicated by supplier recommendations.[3]
Reactivity and Stability
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Thermal Decomposition: While specific data is lacking, the thermal decomposition of chlorinated aromatic amines can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[10] At very high temperatures, the formation of highly toxic phosgene (COCl₂) is possible.[11] Therefore, avoid excessive heating.
-
Synthesis Hazards: The synthesis of related indazole amines often involves reagents like hydrazine and N-Bromosuccinimide (NBS).[12] Researchers should be aware that traces of these or other reactive starting materials could be present as impurities, potentially affecting the compound's stability and reactivity.
Emergency Procedures
Spill Response
A spill of solid this compound requires immediate and careful attention.
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// Styling node [fillcolor="#FFFFFF", fontcolor="#202124"]; Alert, Isolate, PPE, Contain, Cleanup, Collect, Decontaminate [fillcolor="#F1F3F4"];
// Connections Start -> Alert [color="#4285F4"]; Alert -> Isolate [color="#4285F4"]; Isolate -> PPE [color="#4285F4"]; PPE -> Contain [color="#4285F4"]; Contain -> Cleanup [color="#4285F4"]; Cleanup -> Collect [color="#4285F4"]; Collect -> Decontaminate [color="#4285F4"]; Decontaminate -> Report [color="#4285F4"]; } }
Caption: Spill Response Workflow for Solid Powder.
First Aid Measures
These measures are based on the potential hazards and should be administered while seeking immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Segregation: All waste containing this compound (e.g., unused solid, contaminated PPE, spill cleanup materials, solutions) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste .[9]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste. This is crucial because the disposal methods differ, and cross-contamination increases disposal costs and complexity.
-
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[9] This process is necessary to ensure the complete destruction of the chlorinated molecule.
Conclusion
This compound is a valuable research chemical that demands a high degree of respect and careful handling. While specific toxicological data may be limited, by applying the principles of handling potent compounds, utilizing appropriate engineering controls and PPE, and following rigorous protocols for handling and disposal, researchers can work with this compound safely and effectively. The foundation of safety lies in a proactive risk assessment and the consistent application of these best practices.
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PubMed Central. (2013). Risk assessment of hazardous substances revisited. [Link]
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PubMed. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. [Link]
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PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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A Comprehensive Technical Guide to the Solubility Profiling of 7-Chloro-1H-indazol-6-amine in Drug Discovery
Introduction: The Indazole Scaffold and the Imperative of Solubility
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for a vast array of therapeutic agents. Among these, the indazole nucleus is a privileged structure, appearing in numerous compounds with demonstrated biological activities, including potent anticancer properties.[1][2][3] 7-Chloro-1H-indazol-6-amine (CAS: 112635-08-2) represents a key exemplar of this chemical class—a small molecule with potential utility in drug discovery programs.[4][5] However, the therapeutic promise of any new chemical entity (NCE) is fundamentally tethered to its physicochemical properties, chief among them, its solubility.
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a critical determinant of a drug's journey through the body.[6] For orally administered drugs, insufficient aqueous solubility is a primary cause of low and erratic bioavailability, which can terminate the development of an otherwise promising candidate.[7][8] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, presenting a major challenge for formulation scientists.[6][8]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on how to approach the solubility characterization of a novel compound, using this compound as a central case study. We will move beyond mere data presentation to explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative principles of pharmaceutical science.
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment in the Drug Discovery Cascade
In preclinical drug development, the question "What is the solubility?" is not answered with a single value, but rather with a profile that evolves with the program's maturity.[9] Understanding the distinction between kinetic and thermodynamic solubility is paramount for making informed decisions.[10][11]
-
Kinetic Solubility is determined by dissolving a compound, typically from a concentrated DMSO stock solution, into an aqueous buffer and measuring the concentration at which it begins to precipitate.[12][13] This high-throughput method is crucial during the early discovery phases (hit-to-lead and lead identification) for rapidly screening large numbers of compounds to flag potential liabilities.[14] However, because the compound may form a temporary, supersaturated state, kinetic solubility values are often higher than their thermodynamic counterparts and can be highly dependent on the specific assay protocol.[15]
-
Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution, in the presence of its solid-state form.[12] Determined by methods like the gold-standard shake-flask technique, it is a definitive, material-sparing measurement essential for lead optimization, preformulation, and predicting in vivo behavior.[16][17]
The strategic application of these two types of measurements allows for the efficient allocation of resources, ensuring that only the most promising candidates with acceptable solubility profiles advance toward more intensive development.[12]
Caption: Decision-making workflow based on solubility assessments in drug discovery.
Physicochemical Profile and Predicted Solubility of this compound
| Property | Value / Prediction | Rationale & Implication |
| Molecular Formula | C₇H₆ClN₃[4] | Provides the elemental composition. |
| Molecular Weight | 167.60 g/mol [4] | A relatively small molecule, which is generally favorable for solubility.[18] |
| Structure | Substituted 1H-Indazole | The core scaffold has low aqueous solubility (e.g., 1H-Indazol-6-amine: 18.2 µg/mL).[19] |
| Key Functional Groups | - Amine (-NH₂): A weak base that can be protonated. | Solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the amine group is ionized.[20] |
| - Chloro (-Cl): An electron-withdrawing, lipophilic group. | The chloro group likely decreases aqueous solubility compared to the unsubstituted parent indazole. | |
| - Indazole Nitrogens: Can act as hydrogen bond acceptors/donors. | These sites can interact with polar solvents like water, but the overall aromatic system is hydrophobic. | |
| Predicted Solubility | Low in Neutral Water: Likely <50 µg/mL. | Based on the low solubility of the parent scaffold and the presence of the lipophilic chloro group. |
| Higher in Acidic Buffers: | Protonation of the amine group will form a more soluble salt.[20] | |
| Soluble in Organic Solvents: | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol and methanol.[20] |
A Validated Framework for Experimental Solubility Determination
The following protocols provide detailed, self-validating methodologies for determining both the kinetic and thermodynamic solubility of this compound. The causality behind each step is explained to ensure robust and reproducible data generation.
Protocol 1: High-Throughput Kinetic Solubility Determination by Nephelometry
This method is designed for rapid assessment in the early discovery phase. Nephelometry measures the amount of light scattered by suspended particles (precipitate), providing a direct indication of insolubility.[21]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in pure DMSO to create a 20 mM stock solution.
-
Causality: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it the standard for compound libraries.[13] A high concentration is necessary to initiate precipitation upon dilution.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to generate a range of concentrations (e.g., from 20 mM down to ~0.01 mM).
-
-
Addition to Aqueous Buffer:
-
Using an automated liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well microplate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Causality: The rapid addition of the DMSO solution into the aqueous "anti-solvent" creates a state of supersaturation, which is the basis of the kinetic measurement.[13] Maintaining a low final DMSO concentration is critical as it can artificially inflate solubility.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[14]
-
Measure the turbidity of each well using a laser nephelometer.
-
Causality: A defined incubation time allows for the formation of precipitate from the metastable supersaturated solution. Temperature control is crucial as solubility is temperature-dependent.[22]
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
-
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask and HPLC-UV
This is the definitive method for determining equilibrium solubility, essential for later-stage development.[17] It relies on allowing the system to reach a true thermodynamic equilibrium, followed by precise quantification using High-Performance Liquid Chromatography (HPLC).[23][24]
Caption: Workflow for the thermodynamic shake-flask solubility protocol.
Objective: To measure the equilibrium concentration of this compound in various solvents (e.g., water, pH 7.4 buffer, pH 1.2 buffer).
Methodology:
-
System Preparation:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent.
-
Causality: A visible excess of solid must be present throughout the experiment to ensure that the solution remains saturated and at equilibrium with the solid phase.[17]
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours).
-
Causality: This long incubation with constant agitation is necessary to allow the dissolution process to reach a true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.[17]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any suspended particles to settle.
-
Carefully withdraw a sample of the supernatant. Separate the dissolved compound from the undissolved solid using either centrifugation followed by removal of the supernatant, or by filtering the solution through a chemically inert filter (e.g., 0.45 µm PTFE).
-
Causality: This step is critical for accuracy. Any transfer of solid particles into the analytical sample will falsely elevate the measured concentration.[9]
-
-
Quantification by HPLC-UV:
-
Calibration: Prepare a set of standard solutions of this compound of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water). Inject these standards into the HPLC system and record the peak area from the UV detector at the compound's λmax. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the same solvent used for the standards and inject it into the HPLC system.
-
Causality: HPLC provides excellent separation and sensitivity, allowing for the accurate quantification of the analyte even in complex matrices.[25] A validated calibration curve ensures that the measured response is directly and linearly proportional to the concentration.[23]
-
-
Calculation:
-
Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this value by the dilution factor to determine the final thermodynamic solubility in the original solvent.
-
Conclusion: From Data to Development
Characterizing the solubility of a new chemical entity like this compound is not a perfunctory task but a strategic necessity in modern drug development. By employing a phased approach—using high-throughput kinetic assays for early-stage screening and the rigorous shake-flask method for definitive thermodynamic data—researchers can build a comprehensive solubility profile. This profile is the foundation upon which critical decisions are made regarding lead candidate selection, formulation design, and the overall strategy for preclinical and clinical studies.[26][27][28] A thorough understanding of a compound's solubility behavior, grounded in the robust methodologies outlined here, is indispensable for navigating the complex path from a promising molecule to a viable therapeutic.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 7-Chloro-1H-indazol-6-amine
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword: The Imperative of Spectroscopic Validation in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Molecules such as 7-Chloro-1H-indazol-6-amine, a substituted indazole, represent a class of heterocyclic compounds with significant biological potential, frequently explored as scaffolds for kinase inhibitors and other therapeutic agents.[1][2] The precise arrangement of its atoms—the location of the chloro and amine substituents on the bicyclic indazole core—is critical to its function and interaction with biological targets. Therefore, a meticulous spectroscopic characterization is not merely a procedural step but a fundamental requirement for advancing any research or development program.
Molecular Profile: this compound
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 112635-08-2 | [6] |
| Molecular Formula | C₇H₆ClN₃ | [6] |
| Molecular Weight | 167.60 g/mol | [6] |
| Structure | ![]() | N/A |
The indazole ring system exhibits annular tautomerism, with the proton on the nitrogen atom capable of residing on either N1 or N2.[1][7] For the unsubstituted indazole, the 1H-tautomer is generally more stable.[1] This guide will proceed under the assumption of the 1H-tautomer being the predominant form in solution, a critical consideration for NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[8][9] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.
Causality in Experimental Design: The NMR Protocol
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The reasoning is twofold: first, this compound is expected to have good solubility in this polar aprotic solvent. Second, and more importantly, the acidic N-H and amine N-H₂ protons will readily exchange with deuterium in solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is non-exchangeable, allowing for the clear observation of these crucial N-H signals.[9][10]
-
Instrument Frequency: A high-field spectrometer (e.g., 400 MHz or higher) is recommended.[8] This provides better signal dispersion, which is essential for resolving the closely spaced aromatic proton signals and their coupling patterns, allowing for unambiguous assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K) on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (~1024 or more) and a longer relaxation delay may be required for adequate signal-to-noise.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum is based on the analysis of substituent effects (amine as an electron-donating group, chlorine as an electron-withdrawing group) and data from analogous indazoles.[4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Coupling |
| ~12.5 - 13.5 | br s | 1H | N1-H | The indazole N-H proton is acidic and typically appears as a broad singlet far downfield.[11] |
| ~7.9 - 8.1 | s | 1H | C3-H | This proton is adjacent to two nitrogen atoms, resulting in a downfield shift. It is expected to be a singlet or a narrow doublet due to small long-range couplings.[1] |
| ~7.4 - 7.6 | s | 1H | C4-H | This proton is ortho to the electron-withdrawing chloro group at C7 and meta to the amine group. It is expected to be a singlet due to the absence of adjacent protons. |
| ~6.8 - 7.0 | s | 1H | C5-H | This proton is ortho to the strongly electron-donating amino group at C6, causing a significant upfield shift. It is also expected to be a singlet. |
| ~5.0 - 5.5 | br s | 2H | NH₂ | The amine protons are exchangeable and will appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The predicted ¹³C chemical shifts are estimated based on additive substituent effects on the indazole core.[12]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C 6-NH₂ | The carbon directly attached to the electron-donating amino group is expected to be significantly shielded. |
| ~140 | C 7a | A quaternary carbon within the fused ring system. |
| ~135 | C 3 | The C3 carbon, adjacent to two nitrogens, is typically found in this region.[1] |
| ~125 | C 3a | A quaternary carbon at the ring junction. |
| ~120 | C 4 | This carbon is influenced by the adjacent C5 and the nearby chloro group. |
| ~115 | C 7-Cl | The carbon bearing the electronegative chlorine atom. |
| ~100 | C 5 | This carbon is significantly shielded due to the strong electron-donating effect of the para-amino group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]
Causality in Experimental Design: The IR Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra directly from the solid sample.[9] This eliminates the need for grinding and pressing, which can sometimes induce polymorphic changes in the sample.
Experimental Protocol: FTIR-ATR Data Acquisition
-
Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | -NH₂ (Amine) | Primary amines show two distinct stretching bands in this region. |
| 3300 - 3100 | N-H Stretch | N-H (Indazole) | The N-H stretch of the indazole ring is often broad and can overlap with other absorptions. |
| 1650 - 1600 | N-H Bend (scissoring) | -NH₂ (Amine) | This bending vibration is characteristic of primary amines. |
| 1620 - 1450 | C=C & C=N Stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching vibrations of the indazole aromatic system. |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride | The stretching vibration for a carbon-chlorine bond on an aromatic ring typically appears in this region. |
| 800 - 700 | C-H Bend (out-of-plane) | Aromatic C-H | Bending vibrations for the aromatic C-H bonds, the pattern of which can sometimes give clues about the substitution pattern. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[13] It is the definitive method for confirming the molecular formula.
Causality in Experimental Design: The MS Protocol
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal method for this molecule.[3] The basic amine and indazole nitrogen atoms are easily protonated in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺. This is a "soft" ionization technique, which minimizes fragmentation and ensures the molecular ion is the most abundant peak (the base peak).
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. This allows for the determination of the exact mass to within a few parts per million (ppm), which provides unequivocal confirmation of the elemental formula (C₇H₆ClN₃).
Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode (ESI+) to generate the [M+H]⁺ ion.
-
Mass Analysis: Acquire the spectrum over a relevant mass range (e.g., m/z 50-500). The high-resolution analyzer will provide the exact mass of the detected ions.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
| 168.0323 (Calculated Exact Mass) | [M+H]⁺ with ³⁵Cl | The most intense peak in the ESI+ spectrum, corresponding to the protonated molecule containing the more abundant ³⁵Cl isotope. |
| 170.0294 (Calculated Exact Mass) | [M+H]⁺ with ³⁷Cl | The characteristic isotopic peak for chlorine. The relative intensity of the m/z 170 peak will be approximately one-third that of the m/z 168 peak, providing a definitive signature for the presence of one chlorine atom. |
| 190.0142 | [M+Na]⁺ | A common adduct seen in ESI, corresponding to the molecule associated with a sodium ion. |
Integrated Workflow for Spectroscopic Characterization
The logical flow of analysis ensures a comprehensive and self-validating characterization of the compound. Each technique provides a piece of the puzzle, and together they create an unambiguous structural proof.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural characterization of this compound is a critical process that relies on the synergistic application of NMR, IR, and mass spectrometry. This guide has provided a detailed, predictive framework for acquiring and interpreting the spectroscopic data for this molecule. By understanding the causality behind experimental choices—from solvent selection in NMR to ionization methods in MS—researchers can ensure the generation of high-quality, reliable data. The predicted spectral values and characteristic patterns outlined herein serve as a robust benchmark for scientists working with this compound and its derivatives, upholding the principles of scientific integrity and enabling the confident advancement of research and development objectives.
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Methodological & Application
Application Notes and Protocols for 7-Chloro-1H-indazol-6-amine in Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 7-Chloro-1H-indazol-6-amine (CAS No: 112635-08-2[4]), a key building block for the synthesis of potent and selective kinase inhibitors. We will explore the structural significance of this intermediate, provide validated, step-by-step protocols for its derivatization via modern cross-coupling reactions, and contextualize its use within relevant biological signaling pathways.
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets.[5][6] The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is one such scaffold.[1][2] Its prominence stems from its structural mimicry of the purine core of ATP, allowing it to function as an effective "hinge-binder" within the ATP-binding pocket of protein kinases.[7][8] This interaction, typically involving hydrogen bonds between the indazole nitrogen atoms and the kinase hinge region, provides a strong anchor for the inhibitor, forming the foundation for potent and selective drug candidates.[9]
Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) feature the indazole core, underscoring its clinical and commercial significance.[2][7][10]
The Unique Utility of this compound
This compound is a particularly valuable starting material. Its specific substitution pattern offers two orthogonal points for chemical diversification:
-
The 6-amino group: This primary amine serves as a versatile handle for forming amide bonds or for engaging in C-N cross-coupling reactions. This position is often used to introduce functionality that extends into the solvent-exposed region of the ATP pocket, allowing for the fine-tuning of potency and pharmacokinetic properties.[11][12]
-
The 7-chloro group: The chlorine atom provides a site for nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions. Modifying this position allows for the exploration of deeper, more selective pockets within the kinase active site, which can be critical for achieving selectivity over other closely related kinases.[13]
This dual functionality makes it an ideal starting point for building combinatorial libraries to rapidly explore the structure-activity relationship (SAR) of a new inhibitor series.
Application in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Kinase inhibitors function by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and halting the aberrant signaling cascade.
Targeting the VEGFR Signaling Pathway
A common target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases.[13][14] Overactivation of the VEGFR pathway is a key driver of tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR kinases can starve the tumor, leading to growth arrest and regression.
Below is a simplified representation of the VEGFR signaling pathway, which is a primary target for many indazole-based therapeutics.
Caption: Simplified VEGFR signaling cascade and the point of intervention for indazole-based kinase inhibitors.
Synthetic Protocols for Derivatization
The following protocols provide robust, field-proven methods for the functionalization of the this compound scaffold. These methods are designed to be reproducible and scalable.
Protocol 1: Buchwald-Hartwig Amination of the 6-Amino Group
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15][16][17][18] This protocol details the coupling of an aryl bromide to the 6-amino position of the indazole core. This is a critical transformation for installing moieties that can interact with key residues in the kinase active site or improve drug-like properties.
Causality: The use of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial. It facilitates the rate-limiting reductive elimination step and prevents catalyst decomposition, leading to higher yields and cleaner reactions.[15][17] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.[16] The entire procedure must be conducted under an inert atmosphere (N₂ or Ar) to protect the sensitive Pd(0) catalytic species from oxidation.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source, ligand, and base under a counterflow of nitrogen or argon.
-
Reagent Addition: Add this compound and the aryl bromide coupling partner, followed by the anhydrous solvent.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen. This step is critical to remove dissolved oxygen.
-
Heating: Place the flask in a preheated oil bath at the specified temperature and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under N₂) and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Reagent Table (Illustrative Example):
| Reagent | Mol. Wt. | Amount (mmol) | Equivalents |
| This compound | 167.60 | 1.0 | 1.0 |
| 4-Bromopyridine | 157.99 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) |
| Xantphos | 578.68 | 0.05 | 0.05 (5 mol%) |
| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 10 mL | - |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form C-C bonds by coupling an organoboron species with a halide.[19][20] While our primary molecule has a C7-Cl bond, this protocol is often applied to a related bromo-indazole intermediate, which is more reactive. The principles remain identical. This reaction is invaluable for installing aryl or heteroaryl groups that can probe deep hydrophobic pockets in a kinase active site or modulate the overall topology of the inhibitor.
Causality: The choice of base is critical for activating the boronic acid via formation of a more nucleophilic boronate complex.[19] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. A palladium catalyst, often with a phosphine ligand like PdCl₂(dppf), is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[20] A mixed solvent system, such as 1,4-dioxane and water, is often required to dissolve both the organic substrates and the inorganic base.[20]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk flask, combine the halo-indazole, the boronic acid or ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water).
-
Degassing: Degas the mixture thoroughly with three vacuum/nitrogen cycles.
-
Heating: Heat the reaction to the target temperature (e.g., 90-140 °C) using a microwave reactor or a conventional oil bath. Microwave heating can significantly reduce reaction times.[20]
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the product via flash chromatography.
Reagent Table (Illustrative Example using a related bromo-indazole):
| Reagent | Mol. Wt. | Amount (mmol) | Equivalents |
| 5-Bromo-1H-indazol-3-amine | 212.05 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.5 | 1.5 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 0.03 (3 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 | 2.5 |
| 1,4-Dioxane / H₂O (4:1) | - | 10 mL | - |
Data Summary and Expected Outcomes
Following synthesis and purification, compounds are characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS). Biological activity is typically assessed using in vitro kinase assays and cellular proliferation assays. The data below is a representative summary illustrating how SAR could be developed from the this compound scaffold.
Table 1: Representative Structure-Activity Relationship (SAR) Data for Indazole-Based VEGFR-2 Inhibitors
| Compound ID | R¹ Group (at C6-NH) | R² Group (at C7) | VEGFR-2 IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (nM) |
| 1a | -H (Starting Material) | -Cl | >10,000 | >10,000 |
| 2a | 4-pyridinyl (via Buchwald) | -Cl | 55 | 120 |
| 2b | 3-methoxyphenyl (via Buchwald) | -Cl | 28 | 65 |
| 3a | 4-pyridinyl | -phenyl (via Suzuki) | 15 | 32 |
| 3b | 4-pyridinyl | -thienyl (via Suzuki) | 9 | 21 |
| Pazopanib | - | - | 30[10] | - |
| Axitinib | - | - | 0.2[14] | - |
Note: Data for compounds 2a-3b are hypothetical for illustrative purposes. Data for Pazopanib and Axitinib are from cited literature for comparison.[10][14]
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its strategically placed functional groups provide medicinal chemists with reliable handles to systematically explore chemical space around a privileged kinase-binding scaffold. The robust palladium-catalyzed cross-coupling protocols detailed herein offer efficient and reproducible pathways for the synthesis of novel indazole derivatives. By leveraging this key intermediate, drug discovery teams can accelerate the hit-to-lead and lead optimization phases of their kinase inhibitor programs, paving the way for the development of next-generation targeted therapies.
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Application Notes and Protocols for the Research Chemical 7-Chloro-1H-indazol-6-amine
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 7-Chloro-1H-indazol-6-amine. This document provides insights into its physicochemical properties, potential synthetic routes, and detailed protocols for its application as a versatile building block in the synthesis of novel bioactive molecules, particularly in the context of kinase inhibitor discovery.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for diverse substitution patterns and three-dimensional arrangements that can effectively interact with various biological targets.[1] Notably, indazole derivatives have been successfully developed as potent kinase inhibitors, exemplified by approved drugs such as Axitinib and Pazopanib, which target key signaling pathways in oncology.[2]
This compound is a strategically functionalized indazole derivative. The presence of a chlorine atom at the 7-position and an amino group at the 6-position provides two orthogonal handles for chemical modification. The amino group is a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonylation, while the chloro substituent can participate in transition-metal-catalyzed cross-coupling reactions. This dual functionality makes this compound an excellent starting material for the construction of compound libraries aimed at exploring structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 112635-08-2 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.60 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% (typically) | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Proposed Synthesis of this compound
While not extensively detailed in the literature, a plausible and efficient synthesis of this compound can be conceptualized starting from a commercially available 7-chloro-1H-indazole. The proposed two-step sequence involves a regioselective nitration at the C6 position, followed by a reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Hypothetical Synthesis of this compound
Step A: Nitration of 7-Chloro-1H-indazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Substrate Addition: Slowly add 7-chloro-1H-indazole (1.0 eq) to the cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Nitrating Agent: Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude 7-chloro-6-nitro-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step B: Reduction of 7-Chloro-6-nitro-1H-indazole
A common and effective method for the reduction of nitroarenes to anilines is the use of tin(II) chloride.[4][5]
-
Reaction Setup: Suspend 7-chloro-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol.
-
Reducing Agent: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry: A Versatile Scaffold
The primary application of this compound in a research setting is as a molecular scaffold for the synthesis of more complex molecules. The amino group at the 6-position serves as a key point for diversification, allowing for the introduction of a wide range of substituents to probe the chemical space around the indazole core.
Caption: Diversification of the this compound scaffold.
Protocol 2: N-Acylation of this compound
This protocol describes a general method for the synthesis of amide derivatives.[6][7]
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Acylating Agent: Cool the mixture to 0°C and add the desired acyl chloride or carboxylic acid anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Alkylation of this compound
This protocol outlines a general procedure for N-alkylation.[8][9]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (NaH, 1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Deprotonation: Add this compound (1.0 eq) portion-wise at 0°C. Stir the mixture at room temperature for 30-60 minutes.
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Protocol 4: Suzuki Cross-Coupling
The chlorine atom at the 7-position can be utilized for Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents.[10][11][12][13][14] Note that the amino group at the 6-position may require protection prior to the coupling reaction.
-
Reaction Setup: To a reaction vessel, add this compound (or its protected form) (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes. Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Biological Evaluation of Synthesized Derivatives
Derivatives of this compound are prime candidates for screening as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2]
Protocol 5: In Vitro Kinase Inhibition Assay (Generic)
This protocol is a template for assessing the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[15][16]
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions to obtain the desired final concentrations for the assay.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a valuable and versatile research chemical for medicinal chemistry and drug discovery. Its dual-functionalized structure provides a robust platform for the synthesis of diverse compound libraries. The protocols outlined in this guide, based on established chemical principles and analogous compound classes, offer a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.
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- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
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- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
The Versatile Building Block: 7-Chloro-1H-indazol-6-amine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the indazole core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Within this important class of heterocycles, 7-Chloro-1H-indazol-6-amine has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a reactive amino group and a strategically placed chlorine atom on the indazole ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this compound in the synthesis of complex organic molecules, with a primary focus on the development of kinase inhibitors.
The strategic importance of this building block is underscored by its role in the synthesis of several targeted cancer therapies. Kinase inhibitors, which interfere with the signaling pathways that control cell growth and proliferation, are a cornerstone of modern oncology.[3] The indazole moiety is a key pharmacophore in a number of approved anticancer drugs, including Axitinib, a potent tyrosine kinase inhibitor.[3] The this compound scaffold provides a robust starting point for the synthesis of Axitinib and its analogs, allowing for the introduction of diverse functionalities to fine-tune biological activity and pharmacokinetic properties.
This document will delve into the key synthetic transformations of this compound, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will provide detailed, step-by-step protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
Chemical Profile and Reactivity
This compound possesses a unique combination of functional groups that dictate its reactivity. The amino group at the 6-position is a versatile handle for various transformations, including acylation, alkylation, and, most notably, palladium-catalyzed C-N bond formation. The chlorine atom at the 7-position, while generally less reactive than a bromine or iodine, can participate in cross-coupling reactions under appropriate conditions, offering another site for molecular elaboration.
The indazole ring system itself is aromatic and relatively stable. The N-H of the pyrazole ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, which can be a crucial step in modulating the biological activity of the final compound. Understanding the interplay of these reactive sites is key to designing successful synthetic strategies.
Core Applications in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The general strategy involves the functionalization of the 6-amino group and/or the 7-chloro position to build up the complex molecular architecture required for potent and selective kinase inhibition.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents, which are often crucial for binding to the target kinase. While the chlorine at the 7-position is less reactive than other halogens, with the appropriate choice of catalyst, ligand, and reaction conditions, successful coupling can be achieved.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for an efficient Suzuki-Miyaura reaction. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos are often employed to promote the oxidative addition of the palladium(0) species to the aryl chloride, which is typically the rate-limiting step.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the molecule.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 7-Aryl-1H-indazol-6-amine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indazol-6-amine.
Quantitative Data for Suzuki-Miyaura Coupling of Indazoles
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 7-Phenyl-1H-indazol-6-amine | 75-85 | [5] |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-indazol-6-amine | 70-80 | [4] |
| 3 | 3-Pyridinylboronic acid | 7-(Pyridin-3-yl)-1H-indazol-6-amine | 65-75 | [4] |
Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions used.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] For this compound, this reaction is typically employed to couple an aryl or heteroaryl halide to the 6-amino group, forming a diarylamine linkage that is a common feature in many kinase inhibitors.
Causality in Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of the palladium source and ligand is crucial. For the amination of aryl chlorides, highly active catalysts are often required. Pre-formed palladium(0) complexes with bulky, electron-rich N-heterocyclic carbene (NHC) ligands have shown great efficacy.[7] Alternatively, in-situ generated catalysts from a palladium(0) source like Pd₂(dba)₃ and a suitable phosphine ligand (e.g., XPhos) are also widely used.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions.
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of N-Aryl-7-chloro-1H-indazol-6-amine via Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a screw-cap vial.
-
Add this compound (1.0 mmol) and the aryl halide (1.1 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-7-chloro-1H-indazol-6-amine.
Quantitative Data for Buchwald-Hartwig Amination of Chloroindazoles
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | N-(4-Methylphenyl)-7-chloro-1H-indazol-6-amine | 80-90 | [8] |
| 2 | 1-Bromo-4-methoxybenzene | N-(4-Methoxyphenyl)-7-chloro-1H-indazol-6-amine | 75-85 | [8] |
| 3 | 2-Bromopyridine | N-(Pyridin-2-yl)-7-chloro-1H-indazol-6-amine | 60-70 | [8] |
Note: Yields are representative and may vary depending on the specific aryl halide and reaction conditions used.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and adaptable building block in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The strategic placement of the chloro and amino functionalities provides multiple avenues for diversification through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and rational design of novel compounds with therapeutic potential. As the demand for new and more selective kinase inhibitors continues to grow, the importance of versatile building blocks like this compound in drug discovery and development is set to expand even further.
References
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).
- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. (n.d.).
-
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC - NIH. (2018, March 23). Retrieved from [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH. (2023, July 25). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH. (2010, October 1). Retrieved from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2010, August 7). Retrieved from [Link]
-
The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.). Retrieved from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021, February 23). Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 7). Retrieved from [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, April 30). Retrieved from [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (2024, April 18). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (2023, November 29). Retrieved from [Link]
-
Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem. (n.d.). Retrieved from [Link]
- US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators - Google Patents. (n.d.).
-
Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study | The Journal of Organic Chemistry - ACS Publications. (2021, June 14). Retrieved from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2023, July 25). Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (2024, May 22). Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2021, November 25). Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23). Retrieved from [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. (2020, December 12). Retrieved from [Link]
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- 3. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Chloro-1H-indazol-6-amine Derivatives
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Specifically, 7-chloro-1H-indazol-6-amine serves as a versatile building block for the synthesis of a diverse library of molecules. The presence of the chloro, amino, and reactive indazole nitrogen atoms provides multiple handles for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of the this compound core, followed by methods for its derivatization. The synthetic strategy is designed to be robust and scalable, starting from readily available commercial precursors.
Core Synthesis Pathway: A Three-Step Approach to this compound
The synthesis of the target compound is achieved through a reliable three-step sequence:
-
Formation of the Indazole Ring: Synthesis of 7-chloro-1H-indazole from 2-chloro-6-methylaniline.
-
Regioselective Nitration: Introduction of a nitro group at the 6-position of the indazole ring.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired 6-amino product.
Caption: Synthesis of 7-Chloro-1H-indazole.
Part 2: Regioselective Nitration
The nitration of the indazole ring is a key step. The position of the incoming nitro group is directed by the existing substituents on the benzene ring. The chloro group at position 7 is an ortho-, para-director, and the fused pyrazole ring also influences the regioselectivity. Nitration is expected to occur at the 6-position.
Protocol 2: Synthesis of 7-Chloro-6-nitro-1H-indazole
Materials:
-
7-Chloro-1H-indazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask, carefully add 7-chloro-1H-indazole (1 equivalent) to concentrated sulfuric acid (5-10 volumes) at 0 °C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 7-chloro-1H-indazole, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the desired product. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 7-chloro-6-nitro-1H-indazole.
| Parameter | Expected Value |
| Yield | 70-80% |
| Appearance | Yellow solid |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
Part 3: Reduction to the Amine
The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 3: Synthesis of this compound
Materials:
-
7-Chloro-6-nitro-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Flask
-
Filtration setup
Procedure:
-
To a solution of 7-chloro-6-nitro-1H-indazole (1 equivalent) in ethanol or methanol, add 10% Pd/C (5-10% by weight).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary. [3]
Caption: Reduction of the nitro group to form the final product.
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| CAS Number | 112635-08-2 [4] |
Part 4: Synthesis of Derivatives
The 6-amino group of this compound is a versatile handle for the synthesis of a wide array of derivatives.
Derivatization via Acylation
The primary amine can be readily acylated to form amides.
General Protocol for Acylation:
-
Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Caption: General acylation of this compound.
Derivatization via the Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the amino group into a variety of other functionalities via a diazonium salt intermediate.
General Protocol for the Sandmeyer Reaction:
-
Diazotization: Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or HBr) at 0-5 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the low temperature.
-
Nucleophilic Substitution: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Allow the reaction to warm to room temperature or heat gently to drive the reaction to completion.
-
Work up the reaction mixture by extraction and purify the product.
| Reagent | Product |
| CuCl/HCl | 7,6-Dichloro-1H-indazole |
| CuBr/HBr | 6-Bromo-7-chloro-1H-indazole |
| CuCN/HCN | 7-Chloro-1H-indazole-6-carbonitrile |
| H₂O/H₂SO₄ (heat) | 7-Chloro-1H-indazol-6-ol |
Summary and Characterization
The protocols described provide a reliable pathway for the synthesis of this compound and its derivatives. The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of solid compounds.
References
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Liu, Z., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Chemical Communications, 48(11), 1691-1693. [Link]
-
Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 989-1017. [Link]
-
Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23847. [Link]
- Google Patents. (n.d.). Process for the preparation of substituted indazoles.
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. [Link]
-
Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1929-1941. [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Habraken, C. L., & Cohen-Fernandes, P. (1979). Nitration of indazoles in the 3 position. The Journal of Organic Chemistry, 44(3), 461-463. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908. [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]
-
Li, Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(1), 256-259. [Link]
-
Zhao, L., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1291. [Link]
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The Strategic Application of 7-Chloro-1H-indazol-6-amine in Contemporary Cancer Research: A Guide for Drug Discovery Professionals
The indazole nucleus represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, 7-Chloro-1H-indazol-6-amine emerges as a pivotal starting material and a key structural motif in the design of next-generation targeted cancer therapies. Its unique substitution pattern offers a versatile platform for the synthesis of potent and selective kinase inhibitors, underscoring its significance for researchers, scientists, and drug development professionals.[2][3]
This technical guide provides an in-depth exploration of the applications of this compound in cancer research. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind experimental designs and offers detailed, field-proven protocols to empower researchers in their quest for novel anticancer agents.
The Indazole Scaffold: A Privileged Player in Oncology
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous FDA-approved anticancer drugs, including axitinib, pazopanib, and niraparib.[2] The success of these therapeutics has cemented the indazole scaffold as a critical component in the armamentarium against cancer. The 6-aminoindazole moiety, in particular, serves as a versatile anchor for building molecules that can effectively target the ATP-binding pocket of various protein kinases, enzymes that are often dysregulated in cancer.[3]
The introduction of a chloro-substituent at the 7-position, as seen in this compound, can significantly influence the physicochemical properties of the resulting derivatives, potentially enhancing their binding affinity, selectivity, and metabolic stability. This strategic halogenation provides a valuable tool for medicinal chemists to fine-tune the pharmacological profile of their lead compounds.
From Building Block to Potent Inhibitor: The Synthetic Trajectory
This compound is a crucial intermediate in the synthesis of a diverse array of kinase inhibitors. Its primary amine at the 6-position provides a convenient handle for a variety of chemical transformations, including acylation, alkylation, and coupling reactions, enabling the construction of complex molecular architectures.
One notable example of a kinase inhibitor derived from a related 7-chloro-1H-indazole core is an analog-sensitive Akt inhibitor, (S)-1-(5-(7-chloro-1H-indazol-5-yl)pyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-amine.[4] This compound highlights the utility of the 7-chloroindazole scaffold in developing chemical probes to dissect the intricate signaling networks that drive cancer progression. The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers. The development of selective Akt inhibitors is therefore a high-priority area in oncology research.
Experimental Protocols: A Practical Guide for the Bench Scientist
The following protocols are designed to be self-validating systems, providing researchers with the necessary tools to investigate the anticancer potential of derivatives synthesized from this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay is designed to quantify the direct inhibitory effect of a test compound on the activity of a specific protein kinase.[5]
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound solution or a DMSO control.
-
Add 2 µL of the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative X | Kinase Y | [Insert experimental value] |
| Staurosporine (Control) | Kinase Y | [Insert experimental value] |
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay is used to assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.[6][7]
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or a DMSO control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
Data Presentation:
| Compound ID | Cell Line | IC₅₀ (µM) after 72h |
| Derivative X | HCT116 | [Insert experimental value] |
| Doxorubicin (Control) | HCT116 | [Insert experimental value] |
Protocol 3: Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway following treatment with the test compound.[8][9]
Rationale: Western blotting allows for the visualization of specific proteins and can reveal whether a compound is hitting its intended target and modulating downstream signaling events. For example, inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental strategies, the following diagrams illustrate a hypothetical signaling pathway targeted by a derivative of this compound and the corresponding experimental workflow.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by an indazole derivative.
Caption: A comprehensive workflow for the preclinical evaluation of indazole derivatives.
Concluding Remarks for the Forward-Thinking Researcher
This compound represents more than just a chemical entity; it is a strategic starting point for the rational design of innovative cancer therapeutics. Its inherent chemical tractability, combined with the proven track record of the indazole scaffold in oncology drug discovery, makes it a high-value asset for any research program dedicated to the development of targeted therapies. The protocols and conceptual frameworks presented herein are intended to serve as a robust foundation for researchers to unlock the full potential of this versatile molecule and its derivatives in the ongoing fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Novel Kinase Inhibitors Using Cell-Based Assays with 7-Chloro-1H-indazol-6-amine
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors that have progressed to clinical use.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to characterize the activity of novel indazole-containing compounds, using 7-Chloro-1H-indazol-6-amine as an exemplary molecule. We hypothesize, based on extensive structure-activity relationship data for this class of compounds, that this compound functions as an inhibitor of the Src family kinases (SFKs).[3][4] Src is a non-receptor tyrosine kinase that is frequently hyperactivated in solid tumors, playing a key role in regulating cell proliferation, survival, migration, and invasion.[5][6] This guide presents a suite of integrated cell-based assays to validate this hypothesis, moving from initial target engagement to downstream cellular phenotypes. We provide detailed, field-proven protocols for:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the compound to Src kinase in an intact cell environment.
-
Phospho-Kinase Western Blotting: To quantify the inhibition of Src autophosphorylation, a direct measure of its catalytic activity.
-
Luminescent Cell Viability Assay: To determine the functional consequence of Src inhibition on cancer cell proliferation and survival.
-
Flow Cytometry-Based Apoptosis Assay: To elucidate the mechanism of cell death induced by the compound.
By following this logical workflow, researchers can generate a robust data package to support the development of novel kinase inhibitors.
Introduction: The Scientific Rationale
The Indazole Scaffold and Kinase Inhibition
The indazole heterocycle is a cornerstone of modern kinase inhibitor design. Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, acting as a "hinge-binder".[4] Marketed anticancer drugs such as axitinib and pazopanib feature this core structure, highlighting its clinical significance.[1] this compound belongs to this promising class of molecules. While its specific targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this area.
Hypothesized Target: Src Family Kinases
We selected the non-receptor tyrosine kinase Src as a high-priority, plausible target for this compound. Src is a proto-oncogene that integrates signals from receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and integrins to regulate fundamental cellular processes.[6][7] Its dysregulation and hyperactivity are hallmarks of many cancers, correlating with metastatic potential and poor prognosis.[5][8] The activation of Src involves a conformational change and autophosphorylation at Tyrosine 416 (Tyr416 in humans), which is essential for its full catalytic activity.[9][10] Therefore, inhibiting Src is a validated therapeutic strategy, and molecules that do so are of significant interest.
The Assay Cascade: A Self-Validating Workflow
A robust characterization of a potential kinase inhibitor requires more than a single endpoint. It demands a logical progression of experiments that build upon one another to create a coherent mechanistic narrative. The workflow presented here is designed to be self-validating:
-
Target Engagement (CETSA): Does the compound physically interact with the target protein inside the cell? This is the foundational question. A positive result here justifies further investigation.
-
Target Activity (Phospho-Western): Does this binding event translate into a functional inhibition of the kinase's catalytic activity? Measuring the phosphorylation status of the target provides a direct, mechanistic readout.
-
Cellular Phenotype (Viability/Apoptosis): What is the ultimate consequence of this inhibition on the cell? A reduction in cell viability, ideally through the induction of programmed cell death (apoptosis), is the desired outcome for an anticancer agent.
This integrated approach ensures that the observed cellular effects are directly linked to the on-target activity of the compound, providing a high degree of confidence in the results.
Assay workflow for characterizing a hypothesized Src kinase inhibitor.
Materials and Cell Line Selection
-
Compound: this compound (MW: 167.60 g/mol ). Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
-
Cell Line: HT-29 (Human Colorectal Adenocarcinoma Cell Line, ATCC® HTB-38™). This cell line expresses Src and has been used to evaluate the effects of Src inhibitors.[11][12]
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Antibodies:
-
Key Reagents: CellTiter-Glo® Luminescent Cell Viability Assay Kit, FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI), Protease and Phosphatase Inhibitor Cocktails.
Protocol I: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful biophysical technique that assesses drug-target interaction in intact cells. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a stabilizing ligand.[15][16] By heating cell lysates to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of a compound is direct evidence of target engagement.[17]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate HT-29 cells in 10 cm dishes and grow to ~80-90% confluency.
-
Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours in a 37°C incubator.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS supplemented with protease and phosphatase inhibitors.
-
Divide the cell suspension for each condition (Vehicle and Compound) into 8-10 PCR tubes (e.g., 100 µL per tube).
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). One tube should be left at room temperature as a non-heated control.
-
-
Cell Lysis and Lysate Clarification:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new pre-chilled tubes.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Analyze the samples by Western Blot using an antibody against total Src protein.
-
Data Interpretation: Plot the relative band intensity for Src against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol II: Western Blot for Src Phosphorylation
Principle: To determine if compound binding inhibits kinase activity, we will measure the phosphorylation status of Src at Tyr416, its autophosphorylation site.[13] A reduction in the p-Src(Y416) signal relative to the total Src protein level indicates enzymatic inhibition.[18] For phospho-protein analysis, it is critical to use buffers containing phosphatase inhibitors and to block the membrane with Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[18]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate 2 x 10^6 HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 6 hours to reduce basal signaling.
-
Pre-treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2 hours.
-
If desired, stimulate the cells with a growth factor like EGF (50 ng/mL) for 10 minutes to induce robust Src activation.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the lysate, collect it, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-p-Src(Y416) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Src and a loading control like GAPDH.
-
Data Presentation and Analysis:
-
Present the Western blot images showing a dose-dependent decrease in p-Src(Y416).
-
Quantify band intensities using densitometry software.
-
Plot the ratio of p-Src / Total Src against the compound concentration to determine the IC₅₀ (the concentration at which 50% of the kinase activity is inhibited).
| Treatment Concentration (µM) | p-Src (Y416) Intensity | Total Src Intensity | p-Src / Total Src Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 0.1 | 0.85 | 0.98 | 0.87 | 13% |
| 0.3 | 0.62 | 1.01 | 0.61 | 39% |
| 1.0 | 0.41 | 0.99 | 0.41 | 59% |
| 3.0 | 0.15 | 1.02 | 0.15 | 85% |
| 10.0 | 0.04 | 0.97 | 0.04 | 96% |
Protocol III: Cell Viability Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5] The amount of ATP is directly proportional to the number of viable cells in culture. A decrease in the luminescent signal following compound treatment indicates either cytotoxic (cell killing) or cytostatic (inhibition of proliferation) effects.
}
Principle of the CellTiter-Glo® Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed HT-29 cells in a white, opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells (this will result in a 1X final concentration). Include vehicle-only (0.1% DMSO) and media-only (no cells) wells as controls.
-
Incubate the plate for 72 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (media-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% Growth Inhibition).
Protocol IV: Apoptosis Detection by Annexin V/PI Staining
Principle: This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[3][7] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[9]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate 1 x 10^6 HT-29 cells in 6-well plates.
-
Treat cells with vehicle (0.1% DMSO) and 1X and 5X the GI₅₀ concentration of this compound for 48 hours. Include a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin. Combine these with the floating cells from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
Quantify the percentage of cells in each quadrant. A dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants confirms that the compound induces cell death via apoptosis.
Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the initial characterization of this compound as a putative Src kinase inhibitor. By sequentially confirming target engagement (CETSA), measuring the inhibition of kinase activity (phospho-Western), and quantifying the resulting cellular phenotypes (viability and apoptosis), researchers can build a compelling, data-driven case for the compound's mechanism of action. Positive results from this cascade of assays would strongly support further preclinical development, including broader kinase profiling for selectivity, in vivo pharmacodynamic studies, and efficacy testing in animal models of cancer.
References
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Bolen, J. B., & Brugge, J. S. (1997). Leukocyte protein tyrosine kinases: potential targets for drug discovery. Annual review of immunology, 15(1), 371-404. [Link]
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Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9-25. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and propidium iodide flow cytometry. Cold Spring Harbor protocols, 2016(9), pdb-prot087272. [Link]
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Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358. [Link]
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Engen, J. R., Wales, T. E., Hochrein, J. M., & Smithgall, T. E. (2008). Structure and dynamic regulation of Src-family kinases. Cellular and molecular life sciences, 65(19), 3058-3073. [Link]
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Zhang, S., et al. (2009). Src promotes survival and invasion of lung cancers with epidermal growth factor receptor abnormalities and is a potential candidate for molecular-targeted therapy. Molecular cancer research, 7(6), 923-932. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Irtegun, S., & Roskoski, R., Jr. (2025). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase. Journal of Molecular Modeling, 31(1), 1-15. [Link]
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Lowell, C. A., & Berton, G. (1998). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Immunological reviews, 165, 221-240. [Link]
-
Patsnap. (2024). What are SRC inhibitors and how do they work?. [Link]
-
Seeliger, M. A., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS chemical biology, 7(6), 1029-1034. [Link]
-
Singh, A., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(41), 25484-25519. [Link]
-
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Radi, M., et al. (2019). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 24(12), 2296. [Link]
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Serrels, A., et al. (2006). Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Molecular cancer therapeutics, 5(12), 3014-3022. [Link]
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Wang, Y., et al. (2016). Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice. PLoS One, 11(2), e0149377. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
ResearchGate. (n.d.). Src expression in a panel of human TCC cell lines. [Link]
-
Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery, 27(2), 85-94. [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
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Shaw, J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 813-827. [Link]
-
CETSA. (n.d.). Publications. [Link]
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Application Notes and Protocols for Efficacy Testing of 7-Chloro-1H-indazol-6-amine in Animal Models
Introduction: Rationale for In Vivo Efficacy Studies of 7-Chloro-1H-indazol-6-amine
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational therapeutic agents. Notably, various indazole derivatives have demonstrated significant potential as anticancer agents, often functioning as inhibitors of protein kinases crucial for tumor cell proliferation and survival.[1][2] Preliminary in vitro studies have identified this compound and its analogs as promising cytotoxic agents against human cancer cell lines. Specifically, derivatives such as N-(4-fluorobenzyl)-1H-indazol-6-amine have shown potent antiproliferative activity against human colorectal cancer cells (HCT116).[3][4]
While in vitro assays provide initial evidence of anticancer activity, the translation of these findings to a clinical setting necessitates rigorous evaluation in living organisms. Animal models are indispensable for assessing the therapeutic efficacy, pharmacokinetic profile, and potential toxicity of novel drug candidates in a complex biological system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of this compound. The protocols detailed herein are grounded in established methodologies for preclinical oncology research and are designed to yield robust and reproducible data to inform further development of this promising compound.
I. Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of an anticancer agent. The ideal model should recapitulate key aspects of human cancer, including tumor histology, genetic heterogeneity, and the tumor microenvironment. For a novel compound like this compound, with demonstrated in vitro activity against colorectal cancer cells, the following models are recommended:
Human Tumor Xenograft Models
Xenograft models, involving the implantation of human cancer cells into immunodeficient mice, are the workhorse of preclinical oncology research.[5][6][7] These models allow for the direct assessment of a compound's effect on human tumors in an in vivo setting.
-
Subcutaneous Xenograft Models: This is the most widely used and technically straightforward xenograft model. Human cancer cells, such as HCT116, are injected into the subcutaneous space of immunodeficient mice, typically on the flank.[5][7]
-
Advantages: Ease of tumor implantation, straightforward monitoring of tumor growth using calipers, and high reproducibility.[7][8]
-
Disadvantages: The subcutaneous microenvironment does not fully replicate the native environment of the tumor, which can influence drug response. Metastasis is also less common in this model.
-
-
Orthotopic Xenograft Models: In this more physiologically relevant model, human cancer cells are implanted into the corresponding organ of origin in the mouse.[9][10][11] For colorectal cancer, this involves injecting HCT116 cells into the cecal wall of the mouse.[9][12]
-
Advantages: The tumor grows in its native microenvironment, which can provide a more accurate prediction of clinical efficacy.[9][11] This model also allows for the study of metastasis to distant organs, such as the liver and lungs.[12][13]
-
Disadvantages: The surgical procedure for implantation is more complex and requires greater technical expertise. Tumor monitoring often necessitates in vivo imaging techniques.[11]
-
Patient-Derived Xenograft (PDX) Models
PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. These models are considered to be highly predictive of clinical outcomes as they better maintain the heterogeneity and architecture of the original human tumor.
-
Advantages: High clinical relevance and predictive power for patient response to therapy.
-
Disadvantages: Technically demanding to establish and maintain, and the growth of tumors can be variable.
Diagram: Decision Tree for Animal Model Selection
Caption: Decision tree for selecting an appropriate animal model.
II. Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting efficacy studies of this compound in subcutaneous and orthotopic colorectal cancer xenograft models.
General Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line HCT116.
-
Animals: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Cell Culture Media: McCoy's 5A Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents for Implantation: Phosphate-buffered saline (PBS), Trypsin-EDTA, Matrigel (optional, for subcutaneous injection).
-
Test Compound: this compound.
-
Vehicle: To be determined based on the solubility of the test compound (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Surgical and Dosing Equipment: Sterile syringes and needles, surgical instruments, gavage needles.
Protocol 1: Subcutaneous HCT116 Xenograft Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of subcutaneous colorectal tumors.
Methodology:
-
Cell Culture and Preparation:
-
Culture HCT116 cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on dose-finding studies.
-
Administer the test compound or vehicle to the respective groups at the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule (e.g., daily for 21 days).
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Euthanize mice when tumors reach a predetermined size limit or if they show signs of significant morbidity.
-
At the end of the study, collect tumors for downstream analysis (e.g., histology, biomarker analysis).
-
Diagram: Subcutaneous Xenograft Workflow
Caption: Workflow for the subcutaneous xenograft model.
Protocol 2: Orthotopic HCT116 Xenograft Model
Objective: To assess the efficacy of this compound in a physiologically relevant model of colorectal cancer and to evaluate its effects on metastasis.
Methodology:
-
Cell Culture and Preparation:
-
Prepare HCT116 cells as described in the subcutaneous protocol, resuspending the final cell pellet in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a midline laparotomy to expose the cecum.
-
Carefully inject 50 µL of the cell suspension (1 x 10^6 cells) into the subserosal layer of the cecal wall using a 30-gauge needle.[9][10]
-
Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin).
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
-
Once tumors are established (typically 7-10 days post-implantation), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Administer this compound or vehicle as described in the subcutaneous protocol.
-
-
Efficacy Evaluation and Endpoint:
-
Monitor primary tumor growth and the development of metastases (e.g., in the liver and lungs) using in vivo imaging.
-
At the end of the study, euthanize the mice and perform a necropsy to confirm the presence and size of the primary tumor and any metastatic lesions.
-
Collect tumors and relevant organs for histological and biomarker analysis.
-
Diagram: Orthotopic Xenograft Workflow
Caption: Workflow for the orthotopic xenograft model.
III. Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Example Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration | No. of Animals (n) |
| 1 | Vehicle Control | - | p.o. | Daily | 21 days | 10 |
| 2 | This compound | 25 | p.o. | Daily | 21 days | 10 |
| 3 | This compound | 50 | p.o. | Daily | 21 days | 10 |
| 4 | Positive Control (e.g., 5-FU) | Varies | i.p. | Q3D | 21 days | 10 |
Table 2: Example Tumor Growth Inhibition (TGI) Data
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | 1500 ± 150 | - | - |
| This compound (25 mg/kg) | 900 ± 120 | 40 | <0.05 |
| This compound (50 mg/kg) | 600 ± 90 | 60 | <0.01 |
| Positive Control | 450 ± 70 | 70 | <0.001 |
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
While efficacy data is crucial, understanding the pharmacokinetic and pharmacodynamic properties of this compound is essential for interpreting the results and for dose selection in future studies. It is highly recommended to conduct preliminary PK studies in mice to determine key parameters such as bioavailability, half-life, and exposure (AUC).
A study on the indazole derivative K22, a PLK4 inhibitor, demonstrated an acceptable half-life and area under the curve in mice, providing a framework for what to expect and the importance of such measurements.[14] Correlating drug exposure in the plasma and tumor tissue with the observed antitumor effect (PD) can provide valuable insights into the drug's mechanism of action and help establish a therapeutic window.
IV. Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound efficacy in colorectal cancer models. The choice between a subcutaneous and an orthotopic model will depend on the specific research question, with the former being suitable for initial efficacy screening and the latter for more in-depth studies of efficacy in a relevant microenvironment and for assessing metastatic potential.
It is critical to emphasize that these protocols are a starting point. The optimal formulation, dosing regimen, and choice of cancer cell line for this compound will require empirical determination. Future studies should also aim to elucidate the in vivo mechanism of action through biomarker analysis in tumor tissues, such as assessing the modulation of target kinases and downstream signaling pathways. The successful completion of these preclinical studies will be a critical step in advancing this compound towards clinical development as a novel anticancer therapeutic.
V. References
-
Altogen Labs. (n.d.). HCT116 Xenograft Model. Retrieved from [Link]
-
Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. Retrieved from [Link]
-
Reaction Biology. (n.d.). HCT-116: Subcutaneous Colorectal Xenograft Tumor Model. Retrieved from [Link]
-
Anticancer Research. (2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Research, 40(6), 3297-3306.
-
Bio-protocol. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol, 7(11), e2324.
-
PMC. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. PMC.
-
Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Retrieved from [Link]
-
Reaction Biology. (n.d.). HCT-116: Orthotopic colon tumor model. Retrieved from [Link]
-
Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
-
Rajput, A., et al. (2008). Characterization of HCT116 Human Colon Cancer Cells in an Orthotopic Model. Journal of Surgical Research, 147(2), 276-281.
-
Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
-
Jin, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3875.
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115582.
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Application Note: A High-Throughput Screening Cascade for the Identification and Validation of AXL Kinase Inhibitors
Abstract
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic applications.[1] Specifically, the 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment, anchoring compounds within the ATP-binding site of various kinases.[2] This application note presents a comprehensive, field-proven workflow for the high-throughput screening (HTS) and validation of potential inhibitors targeting AXL receptor tyrosine kinase, using 7-Chloro-1H-indazol-6-amine as a representative compound from a hypothetical library of indazole derivatives. AXL kinase, a member of the TAM (Tyro3, AXL, Mer) family, is a critical regulator of cell survival, migration, and invasion; its overexpression is strongly correlated with poor prognosis and the development of therapeutic resistance in multiple cancers.[3][4] We provide detailed, step-by-step protocols for a robust screening cascade, beginning with a primary biochemical screen to identify active compounds, followed by secondary assays to determine potency and mechanism of action, and culminating in cell-based assays to confirm efficacy in a physiologically relevant context.
Introduction: The Rationale for Targeting AXL Kinase with Indazole Scaffolds
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The AXL receptor tyrosine kinase has emerged as a high-value target in oncology. Its activation, often triggered by its ligand Gas6, initiates downstream signaling through pathways such as PI3K-AKT and RAS-MEK-ERK, promoting cancer cell proliferation and metastasis.[4] Crucially, AXL signaling is a key mechanism of acquired resistance to standard-of-care therapies, making the discovery of novel AXL inhibitors a pressing goal in drug development.[6][7]
The indazole core has proven to be a highly successful pharmacophore for developing kinase inhibitors.[5] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature this scaffold.[8][9] The structural rigidity and hydrogen bonding capabilities of the indazole ring system allow for potent and selective interactions within the kinase ATP pocket. This guide leverages the potential of the chloro-indazole-amine chemotype to outline a practical and scientifically rigorous screening strategy to identify novel AXL inhibitors.
The Screening Cascade: A Multi-Faceted Approach to Hit Validation
A successful HTS campaign is not a single experiment but a logical progression of assays designed to identify true, on-target inhibitors while systematically eliminating false positives. Our proposed cascade ensures that resources are focused on the most promising compounds.
Part 1: Primary High-Throughput Screen
The initial goal is to screen a large library of compounds at a single concentration to identify "hits" that inhibit AXL kinase activity. For this, we employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction. This format is ideal for HTS due to its high sensitivity, low susceptibility to interference, and simple "add-mix-read" protocol.
Assay Principle
The assay is performed in two steps. First, the kinase reaction occurs, where AXL phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to AXL activity. Inhibitors will result in a lower signal.
Protocol: AXL Kinase HTS (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (dissolved in DMSO) into a 384-well, low-volume white assay plate. For a 10 µM final screening concentration, this would be from a 1 mM stock. Dispense 50 nL of DMSO for negative (100% activity) and positive (0% activity) controls.
-
Enzyme Preparation: Prepare a 2X AXL kinase solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a 2X Substrate/ATP solution in the same reaction buffer. This mix should contain a suitable poly-(Glu, Tyr) peptide substrate and ATP at its Km concentration for AXL to ensure sensitivity to ATP-competitive inhibitors.
-
Reaction Initiation: Add 5 µL of the 2X AXL kinase solution to all wells. Add 5 µL of a broad-spectrum kinase inhibitor (e.g., Staurosporine) to the positive control wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Start Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., PerkinElmer EnVision®).
Data Analysis and Hit Identification
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
A "hit" is defined as a compound exhibiting inhibition greater than a set threshold, typically >50% or 3 standard deviations from the mean of the negative controls.
Part 2: Secondary & Confirmatory Assays
Hits from the primary screen must be rigorously validated. This involves confirming their activity with fresh compound, determining their potency through dose-response analysis, and investigating their mechanism of action.
Protocol: IC₅₀ Determination
-
Prepare a serial dilution of the confirmed hit compounds, typically an 11-point, 1:3 dilution series starting at a high concentration (e.g., 100 µM).
-
Perform the AXL ADP-Glo™ assay as described above, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
| Compound ID | Structure | Primary Screen (% Inh @ 10 µM) | IC₅₀ (nM) for AXL |
| LEAD-001 | This compound | 89% | 75 |
| COMP-002 | Analog A | 92% | 48 |
| COMP-003 | Analog B | 65% | 1,200 |
| COMP-004 | Analog C | 12% | >10,000 |
| Table 1: Representative data for hit validation and IC₅₀ determination. |
Protocol: ATP Competition Assay
This assay determines if the inhibitor competes with ATP for binding to the kinase, a common mechanism for indazole-based compounds. The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.
-
Perform IC₅₀ determination assays for the lead compound at multiple fixed concentrations of ATP (e.g., 1x Km, 10x Km, and 100x Km).
-
Plot the resulting IC₅₀ values against the ATP concentration. A rightward shift in the IC₅₀ curve with increasing ATP concentration confirms an ATP-competitive mechanism of action.
Part 3: Cell-Based Assays for Target Validation
Biochemical hits must demonstrate activity in a cellular environment to be considered viable leads. Cell-based assays assess compound permeability, stability, and on-target efficacy in a more complex biological system.[5]
Protocol: Cellular Anti-Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of a cancer cell line that is known to be dependent on AXL signaling for survival (e.g., an EGFR-inhibitor resistant non-small cell lung cancer line with high AXL expression).
-
Cell Plating: Seed A549-EGFR-Resistant cells (or another appropriate cell line) into 384-well, clear-bottom white plates at a density of 1,000-2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 10 µL of serially diluted compound (prepared in culture medium from DMSO stocks) to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percent of viable cells against the log of compound concentration.
Conclusion
This application note details a systematic and robust HTS cascade for the discovery and validation of novel AXL kinase inhibitors, using this compound as a representative lead compound. The workflow progresses from a high-throughput biochemical screen to mechanistic studies and finally to cellular validation, providing a comprehensive framework for identifying potent, on-target inhibitors with therapeutic potential. The principles and protocols described herein are broadly applicable to the discovery of inhibitors for other kinase targets and serve as a foundational guide for drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
7-Chloro-1H-indazol-6-amine in fragment-based drug discovery
This compound, and the broader indazole class, are powerful starting points in fragment-based drug discovery. [1]Their favorable physicochemical properties and proven ability to bind key therapeutic targets like kinases make them valuable assets in any fragment library. [3][4]By employing a systematic workflow that integrates sensitive biophysical screening techniques like DSF and NMR with high-resolution structural methods like X-ray crystallography, researchers can effectively leverage these fragments to initiate successful drug discovery campaigns. [6][7]The key to success lies not in any single technique, but in the thoughtful integration of multiple orthogonal methods to build a robust and validated understanding of fragment binding. [7]
References
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.). NIH. [Link]
-
Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. (n.d.). NIH. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025, August 6). Taylor & Francis Online. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]
-
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (n.d.). NIH. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021, November 1). PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). NIH. [Link]
-
NMR-Fragment Based Virtual Screening: A Brief Overview. (n.d.). PMC - PubMed Central. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (n.d.). PubMed. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). MDPI. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024, August 22). NIH. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 7). MDPI. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). Cambridge Open Engage. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). NIH. [Link]
-
1H-Indazol-6-amine. (n.d.). PubChem. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022, January 23). NIH. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 3). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-1H-indazol-6-amine
Introduction
Welcome to the technical support center for the synthesis of 7-Chloro-1H-indazol-6-amine. This valuable heterocyclic compound is a key building block in medicinal chemistry and drug development. Achieving a high yield and purity of this molecule is crucial for the successful progression of research and development projects. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding its synthesis. The information herein is curated to enhance your experimental success by providing not just procedural steps, but also the underlying chemical principles.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis of this compound. A common synthetic route involves the reductive cyclization of a suitably substituted nitroaniline precursor. The following troubleshooting guide is based on potential challenges in this pathway.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common frustration in multi-step organic synthesis. For the synthesis of this compound, several factors could be at play:
-
Incomplete Reaction: The reductive cyclization may not be going to completion.
-
Solution:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to side product formation.
-
Reagent Stoichiometry: Ensure the reducing agent (e.g., sodium dithionite, tin(II) chloride) is added in a sufficient molar excess. Over time, reducing agents can degrade, so using a freshly opened bottle or titrating to determine its active concentration is recommended.
-
-
-
Side Reactions: The formation of undesired byproducts can significantly consume your starting material.
-
Solution:
-
Control of Reaction Conditions: Strictly control the reaction temperature and the rate of reagent addition. Exothermic reactions can lead to a runaway temperature increase, favoring side product formation.
-
Inert Atmosphere: The reaction may be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
-
Solution:
-
pH Control: During aqueous workup, carefully control the pH. Some indazole derivatives can be sensitive to strongly acidic or basic conditions.
-
Purification Method: Minimize the time the product spends on silica gel during column chromatography, as prolonged exposure can lead to degradation for some compounds.
-
-
Q2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. How can I identify and minimize this impurity?
A2: Co-eluting impurities are a significant challenge in purification. Here’s how to approach this problem:
-
Impurity Identification:
-
Solution: Isolate a small amount of the mixture and characterize it using High-Performance Liquid Chromatography (HPLC), LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass and fragmentation pattern from MS, along with the proton and carbon signals from NMR, can help elucidate the structure of the impurity.
-
-
Common Impurities and Their Prevention:
-
Incompletely Cyclized Intermediate: This can occur if the reaction is not driven to completion.
-
Solution: As mentioned in Q1, extend the reaction time or increase the temperature.
-
-
Over-reduction of the Nitro Group: If a strong reducing agent is used, the nitro group might be fully reduced to an amine without subsequent cyclization.
-
Solution: Use a milder reducing agent or carefully control the stoichiometry of the reducing agent.
-
-
Formation of Isomers: Depending on the starting material, regioisomers might form.
-
Solution: Re-evaluate your synthetic strategy to ensure regioselectivity. It may be necessary to introduce blocking groups that can be removed later in the synthesis. A recent study on a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlighted the challenge of controlling regioselectivity during bromination, which could be a similar issue in chlorination steps of related syntheses.[1][2][3][4][5]
-
-
Q3: The reaction is not progressing, and I am recovering most of my starting material. What should I check?
A3: A stalled reaction can be due to several factors, often related to the reagents or reaction setup:
-
Reagent Quality:
-
Solution:
-
Reducing Agent: As mentioned earlier, the reducing agent may have degraded. Use a fresh batch or verify its activity.
-
Solvent: Ensure the solvent is of the appropriate grade and is anhydrous if the reaction is moisture-sensitive. The presence of water can quench certain reagents.
-
Catalyst: If a catalyst is used (e.g., in a catalytic hydrogenation), ensure it is not poisoned. Some functional groups can deactivate catalysts.
-
-
-
Reaction Conditions:
-
Solution:
-
Temperature: Double-check the reaction temperature. The heating mantle or oil bath may not be reaching the set temperature.
-
Mixing: Ensure the reaction mixture is being stirred efficiently. Poor mixing can lead to localized concentration gradients and prevent the reactants from interacting.
-
-
-
Incorrect Starting Material:
-
Solution: Verify the identity and purity of your starting material using analytical techniques like NMR or melting point analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: A prevalent method for the synthesis of substituted indazoles is the reductive cyclization of ortho-nitro-substituted anilines.[6][7] For this compound, a plausible route would start from a 2-chloro-6-nitroaniline derivative. The nitro group is then reduced, which in situ cyclizes to form the indazole ring.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Handling of Reagents: Many reducing agents are flammable and/or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Monitoring: Reductive cyclizations can be exothermic. Monitor the reaction temperature closely, especially during the initial addition of reagents. Have an ice bath ready to cool the reaction if necessary.
-
Solvent Safety: Organic solvents are often flammable. Avoid open flames and sources of ignition in the laboratory.
Q3: How can I effectively monitor the progress of the reaction?
A3:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Choose a solvent system that gives good separation between the starting material, product, and any major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is ideal. It can provide information on the relative amounts of reactants and products and help in identifying any byproducts by their mass-to-charge ratio.
Q4: What are the recommended purification techniques for the final product?
A4:
-
Crystallization: If the product is a solid and has good solubility in a suitable solvent system, crystallization is an excellent method for obtaining high-purity material.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is the standard method. A careful selection of the eluent system is crucial for achieving good separation.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material for biological assays, preparative HPLC can be used.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity 2,4-dichloro-3-nitroaniline (example) | Purity of starting material directly impacts the purity of the final product. |
| Reducing Agent | Sodium dithionite or Tin(II) chloride | These are common and effective reagents for the reduction of nitro groups. |
| Solvent | Ethanol, Acetic Acid, or a mixture | The choice of solvent depends on the solubility of the starting material and the specific reducing agent used. |
| Reaction Temperature | 50-100 °C | This temperature range is often sufficient for reductive cyclization without causing significant degradation. |
| Reaction Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate), LC-MS | Regular monitoring is key to determining the reaction endpoint and identifying any issues early on. |
| Workup | Aqueous workup with pH adjustment | Neutralizing the reaction mixture and extracting the product is a standard procedure. |
| Purification | Column chromatography or recrystallization | These methods are effective for removing impurities and isolating the pure product. |
Experimental Workflow Diagram
Below is a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.). National Institutes of Health.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
- O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
-
Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Synfacts, 19(05), 0496. [Link]
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
- Process for the preparation of substituted indazoles. (1976). Google Patents.
-
Gudmundsson, K. S., Williams, J. D., Drach, J. C., & Townsend, L. B. (2003). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Organic Preparations and Procedures International, 35(4), 413–420. [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). PubMed. Retrieved January 5, 2026, from [Link]
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & jin, l. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). Lead Sciences. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). Zenlyms Tech. Retrieved January 5, 2026, from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
Sources
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- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 7-Chloro-1H-indazol-6-amine
Welcome to the technical support guide for the purification of 7-Chloro-1H-indazol-6-amine (CAS No: 112635-08-2). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Part 1: Initial Analysis and Impurity Profile
Question: What are the most likely impurities in my crude sample of this compound?
Answer: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of substituted indazoles, you should anticipate the following classes of impurities[1]:
-
Starting Materials: Unreacted precursors from the cyclization step.
-
Regioisomers: Formation of isomeric indazoles is a common byproduct, especially in syntheses involving cyclization of substituted benzonitriles. For instance, in a related synthesis, the desired 7-bromo-4-chloro-1H-indazol-3-amine was formed along with a significant amount of its regioisomer[2][3].
-
Over-halogenated Species: If the synthesis involves a halogenation step, di-halogenated byproducts can form[1].
-
Reaction Reagents and Solvents: Residual catalysts, bases, or high-boiling point solvents (like DMF or DMSO) used during the synthesis.
-
Degradation Products: Indazoles and aromatic amines can be sensitive to light and air, potentially leading to oxidative degradation products over time[1].
Question: Which analytical techniques are recommended for assessing the purity of my sample before and after purification?
Answer: A multi-technique approach is always best for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. Use a reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes for the amine.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the reaction progress and for choosing a solvent system for column chromatography. A typical mobile phase could be a mixture of hexane and ethyl acetate or dichloromethane and methanol[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying the structure of any significant impurities if they can be isolated[1].
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the tentative identification of impurities based on their mass-to-charge ratio.
Part 2: Purification by Recrystallization
Recrystallization is often the most efficient and scalable method for purifying crystalline solids like substituted indazoles. A successful recrystallization can often obviate the need for chromatography[2][3][5].
Question: My initial attempts at recrystallization have failed. What is a good starting point for solvent selection?
Answer: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures[6].
-
Single Solvent Systems: Based on the polar aromatic structure, polar protic solvents are a good starting point. Screen solvents such as ethanol, methanol, or isopropanol[4][6].
-
Solvent Pair Systems: This technique is powerful when a single ideal solvent cannot be found. A common and highly effective approach involves dissolving the crude compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid.[7]
-
Recommended System: For a closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a binary solvent system of Methanol/Water (80/20, v/v) was found to be optimal for isolating the desired isomer with high purity (~97%) and recovery (~80%)[2]. This is an excellent starting point for this compound. Other common pairs include ethanol/water and acetone/hexane[7][8].
-
Question: My recovery after recrystallization is very low. How can I improve it?
Answer: Low recovery is a common issue and can be addressed systematically.
-
Minimize Solvent Volume: The most frequent cause of low recovery is using an excessive volume of the recrystallization solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude material[6].
-
Ensure Complete Precipitation: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller crystals.
-
Check Solubility at Low Temperature: The solvent you chose may be too effective, keeping a significant portion of your product dissolved even when cold. If this is the case, a different solvent or solvent pair is needed[6].
-
Concentrate the Mother Liquor: If you suspect a large amount of product remains in the filtrate (the "mother liquor"), you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Question: My compound "oils out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly that it comes out of solution as a liquid phase above its melting point. To resolve this:
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent before attempting to cool it again.
-
Reduce the Cooling Rate: Cool the solution much more slowly. A Dewar flask can be used to insulate the crystallization flask, promoting gradual cooling.
-
Change the Solvent System: The polarity difference between your compound and the solvent may be too large. Try a more or less polar solvent system.
Troubleshooting Recrystallization Workflow
Caption: A troubleshooting flowchart for common recrystallization issues.
Part 3: Purification by Flash Column Chromatography
While recrystallization is preferred for its scalability, flash chromatography is a powerful alternative, especially for removing closely related impurities or when a suitable crystallization solvent cannot be found.
Question: My compound is streaking badly on the silica gel column. Why is this happening and how do I stop it?
Answer: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel. The root cause is an acid-base interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This strong interaction leads to poor peak shape, tailing (streaking), and potentially irreversible adsorption (low recovery).
To counteract this, you must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase[9].
Question: What is a good starting mobile phase for purifying this compound on silica gel?
Answer: Always develop your mobile phase using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound[6].
-
Select a Base Solvent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM) is a common starting point.
-
Add a Basic Modifier: To the chosen solvent system, add 0.5-1% triethylamine (TEA) or a 0.5-1% solution of ammonia in methanol . This competing base will occupy the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[9]
Table 1: Recommended Purification Systems
| Technique | Solvent System | Rationale & Key Considerations |
| Recrystallization | Methanol / Water (e.g., 80:20 v/v) | Proven effective for structurally similar compounds[2]. Excellent for scalability and removing less polar/more polar impurities. |
| Ethanol or Isopropanol | Good general-purpose polar protic solvents for indazole derivatives[4][6]. | |
| Flash Chromatography | Ethyl Acetate / Hexanes + 1% Triethylamine | A standard non-polar to mid-polar system. TEA is crucial to prevent streaking. |
| Methanol / Dichloromethane + 1% Triethylamine | A more polar system for compounds that are not very mobile in ethyl acetate/hexanes. |
General Purification Workflow
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Recrystallization using a Methanol/Water Solvent Pair
This protocol is adapted from a procedure for a structurally related compound and serves as an excellent starting point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of methanol required to dissolve the solid at an elevated temperature (e.g., 60-65 °C). Use a reflux condenser to prevent solvent loss.
-
Addition of Anti-Solvent: While maintaining the temperature, add deionized water dropwise to the hot, stirring solution until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot methanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol/water (in the same ratio used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC, NMR, and melting point analysis.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Sample Preparation (Dry Loading): In a round-bottom flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or DCM). Add a few grams of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" method typically results in better separation.
-
Column Packing: Pack a flash chromatography column with silica gel using your starting mobile phase (e.g., 5% ethyl acetate in hexanes + 1% triethylamine). Ensure the column is packed uniformly without any air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
-
Drying and Characterization: Dry the resulting solid under high vacuum and characterize it to confirm purity and identity.
References
- BenchChem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. Retrieved from BenchChem Technical Document. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF50US4UopO1Oxk7zT_mGzPgOF_UJqp0zgJf9kMhSBCMeWfeYAmaH4hHRO-GgCeVOsYc9yTrPgGJikaSTC1zavexFYHMSl6i4E8ju7brK3nw8-kC8UA0NbrIuNsbuy55bMhZsuJxqm_AAq6-OGR-IZFpKnBEQZfMwOi4L4XYvfq_ckGaedp2RTcKedzKCH6eyyi1K3dLYJNggd8kgD-sGtwPuwuxN0=]
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Navigating the Challenges of 7-Chloro-1H-indazol-6-amine Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Chloro-1H-indazol-6-amine. This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions to the solubility challenges often encountered with this compound. As Senior Application Scientists, we understand that overcoming these hurdles is critical for the success of your experiments. This resource combines fundamental chemical principles with proven laboratory techniques to empower you to confidently handle this valuable molecule.
Understanding the Molecule: Physicochemical Properties of this compound
Before diving into solubilization protocols, it's essential to understand the inherent properties of this compound that influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1][2] |
| Molecular Weight | 167.60 g/mol | [1] |
| Physical Form | Powder or crystals | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
Frequently Asked Questions (FAQs) on Solubility
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in my desired aqueous buffer for a cell-based assay. What should I do?
This is a very common challenge. Direct dissolution in aqueous buffers is often difficult for compounds like this. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common first choice for creating stock solutions of poorly soluble compounds for biological assays.
-
Ethanol (EtOH): Can be a good alternative, particularly if DMSO is incompatible with your experimental setup.
-
Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.
Step-by-Step Protocol for Preparing an Aqueous Working Solution:
-
Prepare a High-Concentration Stock Solution: Weigh out the desired amount of this compound and dissolve it in a minimal amount of your chosen organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). Gentle warming (to 37°C) or vortexing can aid dissolution.
-
Serial Dilution: Perform serial dilutions of your stock solution with the same organic solvent to create intermediate concentrations if needed.
-
Final Dilution into Aqueous Buffer: Add the final, small volume of your organic stock solution to your pre-warmed aqueous buffer with vigorous stirring or vortexing. It is crucial to add the stock solution to the buffer, not the other way around, to minimize precipitation. The final concentration of the organic solvent in your assay should be kept low (typically ≤0.5% v/v) to avoid solvent-induced artifacts.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a classic sign of a compound "crashing out" of solution when it encounters an environment where it is less soluble. Here are several troubleshooting strategies:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the aqueous buffer.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[4][5] A final concentration of 0.01% to 0.1% is often sufficient.
-
Employ Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.[6] For example, a stock solution in a mixture of DMSO and ethanol might show different dilution properties.
-
pH Adjustment: The amine group in this compound is basic and can be protonated at acidic pH. This can increase its aqueous solubility.[7] However, you must consider the pH stability of your compound and the pH requirements of your experiment.
Q3: I need to prepare a formulation for an in vivo study. What are my options?
Formulations for animal studies require careful consideration of both solubility and toxicity. The strategies are often more complex than for in vitro assays.
-
Co-solvent Systems: Mixtures of biocompatible solvents are commonly used. A typical example is a ternary system of DMSO, a surfactant like Cremophor® EL or Solutol® HS 15, and an aqueous vehicle (e.g., saline or PBS).
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance oral absorption.[8] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[8]
-
Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanocrystallization can improve the dissolution rate.[4][9][10] This is a more advanced technique typically employed in later-stage drug development.
Advanced Solubilization Strategies
For particularly challenging cases, more advanced formulation strategies may be necessary. These approaches often involve altering the physicochemical properties of the compound or its immediate environment.
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.[8][10] Given the presence of a basic amine group, forming a salt with an acid (e.g., hydrochloride salt) could be a viable strategy.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent water solubility.[5][9]
-
Amorphous Solid Dispersions: By dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, which can lead to enhanced solubility and dissolution rates.[8]
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a typical workflow for addressing solubility issues with this compound.
Caption: Decision tree for solubilizing this compound.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. By understanding the compound's properties and applying the appropriate solubilization techniques, from preparing simple stock solutions to employing more advanced formulation strategies, you can ensure the reliable and reproducible results necessary for your research and development endeavors. Should you encounter further difficulties, we encourage you to consult the referenced literature for more detailed information on the principles of solubility enhancement.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Lead Sciences. (n.d.). This compound.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ChemicalBook. (2025, July 16). This compound.
- ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- PubChem. (n.d.). 1H-Indazol-6-amine.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 112635-08-2 [chemicalbook.com]
- 3. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
Stability of 7-Chloro-1H-indazol-6-amine under experimental conditions
Welcome to the technical support resource for 7-Chloro-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in experimental settings. Our goal is to ensure the integrity of your results by addressing potential stability challenges.
Introduction to the Stability of this compound
This compound is a substituted indazole, a heterocyclic scaffold prevalent in many biologically active compounds.[1][2] The stability of this molecule is paramount for reproducible experimental outcomes. Like many indazole derivatives, its stability can be influenced by environmental factors such as pH, light, temperature, and oxidative stress.[3] This guide provides a framework for understanding and mitigating potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Based on supplier recommendations, this compound should be stored at 2-8°C in a dark place under an inert atmosphere.[4] This suggests potential sensitivity to heat, light, and oxygen. For long-term storage, keeping the solid compound in a tightly sealed container, purged with nitrogen or argon, and refrigerated is advisable.
Q2: I'm dissolving the compound for my assay. Are there any solvent considerations I should be aware of?
While specific solvent compatibility data is limited, general principles for amino- and chloro-substituted aromatic compounds apply. Protic solvents could potentially participate in hydrogen bonding or reactions. It is crucial to prepare solutions fresh and minimize their time at room temperature or exposed to light before use. If you must store solutions, even for a short period, do so at a low temperature (e.g., 2-8°C) and protected from light.
Q3: My analytical results are inconsistent. Could this be a stability issue?
Inconsistent results are a common indicator of compound instability. Degradation can lead to a decrease in the concentration of the parent compound and the appearance of new, unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS). If you observe this, a systematic investigation of your experimental conditions (pH, temperature, light exposure) is warranted.
Q4: I've observed a new peak in my chromatogram that seems to be a benzimidazole. What could be happening?
The transformation of an indazole to a benzimidazole is a known photochemical rearrangement.[3] This process, known as phototransposition, can occur when 1H-indazoles are exposed to UV light, proceeding through an excited-state tautomerization to the 2H-indazole form, which then rearranges.[3][5] If your experiments are conducted under bright ambient light or use UV detection methods, this pathway is a plausible cause for degradation.
Troubleshooting Guide: Experimental Stability Issues
Encountering unexpected results can be challenging. This section provides a structured approach to diagnosing and resolving common stability-related problems with this compound.
Problem 1: Rapid Loss of Parent Compound in Solution
-
Symptom: A time-dependent decrease in the peak area of this compound in your analytical method (e.g., HPLC-UV, LC-MS).
-
Potential Causes & Solutions:
-
Hydrolytic Degradation: Indazole derivatives can be susceptible to hydrolysis under either acidic or basic conditions.[3] The amino and chloro substituents on the benzene ring can also influence the electron density and reactivity of the indazole core.
-
Troubleshooting Step: Evaluate the pH of your solution. If you are using acidic or basic buffers, consider if they are necessary. If required, try to work at a more neutral pH or minimize the time the compound is in the stressful pH environment. Running a quick pH stability screen (e.g., pH 3, 7, 9) can help identify the optimal range.
-
-
Oxidative Degradation: The amine group and the electron-rich indazole ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[3][6]
-
Troubleshooting Step: De-gas your solvents before preparing solutions. If the problem persists, consider adding a small amount of an antioxidant (use with caution, ensuring it doesn't interfere with your experiment). Also, ensure your glassware is scrupulously clean to avoid trace metal catalysis.
-
-
Problem 2: Appearance of Unknown Impurities/Degradants
-
Symptom: New peaks appear in your chromatogram over time, which were not present in the initial analysis of the solid compound.
-
Potential Causes & Solutions:
-
Photodegradation: As mentioned in the FAQ, exposure to light, particularly UV wavelengths, can cause rearrangement to a benzimidazole or other photoproducts.[3][5]
-
Troubleshooting Step: Conduct all experimental manipulations in a dark room or using amber-colored vials and labware. Protect solutions from direct light. If a UV detector is used, minimize the exposure time of the sample in the flow cell.
-
-
Thermal Degradation: High temperatures can induce decomposition of indazole compounds.[3] While storage is recommended at 2-8°C, certain experimental steps like heating for dissolution or running a reaction at elevated temperatures could be a cause.
-
Troubleshooting Step: Avoid heating solutions of this compound unless absolutely necessary. If your protocol requires elevated temperatures, perform a time-course study at that temperature to understand the degradation kinetics.
-
-
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing stability issues.
Caption: A decision tree for troubleshooting the stability of this compound.
Advanced Application: Forced Degradation Studies
To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[7][8] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[9]
Typical Conditions for Forced Degradation Studies
The table below outlines standard starting conditions for stress testing, as recommended by ICH guidelines.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | Several hours to days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Several hours |
| Thermal | Dry Heat (Solid) or in Solution | 60°C or higher | 24 hours to several days |
| Photochemical | UV-A (320-400 nm) and Visible (400-750 nm) Light | Ambient | Per ICH Q1B guidelines |
Experimental Protocol: Forced Degradation Study
This protocol provides a general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stressing: Distribute the stock solution into separate, appropriately labeled vials for each stress condition (acid, base, oxidative, thermal, photolytic, and a control).
-
Apply Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of the appropriate acid (e.g., 0.2 M HCl for a final concentration of 0.1 M) or base to the respective vials.
-
Oxidation: Add the oxidizing agent (e.g., 3% H₂O₂) to the designated vial.
-
Thermal: Place the vial in an oven or heating block at the target temperature.
-
Photostability: Expose the sample in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep one vial under normal laboratory conditions, protected from light, at room temperature.
-
-
Incubate and Sample: Incubate the samples for a predetermined duration. It is wise to take time points (e.g., 2, 4, 8, 24 hours) to monitor the rate of degradation.
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including the control, by a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) for peak identification.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, perform a mass balance analysis, and use the MS data to propose structures for the major degradants.
By following this guide, researchers can better anticipate, identify, and control the stability of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Technical Support Center: Indazole Derivatives - Benchchem. (n.d.).
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1H-Indazol-7-amine.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29.
- Lead Sciences. (2021). This compound.
- Redasani, V. K., & Bari, S. B. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- ChemicalBook. (2025). 6-chloro-1H-indazol-3-amine - Safety Data Sheet.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 19(6), 635-653.
- Sigma-Aldrich. (2010). SAFETY DATA SHEET: 7-Amino-1H-indazole.
- Shinde, S. S., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 124-132.
- Singh, R., & Kumar, R. (2020). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate.
- PubChemLite. (n.d.). 7-chloro-1h-indazol-3-amine (C7H6ClN3).
- ChemicalBook. (n.d.). 7-chloro-1H-indazol-3-amine.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5861.
- PubChem. (n.d.). 1H-Indazol-6-amine.
- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Gstöttner, C., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(16), 11431–11441.
- Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118–2132.
- Wang, Z., et al. (2015). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Organic Letters, 17(19), 4798–4801.
- Karon, K., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 27(9), 2958.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3048.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.
- Karon, K., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. ResearchGate.
- BLD Pharm. (n.d.). 3-(7-Chloro-1H-indazol-3-yl)propan-1-amine.
- Sigma-Aldrich. (n.d.). 1h-indazol-6-amine.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- PubChem. (n.d.). 1H-indazol-7-amine.
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Reactions for 7-Chloro-1H-indazol-6-amine
Welcome to the technical support center for 7-Chloro-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic intermediate. Given that specific literature on this exact molecule is limited, this document synthesizes established principles of indazole chemistry with practical, field-tested insights to help you navigate common challenges in both its synthesis and downstream applications.
Our approach is rooted in chemical causality—understanding why a particular step is taken is paramount to effective troubleshooting and optimization.
Section A: Frequently Asked Questions (FAQs) & Handling
This section addresses foundational questions regarding the properties, storage, and handling of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this molecule is a delicate interplay of three key components:
-
The Indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. It possesses two nitrogen atoms (N1 and N2), making it susceptible to tautomerization and competitive N-alkylation or N-acylation reactions.[1][2][3]
-
The 6-Amino Group (-NH₂): This is an activating, ortho-para directing group. It is a primary nucleophile, readily participating in reactions like acylation, sulfonylation, and reductive amination.[4] However, its basicity and nucleophilicity are somewhat attenuated by the adjacent electron-withdrawing chloro group.
-
The 7-Chloro Group (-Cl): This is an electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution but can activate the ring for nucleophilic aromatic substitution (SNAr) under harsh conditions. Its position ortho to the N1 nitrogen can also exert steric and electronic effects on N1-functionalization.[5][6]
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is crucial to prevent degradation. Aromatic amines can be sensitive to light and air (oxidation). Therefore, the recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place (2-8°C is standard).[7]
Q3: My compound is darkening in color over time. What is happening and is it still usable?
A3: A darkening in color (often to a tan, brown, or purplish hue) is a common sign of oxidation in aromatic amines. While minor discoloration may not significantly impact reactivity for some applications, it indicates the formation of impurities. For sensitive downstream reactions, such as palladium-catalyzed cross-couplings, it is highly recommended to purify the material before use. A simple filtration through a plug of silica gel or a recrystallization may be sufficient.
Section B: Troubleshooting the Synthesis
Synthesizing substituted indazoles can be challenging, often involving issues with regioselectivity and yield. While a specific, optimized synthesis for this compound is not widely published, we can troubleshoot based on analogous preparations. A plausible route involves the cyclization of a substituted aminobenzonitrile with hydrazine.[8][9][10]
Q4: I am attempting a cyclization reaction with a substituted 2-halobenzonitrile and hydrazine to form the indazole ring, but my yields are very low. What are the likely causes?
A4: Low yields in this type of reaction typically stem from a few key issues:
-
Poor Reactivity of the Starting Material: The halogen's leaving group ability is critical. While fluoro-substituted benzonitriles are often used for SNAr reactions with hydrazine, chloro-substituted analogues may require more forcing conditions (higher temperatures, longer reaction times).[8]
-
Side Reactions: At elevated temperatures, hydrazine can potentially reduce other functional groups or lead to undesired side products. Furthermore, the cyano group itself can undergo hydration to an amide under certain conditions.[8]
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress carefully using an appropriate analytical technique (TLC, LC-MS).
-
Product Solubility/Work-up Issues: The product may have partial solubility in the aqueous phase during work-up, leading to loss. Ensure the pH is adjusted correctly to precipitate the amine product fully and extract thoroughly with an appropriate organic solvent.
Workflow for Optimizing Indazole Synthesis
The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis of a substituted aminoindazole.
Caption: A decision-making workflow for troubleshooting low yields in indazole synthesis.
Section C: Troubleshooting Downstream Reactions
This compound is a valuable building block. However, its unique electronic and steric properties can lead to challenges in subsequent reactions, particularly N-alkylation.
Q5: I am trying to perform an N-alkylation on the indazole ring and I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A5: This is the most common challenge in indazole chemistry.[1][2] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, as the indazole anion is an ambident nucleophile.[2]
-
To Favor N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer.[2]
-
Conditions: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is the classic choice.[1][5][6] The sodium cation is believed to coordinate with the N2 atom, sterically hindering the approach of the electrophile and directing it to N1.[1][2]
-
Substituent Effects: The presence of the 7-chloro group may sterically hinder N1 alkylation to some extent, but the electronic pull of this group can influence the acidity of the N-H proton.
-
-
To Favor N2-Alkylation (Kinetic Product):
-
Conditions: Different conditions can favor the kinetically preferred N2 product. Phase-transfer catalysis (e.g., K₂CO₃, TBAI in acetonitrile) or using polar protic solvents can sometimes shift the selectivity.
-
Substituent Effects: Electron-withdrawing groups at the C7 position (like our chloro group) have been shown to promote N2 regioselectivity in some systems.[5][6] This is a critical factor to consider for your specific substrate.
-
Table 1: General Conditions for Regioselective N-Alkylation of Indazoles
| Desired Isomer | Typical Base | Typical Solvent | Controlling Factor | Rationale |
| N1 | Sodium Hydride (NaH) | THF, DMF | Thermodynamic | Na⁺ coordinates with N2, sterically blocking it and favoring the more stable N1 product.[1][2][5] |
| N1 | Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Thermodynamic | The large Cs⁺ cation can also effectively block the N2 position. |
| N2 | Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone | Often Kinetic | Weaker base, more polar solvent system can favor the kinetically accessible N2 position. |
| N2 | Mitsunobu Conditions (DEAD/PPh₃) | THF | Kinetic | This reaction often favors the N2-alkylation pathway for many indazole substrates.[3] |
Q6: My acylation/sulfonylation reaction on the 6-amino group is sluggish and gives low conversion. What can I do?
A6: While the amino group is a potent nucleophile, its reactivity can be hampered.
-
Steric Hindrance: The adjacent 7-chloro group provides some steric bulk, which may slow the reaction with very large acylating or sulfonylating agents.
-
Electronic Deactivation: The chloro group is electron-withdrawing, which slightly reduces the nucleophilicity of the amino group compared to an unsubstituted 6-aminoindazole.
-
Solution:
-
Add a Base: Ensure a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is present to act as an acid scavenger. Use at least one equivalent, or use pyridine as the solvent.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can often overcome the activation energy barrier.
-
Use a More Reactive Reagent: Switch from an acid chloride to a more reactive acid anhydride, if applicable.
-
Catalysis: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions.
-
Experimental Protocol: General Procedure for N1-Selective Alkylation
This protocol is a starting point based on methods known to favor N1-alkylation and should be optimized for this compound.[5][6]
Safety Precaution: Sodium hydride (NaH) is highly reactive and flammable. Handle it under an inert atmosphere and quench it carefully.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a suspension.
-
Electrophile Addition: Cool the mixture back to 0°C and add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 50°C).
-
Quenching: Once the reaction is complete, cool it to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Logical Flow for Isomer Separation
Caption: A standard workflow for the separation of N1/N2 indazole regioisomers.
References
-
Alam, S., & Keating, J. A. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Experiments with 7-Chloro-1H-indazol-6-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-1H-indazol-6-amine. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during its use in experimental settings. Our aim is to equip you with the knowledge to diagnose and resolve unexpected results, ensuring the integrity and success of your research.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial. These characteristics influence its behavior in various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Appearance | Powder or crystals | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
Solubility: While comprehensive public data is limited, analogous compounds suggest it is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol to varying degrees. Experimental determination in your specific solvent system is highly recommended.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter in a question-and-answer format, providing potential causes and actionable solutions.
A. Synthesis and Purity Issues
Question 1: My synthesis of a this compound derivative resulted in a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. The outcome is often highly dependent on the reaction conditions.
-
Causality: In reactions involving the indazole core, particularly those involving N-substitution, the reaction can occur at either the N1 or N2 position of the pyrazole ring. The electronic and steric nature of the substituents on the indazole ring, the choice of base, solvent, and temperature all play a critical role in directing the regioselectivity. For instance, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the choice of solvent significantly influenced the ratio of desired product to its isomer.[3]
-
Troubleshooting Workflow:
Caption: Workflow for optimizing regioselectivity.
-
Step-by-Step Protocol for Optimization:
-
Solvent Screening: Begin by testing a range of solvents with varying polarities. Aprotic polar solvents like DMF or dioxane are common starting points.
-
Base Selection: The choice of base can have a profound effect. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. For stronger deprotonation, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be employed, but may lead to different selectivity.
-
Temperature Control: Reactions should be trialed at various temperatures, starting from room temperature and gradually increasing. In some cases, lower temperatures may favor the formation of a specific isomer.
-
Analytical Monitoring: At each step, carefully analyze the crude reaction mixture using ¹H NMR and/or LC-MS to determine the ratio of the regioisomers. This will guide your next optimization step.
-
Question 2: I am observing an unexpected side product in my reaction. What could it be and how can I avoid it?
Answer: Unexpected side products can arise from various sources, including the reactivity of the starting materials or intermediates under the reaction conditions.
-
Potential Side Reactions:
-
Dimerization: Under certain conditions, particularly in the presence of strong bases or catalysts, aminoindazoles can undergo self-coupling to form dimeric impurities.
-
Oxidation: The amine group is susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to the formation of nitroso or nitro derivatives, or colored impurities.
-
Reaction with Solvent: Highly reactive intermediates can sometimes react with the solvent, especially if solvents like DMF are used at high temperatures.
-
-
Diagnostic Approach:
-
Characterize the Impurity: Isolate the side product if possible and characterize it using mass spectrometry and NMR to elucidate its structure. This will provide crucial clues about its formation pathway.
-
Review Reaction Conditions: Scrutinize your reaction setup. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction. Use freshly distilled and degassed solvents.
-
Modify Reaction Parameters: If oxidation is suspected, consider adding an antioxidant or ensuring rigorous exclusion of air. If a solvent-related byproduct is identified, switch to a more inert solvent.
-
B. Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the likely causes?
Answer: Suzuki-Miyaura couplings with nitrogen-containing heterocycles can be challenging. Several factors can contribute to poor performance.
-
Causality and Troubleshooting:
Potential Issue Explanation Troubleshooting Steps Poor Solubility The starting materials, particularly the indazole, may have low solubility in the reaction solvent, leading to a slow or incomplete reaction.[4] Try a different solvent system (e.g., dioxane/water, toluene, DMF).[4] Consider using a phase-transfer catalyst if solubility in a biphasic system is an issue. Catalyst Inhibition The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[5] Use a higher catalyst loading. Employ ligands that are less susceptible to inhibition, such as bulky biarylphosphine ligands (e.g., those developed by Buchwald).[5] Base Incompatibility The chosen base may not be optimal for the specific substrate or may be causing degradation of the starting materials or product. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial.[4] Deborylation of Boronic Acid The boronic acid coupling partner can degrade over the course of the reaction, especially at elevated temperatures.[4] Use a slight excess of the boronic acid. Add the boronic acid portion-wise during the reaction. -
Logical Flow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.
Question 4: I am attempting a Buchwald-Hartwig amination on the chloro-substituent, but the reaction is not proceeding as expected.
Answer: Buchwald-Hartwig aminations on electron-rich or heterocyclic systems can be less straightforward than on simple aryl halides.
-
Key Considerations:
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig reaction is highly dependent on the phosphine ligand used. For challenging substrates, sterically hindered, electron-rich biarylphosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]
-
Base Sensitivity: The choice of base is crucial. Strong bases like sodium or potassium tert-butoxide are commonly used, but they can be incompatible with other functional groups in the molecule. Weaker bases like cesium carbonate or potassium phosphate may be necessary for sensitive substrates, though they might require higher reaction temperatures or longer reaction times.[8]
-
N-Arylation of the Indazole: A potential side reaction is the N-arylation of the indazole ring itself, competing with the desired C-N coupling at the chloro position. Protecting the indazole nitrogen before the coupling reaction can prevent this.
-
-
Recommended Protocol for a Trial Buchwald-Hartwig Reaction:
-
Reactants: this compound (1 equiv.), aryl amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.).
-
Catalyst System: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%).
-
Solvent: Toluene (degassed).
-
Procedure: In a glovebox, combine the indazole, aryl amine, and base in a reaction vessel. Add the catalyst and ligand. Seal the vessel, remove from the glovebox, and heat to 80-110 °C with stirring until the reaction is complete (monitor by TLC or LC-MS).
-
C. Stability and Degradation
Question 5: My sample of this compound has changed color over time. Is it degrading?
Answer: Yes, a change in color, often to a brownish or purplish hue, is a common indicator of degradation in amino-substituted aromatic compounds.
-
Probable Causes:
-
Oxidation: The primary cause of color change is likely the oxidation of the amine group in the presence of air and/or light.
-
Photodegradation: Many nitrogen-containing heterocycles are sensitive to light. Exposure to UV or even ambient light can lead to decomposition. It is recommended to handle and store the compound in a light-protected environment.[9] The ICH Q1B guidelines provide a framework for assessing photostability.[10][11]
-
-
Preventative Measures:
-
Storage: Always store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at the recommended temperature of 2-8°C.[1]
-
Handling: When weighing or handling the compound, do so quickly and avoid prolonged exposure to air and bright light. For reactions, use degassed solvents and maintain an inert atmosphere.
-
Question 6: I am concerned about the stability of my compound in acidic or basic conditions during workup or chromatography. What should I be aware of?
Answer: The indazole ring system is generally stable, but the substituents can influence its reactivity under acidic or basic conditions.
-
Acidic Conditions: The amino group can be protonated to form an ammonium salt. While this generally protects it from oxidation, strong acidic conditions at elevated temperatures could potentially lead to hydrolysis of other functional groups if present.
-
Basic Conditions: The indazole NH is acidic and will be deprotonated by a strong base. This can increase the electron density of the ring system, potentially making it more susceptible to oxidation.
-
Recommendations for Workup and Purification:
-
Use dilute acids and bases for extractions and washes, and perform these steps at low temperatures.
-
Minimize the time the compound is in contact with acidic or basic aqueous solutions.
-
For chromatography, consider using a buffered mobile phase if instability on silica gel is observed. Neutral alumina can be an alternative stationary phase for compounds sensitive to acidic silica gel.
-
III. Analytical Characterization
Accurate interpretation of analytical data is key to troubleshooting.
¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the substituted benzene and pyrazole rings. Key signals to look for include the aromatic protons and the broad singlet corresponding to the NH of the indazole and the NH₂ of the amine. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro and amino substituents.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a clear protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS can provide structural information. A characteristic fragmentation would be the loss of small molecules like HCN or NH₃. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (approximately a 3:1 ratio for the M and M+2 peaks).
IV. References
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Badsara, S. S., et al. (2025). Electrochemical Synthesis: An Alliance of Electrochemistry and Organic Synthesis for Value‐Added Moieties. CHEM REC. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Klee, J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(46), 12093-12097. [Link]
-
Wilson, J. W., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(43), 5644-5647. [Link]
-
Various Authors. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 50(29), 6414-6437. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Song, D., et al. (2020). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. Organic Letters, 22(15), 5862-5867. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
-
Wang, F., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5861. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
Petras, D., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry. InTech. [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(13), 5085. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]
-
Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR. [Link]
-
Clasquin, M. F., Melamud, E., & Rabinowitz, J. D. (2015). Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics. Analytical Chemistry, 87(5), 2905-2910. [Link]
-
El-Sayed, A. A. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Tureček, F., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry. [Link]
-
Awad, W. H., et al. (2025). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. ResearchGate. [Link]
-
Broggini, G., & Zecchi, G. (1980). mass spectrometry of oxazoles. HETEROCYCLES, 14(6), 781-794. [Link]
-
Chen, G., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 52(49), 12902-12906. [Link]
-
de la Torre, J. C., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 145-152. [Link]
-
PubChem. (n.d.). N-(7-chloro-1H-indazol-3-yl)-2-[5-(difluoromethyl)-1H-pyrazol-4-yl]-7,7-dimethyl-5H-furo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
Chen, C.-Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(5), 4165-4174. [Link]
-
Chen, C.-Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5674-5683. [Link]
-
Ackermann, L., et al. (2020). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Synthesis of 7-Chloro-1H-indazol-6-amine
Welcome to the technical support center for the synthesis of 7-Chloro-1H-indazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. However, its synthesis is not without challenges. The formation of the bicyclic indazole ring system often involves sensitive intermediates and competing reaction pathways that can lead to a range of impurities, impacting yield and purity. This guide provides in-depth, field-proven insights to address these issues head-on.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis, presented in a practical question-and-answer format. A common synthetic approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization (a variation of the Jacobson indazole synthesis). Our troubleshooting will focus on this pathway.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
Low yield is one of the most frequent issues. The root cause often lies in the stability of the diazonium salt intermediate, which is central to the reaction.
Possible Cause A: Decomposition of the Diazonium Salt The diazonium group (-N₂⁺) is highly unstable and prone to decomposition, especially at elevated temperatures. This decomposition can lead to a variety of unwanted byproducts.
-
Scientific Rationale: The diazotization of an aromatic amine is a highly exothermic process. Without strict temperature control, the diazonium salt can decompose, leading to the formation of phenolic impurities via reaction with water or other nucleophiles present in the reaction mixture.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition of the diazotizing agent (e.g., sodium nitrite) and for the duration the diazonium salt is present before cyclization.[1] Use an ice-salt bath for more consistent cooling.
-
Monitor Temperature Internally: Place a thermometer directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the internal temperature.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to manage the exotherm and prevent localized heating.
-
Possible Cause B: Incomplete Cyclization The conversion of the diazonium intermediate to the indazole ring is not always quantitative.
-
Scientific Rationale: The intramolecular cyclization step requires specific conditions to proceed efficiently. Factors such as pH and the electronic nature of the substituents on the aromatic ring can influence the rate and success of ring closure.
-
Solution:
-
pH Adjustment: After diazotization, the pH of the solution may need to be adjusted to facilitate the cyclization. For some variations of this synthesis, a slightly basic or neutral condition is required to deprotonate the participating methyl group (in a classic Jacobson synthesis) or to facilitate other ring-closing mechanisms.
-
Reaction Time and Temperature: Allow sufficient time for the cyclization to complete. While the initial diazotization requires cold conditions, the cyclization step may require warming the reaction mixture gently. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Q2: I've isolated my product, but NMR and LC-MS analysis show the presence of an isomeric impurity. Where is this coming from?
The formation of regioisomers is a common side reaction in the synthesis of substituted heterocyclic compounds.
-
Scientific Rationale: If the precursor molecule has multiple potential sites for cyclization, a mixture of isomers can be formed. In the synthesis of this compound, the directing effects of the substituents play a crucial role. However, under certain conditions, the reaction may not be perfectly regioselective. For instance, if starting from a different precursor, direct bromination of an existing indazole ring can lead to undesired regioisomers.[2][3]
-
Solution:
-
Choice of Starting Material: The most effective way to control regiochemistry is to use a starting material that inherently favors the formation of the desired isomer. The substitution pattern on the starting aniline precursor is critical.
-
Control of Reaction Conditions: In some cases, reaction conditions such as the choice of acid for diazotization or the solvent can influence the isomeric ratio. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, HBF₄) to see if regioselectivity can be improved.
-
Purification: If isomeric impurities are unavoidable, careful purification is necessary. Techniques like preparative HPLC or fractional crystallization may be required to separate isomers with similar polarities.
-
Q3: The reaction mixture has turned dark, and I'm isolating a tar-like substance instead of a clean solid. What's happening?
The formation of dark, insoluble tars is a sign of uncontrolled side reactions, often involving oxidation or polymerization.
-
Scientific Rationale: Aromatic amines and their derivatives are susceptible to oxidation, which can produce highly colored, polymeric materials. Furthermore, the reactive diazonium intermediate can participate in unwanted azo-coupling reactions, especially if there are unreacted starting amine or other electron-rich aromatic species present.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting amine and the final product.
-
Purity of Starting Materials: Ensure the starting aniline derivative is pure and free from colored oxidation products.[1] If necessary, purify it by distillation or recrystallization before use.
-
Stoichiometry Control: Use a slight excess of the diazotizing agent to ensure all the starting amine is consumed, preventing it from participating in azo-coupling side reactions with the diazonium salt product.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most critical parameter to control during this synthesis?
-
A: Unquestionably, temperature control during the diazotization step is the most critical factor.[1] Failure to maintain a low temperature (0-5 °C) will lead to rapid decomposition of the diazonium salt, resulting in significantly reduced yields and the formation of difficult-to-remove impurities.
-
-
Q: How can I effectively monitor the progress of the reaction?
-
A: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is invaluable. It can help you track the appearance of the desired product and detect the formation of any side products in near real-time.
-
-
Q: Are there alternative synthetic routes that might avoid these side reactions?
-
A: Yes, modern organic synthesis offers several alternatives. Transition metal-catalyzed methods, such as copper- or palladium-catalyzed N-N bond formation, can provide milder reaction conditions and sometimes better regioselectivity.[4] Another common route involves the reaction of a suitably substituted benzonitrile (e.g., a 2-fluorobenzonitrile) with hydrazine via an SNAr reaction, which can be a very effective method for producing 3-aminoindazoles.[2][3][5]
-
Data Presentation: Key Parameters & Side Reactions
| Parameter | Optimal Range | Consequence of Deviation | Common Side Product(s) |
| Diazotization Temperature | 0–5 °C | High temperature leads to diazonium salt decomposition. | Phenols, tar-like polymers |
| Stoichiometry (NaNO₂) | 1.0–1.1 equivalents | Insufficient NaNO₂ leaves unreacted amine; excess can lead to nitrosamine impurities. | Azo-coupled dimers |
| pH during Cyclization | Varies (often neutral to slightly basic) | Incorrect pH can inhibit or prevent ring closure. | Uncyclized intermediates |
| Atmosphere | Inert (N₂ or Ar) | Presence of oxygen can cause oxidation of amine functionalities. | Oxidized, colored impurities |
Experimental Protocol: A Representative Synthesis
This protocol is a generalized example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Step 1: Diazotization of 2-Amino-3-chloro-x-nitrotoluene
-
To a stirred solution of 2-amino-3-chloro-x-nitrotoluene (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) in a three-neck flask equipped with a thermometer, add a dropping funnel.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Stir the resulting solution at 0–5 °C for an additional 30 minutes after the addition is complete.
Step 2: Intramolecular Cyclization and Reduction
-
In a separate flask, prepare a solution for the cyclization/reduction step (e.g., a solution of sodium sulfite or another reducing agent in water), and cool it.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing solution, again maintaining strict temperature control initially.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
The cyclization forms the indazole ring, and the nitro group is subsequently reduced to the amine.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture carefully with a suitable base (e.g., NaHCO₃ solution).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualization of Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus a common side reaction pathway originating from the unstable diazonium salt intermediate.
Caption: Main reaction vs. a common side reaction pathway.
References
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151-4155. Available from: [Link][6]
-
ResearchGate. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Request PDF. Available from: [Link][7]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link][2][3][8][9]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link][4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up the Production of 7-Chloro-1H-indazol-6-amine
Welcome to the technical support center for the synthesis and scale-up of 7-Chloro-1H-indazol-6-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the multi-step synthesis, moving from bench-scale to pilot or manufacturing scale. Our focus is on robust, repeatable, and safe process execution.
The most common and scalable synthetic route to this compound involves a two-step process starting from 2-chloro-6-nitro-m-toluidine: a diazotization followed by a reductive cyclization. This guide is structured around the critical operations of this pathway.
Part 1: Diazotization of 2-Amino-3-chloro-5-nitrotoluene
The initial step is the conversion of the primary aromatic amine to a diazonium salt. This intermediate is highly reactive and thermally unstable, making strict process control paramount for both yield and safety.
Frequently Asked Questions (FAQs)
Question 1: We are observing low yields and significant byproduct formation during the diazotization step. What are the most likely causes and how can we mitigate them?
Answer: This is a classic and critical issue in diazonium chemistry. Low yields are almost always traced back to two primary factors: temperature excursions and improper control of nitrous acid concentration.
-
Causality - Temperature Control: Diazonium salts are notoriously unstable.[1] The diazotization reaction is exothermic, and if the temperature rises above the optimal 0-5 °C range, the diazonium salt will rapidly decompose, leading to the formation of phenol byproducts and releasing nitrogen gas.[1] On a large scale, efficient heat removal is more challenging.
-
Causality - Nitrous Acid Control: Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[1] Adding the NaNO₂ solution too quickly creates localized areas of high HNO₂ concentration, which can lead to side reactions, including the formation of triazines, especially with electron-rich anilines.[2] Conversely, insufficient nitrous acid will result in an incomplete reaction.
Troubleshooting Protocol:
-
Reactor & Cooling Setup:
-
Ensure your reactor is equipped with a jacketed cooling system capable of maintaining a stable internal temperature of 0-5 °C. For larger scales, consider a cryostat with sufficient cooling power.
-
The reactor should have a high-torque overhead stirrer to ensure efficient mixing and heat transfer. Poor agitation can create hot spots.
-
-
Reagent Addition Strategy:
-
Dissolve the starting aniline in aqueous HCl first and cool the solution to 0 °C before starting the nitrite addition. This forms the aniline hydrochloride salt, which improves solubility.[2]
-
Prepare a solution of sodium nitrite in cold water. Add this solution sub-surface and dropwise using a dosing pump. This prevents localized heating and reaction at the surface.
-
Monitor the internal temperature constantly. The addition rate should be controlled to ensure the temperature never exceeds 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C.[1]
-
Check for a slight excess of nitrous acid using starch-iodide paper (it should turn blue-black).[1] This confirms the reaction has gone to completion. If the test is negative, add a small, measured amount of additional NaNO₂ solution.
-
Question 2: During scale-up, we've noticed gas evolution and foaming, which was not a problem at the lab scale. Is this normal and how should we manage it?
Answer: The gas you are observing is likely nitrogen (N₂) from the decomposition of the diazonium salt, and potentially nitric oxide (NO) from the decomposition of excess nitrous acid.[3] While minor off-gassing can occur, excessive foaming is a sign of poor temperature control and is a serious safety concern.
Management Strategy:
-
Strict Temperature Adherence: As stated before, this is non-negotiable. Crushed ice can be added directly to the reaction mixture for more effective temperature control, provided the extra water volume is accounted for in the process.[3]
-
Headspace and Venting: Ensure the reactor has adequate headspace (at least 25-30% of the total volume) to accommodate potential foaming. The reactor must be properly vented to prevent pressure buildup.
-
Anti-Foaming Agents: If foaming is persistent despite good temperature control, a small amount of a suitable anti-foaming agent (e.g., a silicone-based one) can be added. This must be validated to ensure it does not interfere with the subsequent reaction or purification steps.
-
Acid Choice: In some cases, switching from HCl to sulfuric acid can increase the stability of the diazonium salt, though this may require re-optimization of the entire process.[3]
Part 2: Reductive Cyclization to Form the Indazole Ring
In this step, the diazonium salt is typically reacted with a reducing agent, such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃), which facilitates the cyclization to form the indazole core and reduces the nitro group to the amine.
Frequently Asked Questions (FAQs)
Question 1: Our reductive cyclization is not selective, leading to a mixture of isomers and other impurities. How can we improve the regioselectivity and overall purity?
Answer: This is a common challenge in indazole synthesis. The formation of the indazole ring via reductive cyclization is a nuanced transformation. The key is to control the reduction potential and the pH of the reaction medium.
-
Causality - Reducing Agent & Stoichiometry: The choice and amount of reducing agent are critical. Stannous chloride is a strong reducing agent. An excess can lead to over-reduction and the formation of undesired byproducts. The reaction mechanism is complex and may proceed through non-nitrene pathways, where controlling the reduction of intermediates is key to selectivity.[4]
-
Causality - pH Control: The pH of the reaction mixture influences the reactivity of the diazonium salt and the intermediates. Maintaining a consistent, optimized pH throughout the addition of the diazonium salt solution is crucial for directing the cyclization pathway correctly.
Troubleshooting Protocol:
-
Prepare the Reducing Solution:
-
Prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it in a separate, appropriately sized reactor.
-
Ensure the reducing agent is fully dissolved and the solution is homogeneous before starting the addition.
-
-
Controlled Addition:
-
The cold (0-5 °C) diazonium salt solution must be added slowly to the reducing agent solution, not the other way around.
-
Maintain the temperature of the receiving vessel at a controlled temperature (this may require optimization, but often starts in the 0-10 °C range).
-
-
In-Process Monitoring & Quenching:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Look for the disappearance of the starting material and the appearance of the desired product spot/peak.
-
Once the reaction is complete, the quench step is critical. Typically, the reaction mixture is carefully neutralized with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the crude product. This must be done slowly and with efficient cooling, as the neutralization is highly exothermic.
-
Table 1: Typical Reaction Parameters for Reductive Cyclization
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 15 °C | Controls reaction rate and minimizes byproduct formation. |
| Reducing Agent | SnCl₂ or Na₂SO₃ | Choice depends on desired selectivity and process conditions. |
| Stoichiometry (Reducer) | 2.5 - 4.0 equivalents | Must be optimized to ensure complete reduction without over-reduction. |
| pH during Workup | 8 - 10 | Ensures precipitation of the free amine product. |
| Monitoring | HPLC / TLC | Confirms reaction completion and provides purity profile. |
Question 2: The final product isolation gives a low yield and the material is difficult to purify. What are the best practices for workup and purification at scale?
Answer: Low isolated yield often points to losses during the workup and purification stages. This compound is an amino-indazole, which can have moderate solubility in both aqueous and organic phases depending on the pH.
Workup & Purification Strategy:
-
Efficient Extraction: After quenching and neutralization, the product is typically extracted into an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery from the aqueous layer.
-
Use brine washes to break any emulsions and remove excess water from the combined organic layers.
-
-
Recrystallization over Chromatography: For large-scale production, column chromatography is often impractical and expensive. Recrystallization is the preferred method.
-
Solvent Screening: Perform small-scale solubility tests to find an optimal single-solvent or dual-solvent system. Good systems will have high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof.
-
The goal is to find a system where the desired product crystallizes out in high purity, leaving the majority of impurities in the mother liquor.
-
-
Drying: The final product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents without causing product degradation.
Process Workflow and Quality Control
A robust scale-up process requires defined checkpoints to ensure the reaction is proceeding as expected before moving to the next step. This prevents the costly processing of failed batches.
Caption: Key stages and quality control checkpoints for the synthesis of this compound.
References
- National Center for Biotechnology Information. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH.
- Genung, M. J., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3056-3059. ACS Publications.
- O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.
- Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Thieme.
- Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination. BenchChem.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. NIH.
- ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? ResearchGate.
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central.
- Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X.
Sources
Technical Support Center: Characterizing 7-Chloro-1H-indazol-6-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 7-Chloro-1H-indazol-6-amine (CAS: 112635-08-2). As a key intermediate in pharmaceutical development, the precise and accurate characterization of this molecule is paramount to ensuring the quality, safety, and efficacy of downstream products. Its unique structure, featuring an indazole core with both an electron-withdrawing chloro group and an electron-donating amine group, presents distinct analytical challenges.
This guide is structured to function as a direct line to our application support team. We will move from foundational questions to complex troubleshooting scenarios, providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Section 1: Foundational FAQs & Handling
This section addresses the most common initial questions regarding the physicochemical properties and proper handling of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is the first step in designing any analytical method. These values dictate solvent choices, storage conditions, and potential analytical interferences.
| Property | Value | Source |
| CAS Number | 112635-08-2 | [1][2] |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| Monoisotopic Mass | 167.02502 Da | [3][4][5] |
| Appearance | Typically a solid | [6] |
| Storage | 2-8°C, in a dark place under an inert atmosphere | [2] |
Q2: How should I properly store and handle this compound to prevent degradation?
Due to the presence of the amine group and the indazole ring, this compound is susceptible to oxidation and photodegradation.
-
Storage: As recommended, store at 2-8°C, protected from light, and under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.[2]
-
Handling: When preparing solutions, use freshly degassed solvents to reduce dissolved oxygen. Prepare solutions fresh for each experiment, as long-term stability in various solvents may not be established. Indazole derivatives can be sensitive to pH, so buffered solutions are recommended for aqueous analyses like HPLC.[7]
Section 2: Troubleshooting Common Analytical Issues
This section is formatted as a troubleshooting guide for specific problems you may encounter during analysis.
High-Performance Liquid Chromatography (HPLC)
Q3: I'm seeing significant peak tailing for my compound on a C18 column. What's the cause and how do I fix it?
This is a classic issue when analyzing basic compounds like amines on silica-based columns.
-
The Cause (Causality): The amine group (pKa ~4-5) can be protonated in acidic mobile phases. This positively charged analyte can then interact ionically with residual, deprotonated silanol groups (Si-O⁻) on the silica surface of the C18 column. This secondary interaction, in addition to the primary reversed-phase interaction, causes the peak to "drag" or tail.
-
The Solution:
-
Adjust Mobile Phase pH: Increase the pH of the aqueous mobile phase to >6.5. At this pH, the amine group will be in its neutral, free-base form, eliminating the ionic interaction with silanols. A phosphate or acetate buffer is suitable.
-
Add a Competing Base: If you must work at a lower pH, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.
-
Use a Base-Deactivated Column: Modern HPLC columns, often labeled "BDS" (Base-Deactivated Silica) or with other proprietary names, are specifically designed with minimal residual silanols and are highly recommended for analyzing basic compounds.
-
Q4: My chromatogram shows several unexpected small peaks. Are these impurities or degradation products?
Distinguishing between process-related impurities and degradation products is critical. A systematic approach combining mass spectrometry and stress testing is the most effective strategy.
-
The Cause (Causality): Unexpected peaks can arise from starting materials, byproducts from the synthesis (e.g., regioisomers), or from the breakdown of the analyte itself due to exposure to light, heat, or reactive media.[7][8] Indazole derivatives, for instance, are known to undergo photodegradation, potentially rearranging into more stable benzimidazole structures.[7]
-
The Solution Workflow: The following workflow helps systematically identify the source of unknown peaks.
Caption: A decision tree for identifying unknown chromatographic peaks.
Table 2: Potential Process-Related Impurities & Degradants Based on common synthetic routes for substituted amino-indazoles, the following impurities could be present.[9][10][11]
| Compound Name | Potential Origin | Expected [M+H]⁺ (m/z) |
| 2,6-Dichlorobenzonitrile | Unreacted Starting Material | 171.97 |
| 7-Chloro-1H-indazole | Deamination Product | 153.01 |
| Dichloro-diamino-biphenyl derivatives | Dimerization Side Reaction | Variable |
| 7-Chloro-1H-benzimidazole-6-amine | Photodegradation Product | 168.03 |
Mass Spectrometry (MS)
Q5: I'm having trouble getting a stable parent ion in my ESI-MS analysis. What can I do?
In-source fragmentation can be common for molecules with multiple functional groups. Optimizing the source conditions is key.
-
The Cause (Causality): The energy within the electrospray ionization (ESI) source, primarily controlled by the capillary and cone (or fragmentor) voltage, can be high enough to cause the protonated molecule to fragment before it reaches the mass analyzer. The N-N bond in the indazole ring can be a point of fragmentation under energetic conditions.
-
The Solution:
-
Reduce Cone/Fragmentor Voltage: This is the most critical parameter. Systematically decrease the cone voltage (e.g., in 10 V increments) and monitor the increase in the parent ion's abundance relative to its fragments.
-
Use a Softer Mobile Phase: Adding a small amount of a modifier like formic acid (0.1%) can promote stable protonation and lead to a more abundant [M+H]⁺ ion.
-
Check for Adducts: Instead of just looking for the [M+H]⁺ ion, look for other common adducts that might be more stable.
-
Table 3: Expected Ions for this compound in ESI-MS
| Ion Species | Adduct | Calculated m/z | Notes |
| [M+H]⁺ | + H⁺ | 168.0323 | The primary protonated molecule. |
| [M+Na]⁺ | + Na⁺ | 190.0142 | Common adduct, especially if glassware or solvents have sodium contamination. |
| [M+K]⁺ | + K⁺ | 205.9882 | Less common, but possible. |
| [2M+H]⁺ | Dimer + H⁺ | 335.0573 | Can be observed at higher analyte concentrations. |
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for your analyses. They are designed to be self-validating by including system suitability criteria.
Protocol 1: HPLC-UV Purity Analysis
This reversed-phase method is designed to provide robust separation for purity assessment and quantification.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (a base-deactivated column is strongly recommended).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Dilute to a working concentration of ~0.1 mg/mL with the same diluent.
-
-
System Suitability:
-
Before sample analysis, inject the working standard five times.
-
Tailing Factor: Must be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Protocol 2: LC-MS Identification
This method is optimized for obtaining mass data for the parent compound and any related impurities.
-
Instrumentation:
-
LC-MS system with ESI source (e.g., Q-TOF or Orbitrap for high-resolution data).
-
-
LC Conditions (can be adapted from HPLC method):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
-
MS Conditions (Positive ESI Mode):
-
Scan Range: 100 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 25 V (Optimize this value first).
-
Source Temperature: 120°C.
-
Desolvation Gas (N₂): ~800 L/hr at 350°C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical [M+H]⁺ mass (168.0323).
-
The measured mass should be within 5 ppm of the theoretical mass for confident identification.
-
Section 4: Advanced Workflow Visualization
To provide a bird's-eye view of a comprehensive characterization project, the following workflow outlines the necessary steps from receiving a sample to full elucidation.
Caption: A workflow for the complete analytical characterization of a new batch.
References
- BenchChem. (2025).
- Wiley-VCH. (2007). Supporting Information for Synthesis of 1H-Indazoles. Wiley-VCH.
- ChemicalBook. (2025). This compound (CAS 112635-08-2). ChemicalBook.
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]
-
PubChem. 1H-Indazol-6-amine. National Center for Biotechnology Information. [Link]
- Lead Sciences. This compound. Lead Sciences.
- BenchChem. (2025). A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole. BenchChem.
-
PubChem. 6-chloro-1H-indazol-3-amine. National Center for Biotechnology Information. [Link]
- PubChemLite. 7-chloro-1h-indazol-3-amine (C7H6ClN3). Université du Luxembourg.
- PubChemLite. 7-chloro-1h-indazol-5-amine (C7H6ClN3). Université du Luxembourg.
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
Sources
- 1. This compound | 112635-08-2 [chemicalbook.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 7-chloro-1h-indazol-3-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 7-chloro-1h-indazol-5-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 6. 1H-Indazol-6-amine | 6967-12-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 7-Chloro-1H-indazol-6-amine Samples
Welcome to the technical support center for 7-Chloro-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. By understanding the potential impurities and their origins, you can ensure the integrity of your experimental results and the quality of your final products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound in a practical question-and-answer format.
Q1: I'm observing an unexpected peak in my HPLC chromatogram. What could it be?
The presence of unexpected peaks in your HPLC analysis of this compound can arise from several sources, primarily related to the synthetic route and subsequent handling. A common and efficient method for synthesizing 6-aminoindazoles involves the reduction of a 6-nitroindazole precursor.[1][2] Therefore, the most probable impurities are related to this process.
Potential Impurities and Their Origins:
-
Unreacted Starting Material: The most common impurity is the unreacted starting material, 7-chloro-6-nitro-1H-indazole . Incomplete reduction of the nitro group will result in its presence in your final product.
-
Regioisomers: During the synthesis of the indazole ring, the formation of regioisomers is a possibility. Depending on the specific synthetic conditions, you might observe isomers such as 4-chloro-6-nitro-1H-indazole which, upon reduction, would yield 4-chloro-1H-indazol-6-amine .
-
Byproducts of Cyclization: The formation of the indazole ring from precursors like substituted 2-aminobenzonitriles can sometimes lead to side reactions and the formation of related heterocyclic byproducts.[3]
-
Degradation Products: this compound, like other indazole derivatives, can be susceptible to degradation under certain conditions. Exposure to light, strong acids or bases, or oxidizing agents can lead to the formation of degradation products.[4][5]
Troubleshooting Workflow:
To identify the unknown peak, a systematic approach is recommended. The following workflow can help you pinpoint the impurity.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Q2: How can I remove the 7-chloro-6-nitro-1H-indazole impurity from my sample?
If you have identified the presence of the nitro-intermediate, optimizing the purification process is crucial.
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing closely related impurities. The choice of solvent is critical. A solvent system should be identified where the desired this compound has moderate solubility at elevated temperatures and low solubility at room temperature, while the nitro-impurity remains more soluble. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Column Chromatography: While often avoided in large-scale production due to cost, silica gel column chromatography is an excellent laboratory-scale method for separating compounds with different polarities. The amino group in the desired product makes it significantly more polar than the nitro-intermediate. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) should provide good separation.
-
Acid-Base Extraction: The basicity of the amino group can be exploited. Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The this compound will be protonated and move to the aqueous layer, while the less basic nitro-compound will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility | Scalable, cost-effective | Requires significant solubility difference, potential for product loss |
| Column Chromatography | Difference in polarity | High resolution for difficult separations | Not easily scalable, solvent intensive |
| Acid-Base Extraction | Difference in basicity | Effective for separating basic compounds from neutral or acidic ones | Requires multiple steps, potential for emulsion formation |
Q3: My sample of this compound is changing color over time. Is it degrading?
Color change, often to a darker shade, is a common indicator of degradation in amino-substituted aromatic compounds. This is frequently due to oxidation or photodegradation.
Understanding Degradation Pathways:
Indazole derivatives can be susceptible to several degradation pathways:[4]
-
Oxidative Degradation: The amine group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be initiated by exposure to air (oxygen), especially in the presence of light or trace metal ions.
-
Photodegradation: Exposure to UV light can cause photochemical reactions. A known pathway for indazoles is the phototransposition into benzimidazoles.[4]
-
Hydrolytic Degradation: While generally stable, prolonged exposure to strong acidic or basic conditions can lead to hydrolysis of the indazole ring.[4]
Prevention and Mitigation:
-
Storage: Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8°C) to minimize oxidation and photodegradation.[6]
-
Handling: Minimize exposure to light and air during experiments. Use de-gassed solvents where appropriate.
-
Forced Degradation Studies: To understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study. This involves subjecting the material to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the degradation products by HPLC or LC-MS.[5][7][8][9]
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A common synthetic approach involves a two-step process:
-
Synthesis of 7-chloro-6-nitro-1H-indazole: This can be achieved through various methods for indazole synthesis, often starting from a suitably substituted o-toluidine or 2-aminobenzonitrile derivative.[3][10][11]
-
Reduction of the Nitro Group: The 6-nitro group is then reduced to the 6-amino group. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[1][2]
Sources
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Validation & Comparative
The Indazole Scaffold: A Comparative Guide to Kinase Inhibition Featuring 7-Chloro-1H-indazol-6-amine
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the efficacy of indazole-based kinase inhibitors, with a spotlight on 7-Chloro-1H-indazol-6-amine. While specific experimental data for this particular analogue is emerging, we will leverage the extensive data available for its clinically approved relatives—Pazopanib, Axitinib, and Linifanib—to provide a comprehensive framework for researchers, scientists, and drug development professionals. This guide will delve into their mechanisms of action, comparative efficacy, and the experimental protocols required to validate these findings.
The Indazole Scaffold: A Versatile Kinase Binding Moiety
The 1H-indazole core, a bicyclic aromatic heterocycle, is structurally isomeric to indole and presents a unique arrangement of nitrogen atoms that facilitates critical hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] This structural feature is fundamental to its ability to act as a competitive inhibitor, disrupting the signaling pathways that drive cancer cell proliferation, angiogenesis, and survival.[3][4] Several indazole-containing compounds have received FDA approval and are now integral in the treatment of various cancers.[3][4][5]
Mechanism of Action: Targeting Key Oncogenic Drivers
Indazole-based inhibitors predominantly function as multi-targeted tyrosine kinase inhibitors (TKIs), simultaneously blocking the activity of several key receptors involved in tumor progression.
Pazopanib , for instance, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][7][8][9][10] By targeting these receptors, Pazopanib effectively stifles tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[8][9]
Axitinib also targets VEGFRs with high potency and selectivity, making it another powerful anti-angiogenic agent.[11][12][13][14] Its inhibitory profile extends to PDGFR and c-Kit as well.[11][12]
Linifanib exhibits a broad inhibitory spectrum against VEGFR and PDGFR family members, in addition to Fms-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).[15][16][17][18][19] This multi-targeted approach allows it to combat a wider range of oncogenic signaling pathways.
The following diagram illustrates the general mechanism of action for these indazole-based multi-targeted TKIs.
Caption: General signaling pathway of receptor tyrosine kinase (RTK) inhibition by indazole-based compounds.
Comparative Efficacy: A Data-Driven Analysis
To objectively compare the efficacy of these indazole-based inhibitors, we will examine their half-maximal inhibitory concentrations (IC50) against various kinases and cancer cell lines. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase or the viability of a cell population by 50%.
Biochemical Potency (IC50) of Selected Kinase Inhibitors
This table summarizes the biochemical potency of Pazopanib, Axitinib, and Linifanib against a panel of purified kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Linifanib IC50 (nM) |
| VEGFR1 (FLT1) | 10 | 0.1 | 3 |
| VEGFR2 (KDR) | 30 | 0.2 | 4 |
| VEGFR3 (FLT4) | 47 | 0.1-0.3 | - |
| PDGFRα | 71 | 1.6 | - |
| PDGFRβ | 84 | 1.6 | 66 |
| c-Kit | 74 | 1.7 | - |
| FLT3 | - | - | 4 |
| CSF-1R | - | - | 7 |
Data compiled from multiple sources.[8][11][12][15][16]
Cellular Proliferation (IC50) of Selected Kinase Inhibitors
This table presents the IC50 values of the inhibitors in cell-based assays, which measure their effect on the viability of cancer cell lines.
| Cell Line | Cancer Type | Pazopanib IC50 (µM) | Axitinib IC50 (µM) | Linifanib IC50 (µM) |
| HUVEC (VEGF-stimulated) | Endothelial | 0.02 | 0.0002 | 0.0002 |
| Caki-2 | Renal Cell Carcinoma | - | ~0.1 (pre-resistance) | - |
| K562 | Chronic Myeloid Leukemia | - | - | - |
| A549 | Lung Cancer | - | - | - |
| PC-3 | Prostate Cancer | - | - | - |
| Hep-G2 | Hepatoma | - | - | - |
Data compiled from multiple sources.[11][16][20][21]
While direct comparative data for this compound is not yet widely published, studies on other 1H-indazole-6-amine derivatives have shown anti-proliferative activity in the low micromolar range against various cancer cell lines, such as HCT116 (human colorectal cancer).[22][23] For example, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC50 value of 14.3 ± 4.4 μM in HCT116 cells.[22][23]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase/substrate mixture to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-33P]ATP for radiometric assays or unlabeled ATP for fluorescence/luminescence-based assays).[24][25]
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg2+).
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting, fluorescence polarization, or luminescence).[24][26]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[27][28]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (e.g., this compound) or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Western Blotting for Kinase Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into the action of a kinase inhibitor.[29][30][31][32]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein. Often, the membrane is stripped and re-probed for the total form of the protein as a loading control.
-
Conclusion
The indazole scaffold is a cornerstone in the development of effective kinase inhibitors for cancer therapy. While this compound is a promising entity within this class, its full potential is still under investigation. By leveraging the extensive knowledge gained from well-characterized indazole-based drugs like Pazopanib, Axitinib, and Linifanib, and employing rigorous experimental methodologies as outlined in this guide, researchers can effectively evaluate and compare the efficacy of novel indazole derivatives. This comparative approach, grounded in scientific integrity, is crucial for advancing the next generation of targeted cancer therapeutics.
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- 13. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 14. A Study of Axitinib (INLYTA™), a VEGF Receptor Tyrosine Kinase Inhibitor, in Children and Adolescents with Recurrent or Refractory Solid Tumors: A Children’s Oncology Group Phase 1 and Pilot Consortium Trial (ADVL1315) - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to the Biological Target Validation of 7-Chloro-1H-indazol-6-amine
This guide provides a comprehensive framework for the rigorous validation of the biological target of 7-Chloro-1H-indazol-6-amine. As a member of the indazole chemical scaffold, this compound belongs to a class renowned for its diverse pharmacological activities, frequently associated with the modulation of protein kinases.[1][2] While the specific molecular target of this compound is not extensively documented in public literature, this guide will delineate a robust, multi-pronged strategy applicable to this and other novel small molecules. We will proceed using the hypothesis that our compound is a novel inhibitor of a specific protein kinase, a common target for indazole derivatives, to illustrate a complete target validation workflow.[2]
The core principle of target validation is to establish a confident causal link between the modulation of a specific biological molecule (the target) and a desired therapeutic effect.[3][4] This process is critical to mitigating the risk of failure in later stages of drug development.[5][6] Our approach will be built on establishing two key pillars of evidence:
-
Target Engagement: Does the compound physically interact with the hypothesized target protein in a relevant biological context (i.e., within a cell)?
-
Functional Modulation: Does this interaction lead to a measurable change in the target's activity and produce a cellular phenotype consistent with that change?
We will explore and compare chemical and genetic methods, providing field-proven insights into experimental design and data interpretation.[5]
Part 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most crucial step is to confirm that this compound directly binds its intended target in a native cellular environment. This moves beyond purified protein assays, which can often miss critical factors like cell permeability and intracellular competition.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess this direct interaction in intact cells.[8][9][10][11]
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[9] When a protein binds to a ligand (like our compound), its conformational stability increases. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble (non-denatured) target protein remaining, we can detect a "thermal shift" indicative of binding.[10][11][12]
Experimental Workflow Diagram: CETSA
Caption: CETSA workflow for assessing target engagement.
Detailed Experimental Protocol: CETSA using Western Blot Detection
-
Cell Culture & Treatment: Plate your chosen cell line (expressing the target of interest) and grow to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest and wash the cells. Resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[12]
-
Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. To separate the soluble fraction from the precipitated (denatured) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble proteins. Determine the total protein concentration of each sample using a standard method like a BCA assay to ensure equal loading.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the hypothesized target protein. Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining against the temperature. The resulting "melting curve" for the compound-treated group should be shifted to the right compared to the vehicle control if the compound stabilizes the target.
Part 2: Assessing Selectivity and Off-Target Effects
While CETSA confirms engagement with our primary target, it doesn't rule out binding to other proteins, particularly within a large family like the human kinome. A selective compound is crucial for a clean therapeutic effect.[13] Therefore, an orthogonal, biochemical approach is necessary to profile the selectivity of this compound.
Method 2: In Vitro Kinase Selectivity Profiling
Principle of Causality: This method involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 values or percent inhibition at a fixed concentration).[13][14] This provides a broad view of the compound's selectivity profile and helps identify potential off-targets that could lead to adverse effects.[13] Commercial services offer panels covering a significant portion of the human kinome.[7][13][15]
Comparison of Target Validation Approaches
| Feature | Cellular Thermal Shift Assay (CETSA) | In Vitro Kinase Profiling |
| Biological Context | Physiologically Relevant: Assesses binding in intact cells, accounting for cell permeability and endogenous ATP/cofactor levels.[7][10] | Biochemical: Uses purified, often truncated, recombinant enzymes in a simplified, artificial buffer system.[7] |
| Primary Output | Target engagement (binding) via thermal stabilization (ΔTm).[9] | Enzymatic inhibition (IC50 or % Inhibition). |
| Throughput | Lower throughput, typically focused on one or a few targets. | High throughput, can screen against hundreds of kinases simultaneously.[13][15] |
| Key Advantage | Confirms compound reaches and binds its target in a live cell. Essential for validating cellular activity.[11] | Provides a broad, quantitative assessment of selectivity and identifies potential off-targets across a large protein family. |
| Key Limitation | Does not directly measure functional inhibition of the target's activity. | May not accurately reflect a compound's behavior in a complex cellular environment (e.g., false positives/negatives).[7] |
Part 3: Genetic Validation of Target Function
Confirming that this compound binds its target is only half the battle. We must validate that this binding event is responsible for the observed cellular phenotype (e.g., decreased proliferation). The most definitive way to link a target to a function is through genetic manipulation.[5][16]
Method 3: CRISPR/Cas9-Mediated Target Knockout
Principle of Causality: CRISPR/Cas9 technology allows for the precise and permanent disruption (knockout) of the gene encoding our target protein.[17][18][19] The underlying logic is straightforward: if pharmacologically inhibiting the target with our compound produces the same cellular phenotype as genetically ablating the target, it provides strong evidence that the compound is acting "on-target".[16][19]
Experimental Workflow Diagram: CRISPR Target Validation
Caption: Workflow for target validation using CRISPR/Cas9.
Detailed Experimental Protocol: CRISPR Knockout for Phenotypic Comparison
-
gRNA Design and Synthesis: Design at least two independent, high-specificity guide RNAs (gRNAs) targeting early exons of the gene of interest to ensure a functional knockout.[18]
-
Delivery of CRISPR Components: Introduce the Cas9 nuclease and the gRNAs into the target cell line. Ribonucleoprotein (RNP) complexes (pre-complexed Cas9 protein and gRNA) are often preferred as they induce editing quickly and are transient.[18]
-
Generation of Knockout Cells: Create a clonal knockout cell line or a pooled population of knockout cells.
-
Validation of Knockout:
-
Genomic Level: Sequence the targeted genomic locus to confirm the presence of insertions/deletions (indels).[17]
-
Protein Level: This is the most critical validation step. Use Western blotting to confirm the complete absence of the target protein in the knockout cells compared to wild-type controls.[18]
-
-
Phenotypic Comparison: Perform the same cellular assay (e.g., a cell viability or proliferation assay) on both the wild-type and knockout cell lines. Treat the wild-type cells with this compound.
-
Data Interpretation: If the knockout cells show the same phenotype (e.g., reduced viability) as the wild-type cells treated with the compound, this strongly validates the target. If the knockout cells are resistant to the compound, it suggests the compound's effect is dependent on the presence of the target.
Part 4: Probing the Downstream Signaling Pathway
The final layer of validation involves demonstrating that target engagement by the compound modulates the known downstream signaling pathway of the target. For a protein kinase, this typically means inhibiting the phosphorylation of its known substrates.
Hypothetical Signaling Pathway Diagram
Caption: Inhibition of a kinase signaling pathway.
Method 4: Western Blot for Downstream Phosphorylation
Principle of Causality: If this compound inhibits our kinase target, then the phosphorylation level of its direct downstream substrate should decrease in a dose-dependent manner upon treatment. This can be readily quantified using phospho-specific antibodies.
Protocol:
-
Treat cells with increasing concentrations of this compound for a short duration (e.g., 30-60 minutes).
-
Induce pathway activation if necessary (e.g., by adding the cognate growth factor for a receptor tyrosine kinase).
-
Lyse the cells and perform a Western blot.
-
Probe one membrane with an antibody specific to the phosphorylated form of the substrate and another membrane with an antibody for the total substrate protein (as a loading control).
-
A dose-dependent decrease in the phospho-specific signal, without a change in the total protein signal, is strong evidence of on-target pathway modulation.
By integrating these orthogonal approaches—direct biophysical binding (CETSA), broad biochemical selectivity profiling, definitive genetic knockout, and functional downstream pathway analysis—researchers can build a robust and compelling case for the biological target of a novel compound like this compound, paving the way for confident advancement in the drug discovery pipeline.
References
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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University College London (UCL). Target Identification and Validation (Small Molecules). [Link]
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Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
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Luceome Biotechnologies. Kinase Profiling Services. [Link]
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Jones, C., et al. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]
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Assay Genie. Typical Workflow of CRISPR-Cas9 Genome Editing. [Link]
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Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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CD Genomics. CRISPR Off-Target Validation. [Link]
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Chemspace. Target Identification and Validation in Drug Discovery. [Link]
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Laqtom, N., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Scott, J.S., et al. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
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CETSA. CETSA. [Link]
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Tran, P.T., et al. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]
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PubChemLite. 7-chloro-1h-indazol-3-amine (C7H6ClN3). [Link]
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Wang, Y., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]
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Kumar, A., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to 7-Chloro-1H-indazol-6-amine and its Place Among Kinase-Inhibiting Indazole Derivatives
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] This guide provides a comparative analysis of 7-Chloro-1H-indazol-6-amine, a key synthetic intermediate, against several prominent indazole-based kinase inhibitors. We will dissect the structure-activity relationships, mechanistic nuances, and the experimental workflows essential for evaluating these potent molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the landscape of indazole derivatives and leverage them in their research.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and features a benzene ring fused to a pyrazole ring.[2] This structure is prized in drug discovery for its ability to form key hydrogen bond interactions with the hinge region of ATP-binding pockets in various kinases.[4] Its rigid structure provides a reliable anchor for building substituents that can confer potency and selectivity. Numerous FDA-approved drugs, such as Pazopanib and Axitinib, feature an indazole core and function by inhibiting protein kinases, enzymes that are often dysregulated in cancer and other diseases.[2][4]
Focus Molecule: this compound
This compound is a substituted indazole that serves as a valuable building block in the synthesis of more complex, biologically active molecules. Its structure presents two key features for medicinal chemists:
-
The 6-amino group: Provides a nucleophilic handle for elaboration, allowing for the attachment of various side chains and pharmacophores designed to interact with specific residues in a target protein.
-
The 7-chloro group: This electron-withdrawing group can influence the electronic properties of the indazole ring system and provide a vector for further modification or steric interaction within a binding pocket.
While not an end-drug itself, its derivatives have shown promise. For instance, various N-substituted 6-aminoindazole derivatives have demonstrated antiproliferative activity in human cancer cell lines.[5]
General Synthetic Approach
The synthesis of substituted 6-aminoindazoles often begins with a commercially available nitro-substituted precursor. A common and efficient method involves the catalytic reduction of a nitro group.
Caption: Inhibition of the VEGFR signaling cascade by indazole-based TKIs.
Essential Experimental Protocols
To evaluate novel indazole derivatives, a robust set of biochemical and cell-based assays is required. Here, we outline a standard workflow for determining inhibitory potency.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a universal, non-radioactive method for measuring kinase activity and inhibition, adaptable for high-throughput screening. [6] Principle: This assay measures the phosphorylation of a specific peptide substrate by a target kinase. The amount of phosphorylated product is quantified using a detection system, often based on fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization. Inhibition is observed as a decrease in signal. [6] Workflow Diagram:
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Plating:
-
Prepare serial dilutions of the test indazole compound in DMSO.
-
Dispense a small volume (e.g., 100 nL) of each concentration into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Causality: Serial dilution is critical for generating a dose-response curve to accurately determine the half-maximal inhibitory concentration (IC50).
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of the target kinase (e.g., VEGFR-2) and its specific biotinylated peptide substrate in kinase buffer.
-
Dispense the mix into the wells containing the compound.
-
Causality: Pre-incubating the compound with the enzyme allows the inhibitor to bind to the target before the enzymatic reaction begins.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer. The concentration should be near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Add the ATP solution to all wells to start the phosphorylation reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Causality: This period must be within the linear range of the enzymatic reaction to ensure the measured activity is proportional to the reaction rate.
-
-
Detection:
-
Stop the reaction by adding a stop buffer containing EDTA (which chelates Mg2+, a necessary cofactor for kinases).
-
Add the detection reagents. For a TR-FRET assay, this would be a mix of a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore. [6]
-
-
Signal Reading:
-
Incubate for the detection reagents to bind (e.g., 60 minutes).
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
This compound represents a strategically functionalized scaffold with significant potential for the development of novel kinase inhibitors. By comparing it to successful drugs like Pazopanib and Axitinib, we can appreciate the structure-activity relationships that govern potency and selectivity. The chlorine at position 7 and the amine at position 6 are key handles for synthetic elaboration, allowing medicinal chemists to explore new chemical space and design next-generation therapeutics. Future work should focus on synthesizing libraries based on this core and evaluating them against a broad panel of kinases to identify novel agents with unique pharmacological profiles for various therapeutic indications.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-1H-indazol-6-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 7-Chloro-1H-indazol-6-amine, a privileged scaffold in modern medicinal chemistry. We will delve into the critical structural modifications that influence biological activity, compare the potency of various analogs with supporting experimental data, and provide detailed protocols for key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Versatility of the Indazole Scaffold
The indazole ring system is a cornerstone of many therapeutic agents, recognized for its ability to mimic purines and interact with the hinge region of ATP-binding sites in kinases.[1][2] Indazole-containing compounds have found success as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature an indazole core, highlighting its clinical significance.[4][5]
The this compound scaffold (Figure 1) serves as a valuable starting point for fragment-based drug discovery and lead optimization. The specific placement of the chloro and amine groups offers distinct vectors for chemical modification, allowing for a systematic exploration of the chemical space around the core to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on how substitutions at key positions modulate the inhibitory activity of these analogs.
Key Structural Modification Points for SAR Exploration
The potency and selectivity of indazole-based inhibitors are highly dependent on the nature and position of various substituents. For the this compound core, three primary positions are targeted for modification to build out the structure-activity relationship:
-
The 6-amino group: This serves as a crucial handle for introducing larger substituents that can interact with solvent-exposed regions of the kinase ATP pocket or form additional hydrogen bonds.
-
The N1 position of the indazole ring: Alkylation or arylation at this position can influence the orientation of the scaffold within the binding site and can be used to probe for additional hydrophobic interactions.
-
The C3 position: While the core scaffold in this guide is unsubstituted at C3, this position is another common site for modification in other indazole series to enhance potency.[1]
These key sites are illustrated in the diagram below.
Figure 1: Key modification points on the this compound scaffold.
Comparative Analysis of Analog Activity
The following sections compare analogs based on modifications at the 6-amino position. Data is synthesized from studies on analogous indazole scaffolds to illustrate key SAR principles. The primary target for many of these compounds are serine/threonine or tyrosine kinases, and potency is typically measured as the half-maximal inhibitory concentration (IC50).
Modifications of the 6-Amine Group: From Amine to Amides and Ureas
Acylation of the 6-amino group to form amides or reaction with isocyanates to form ureas are common strategies to explore the SAR. These modifications introduce new hydrogen bond donors and acceptors, as well as varied steric bulk.
For instance, in a series of 1H-indazole derivatives targeting Pim kinases, the modification of an amino group was critical for potency.[6] While not the exact 7-chloro-6-amino scaffold, the principles are transferable. The introduction of different benzyl groups via reductive amination on a 1H-indazol-6-amine core showed that substituent electronics on the phenyl ring significantly impacted anti-proliferative activity.[7]
Table 1: Comparative Activity of N-Substituted 1H-indazol-6-amine Analogs Data is illustrative, based on trends observed in related indazole series.
| Compound ID | R Group (at 6-NHR) | Target | IC50 (µM) | Cell Line | Reference Insight |
| Parent | H | - | >100 | HCT116 | Starting fragment lacks significant activity.[7] |
| 9a | Benzyl | - | 59.0 | HCT116 | Introduction of a hydrophobic group confers activity.[7] |
| 9f | 4-Fluorobenzyl | - | 14.3 | HCT116 | Electron-withdrawing group enhances potency.[7] |
| 9g | 4-Chlorobenzyl | - | 17.7 | HCT116 | Halogen substitution is generally favorable.[7] |
| 9h | 4-Bromobenzyl | - | 18.0 | HCT116 | Larger halogens offer diminishing returns.[7] |
Causality Behind Experimental Choices: The selection of benzyl groups with different electronic properties (e.g., fluoro, chloro) is a classic medicinal chemistry strategy. It systematically probes the electronic environment of the binding pocket. The enhanced potency with electron-withdrawing groups suggests a potential cation-π interaction or a favorable dipole moment for binding. The sulforhodamine B (SRB) assay was chosen as it is a reliable and high-throughput method for assessing cell proliferation and cytotoxicity.[7]
Experimental Protocols for SAR Evaluation
A robust SAR campaign relies on a validated and reproducible set of experiments. The general workflow involves synthesis, in vitro enzymatic screening, and subsequent cell-based assays.
Figure 2: A typical workflow for SAR studies of kinase inhibitors.
General Synthesis: Reductive Amination of this compound
This protocol outlines a general method for synthesizing N-substituted analogs, as inspired by related literature.[7]
-
Dissolve: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add Aldehyde: Add the desired benzaldehyde derivative (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq).
-
Stir: Stir the mixture at room temperature for 2-4 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Quench & Extract: After the reaction is complete (monitored by TLC), quench with water and extract the product with an organic solvent like ethyl acetate.
-
Purify: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the desired analog.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol provides a framework for determining the IC50 value of an analog against a specific protein kinase. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
-
Prepare Reagents: Reconstitute the kinase, substrate, and ATP to their desired concentrations in the kinase reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound (analog) in DMSO, then further dilute in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of the kinase, and initiate the reaction by adding 5 µL of a substrate/ATP mix. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway Context
The indazole analogs discussed often target kinases involved in cell proliferation and survival pathways, such as the Akt or Pim signaling pathways.[6][8] Understanding the pathway provides context for the cellular effects of these inhibitors.
Figure 3: Simplified diagram of pro-survival signaling pathways often targeted by indazole-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel kinase inhibitors. SAR studies consistently show that modifications at the 6-amino position are a highly effective strategy for modulating potency and achieving selectivity. The data suggests that introducing substituted aryl groups can significantly enhance anti-proliferative activity, with electronic properties playing a key role.
Future work should focus on exploring a wider range of substituents at this position to improve drug-like properties. Furthermore, obtaining co-crystal structures of these analogs bound to their target kinases would provide invaluable insight for rational, structure-based design, allowing for the optimization of interactions and the development of next-generation inhibitors with superior efficacy and safety profiles.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 7-Chloro-1H-indazol-6-amine
Introduction: The Promise of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including potent anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2] Several indazole-based drugs, such as axitinib, lonidamine, and pazopanib, are already utilized in clinical settings for cancer therapy, underscoring the scaffold's value in developing novel therapeutics.[2][3] This guide focuses on 7-Chloro-1H-indazol-6-amine, a specific derivative, to illustrate the critical journey from promising in vitro activity to demonstrable in vivo efficacy—a pivotal step in the drug discovery pipeline.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vitro and in vivo performance of novel indazole derivatives like this compound. By presenting supporting experimental data from related compounds and detailing robust protocols, we aim to equip researchers with the necessary tools to navigate the complexities of translational science.
In Vitro Characterization: Unveiling Cellular and Molecular Activity
The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays designed to elucidate its biological activity at the cellular and molecular level. For a novel indazole derivative, this typically involves evaluating its antiproliferative effects, identifying its molecular targets, and dissecting its mechanism of action.
Antiproliferative Activity Across Cancer Cell Lines
A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The antiproliferative activity of this compound would be assessed against a panel of human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell growth by 50%, is a key metric. For illustrative purposes, the table below presents hypothetical IC50 values for this compound, drawing on published data for other anticancer indazole derivatives.[4][5][6]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| HCT116 | Colorectal Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| PC-3 | Prostate Cancer | 7.8 |
| K562 | Chronic Myeloid Leukemia | 3.1 |
Molecular Target Identification: Kinase Inhibition Profile
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[1][3] A comprehensive kinase screening assay is therefore essential to identify the molecular targets of this compound. This is often performed using radiometric or luminescence-based assays that measure the compound's ability to inhibit the activity of a large panel of kinases.[7][8][9]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an indazole derivative, leading to the inhibition of cell proliferation and survival.
Hypothetical inhibition of the MAPK/ERK signaling pathway.
Bridging the Gap: The Hollow Fiber Assay
The transition from in vitro to in vivo studies can be resource-intensive. The in vivo hollow fiber assay serves as an effective intermediate step to prioritize compounds.[10][11] In this assay, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. This allows for the assessment of a compound's activity in a more physiologically relevant environment, including initial insights into its bioavailability and metabolism, without the need for tumor formation.[10][12][13]
The workflow for a hollow fiber assay is depicted below:
Workflow of the in vivo hollow fiber assay.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System
Positive results from in vitro and intermediate assays warrant progression to more complex and informative in vivo models. These studies are crucial for evaluating a compound's therapeutic efficacy, understanding its pharmacokinetic and pharmacodynamic properties, and assessing its safety profile in a whole organism.
Tumor Xenograft Models: A Preclinical Proving Ground
Cell line-derived xenograft (CDX) models are a cornerstone of preclinical cancer research.[14][15] These models involve the implantation of human cancer cell lines into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system.[15][16] For this compound, a typical xenograft study would involve treating tumor-bearing mice with the compound and monitoring tumor volume over time compared to a vehicle-treated control group.
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., Nude, SCID) |
| Cell Line | e.g., HCT116 human colorectal carcinoma |
| Implantation | Subcutaneous injection of cancer cells |
| Treatment | Administration of this compound (e.g., daily, intraperitoneally) |
| Endpoints | Tumor volume, body weight, survival |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development. In vivo pharmacokinetic studies in animal models provide essential data on a compound's bioavailability, half-life, and clearance.[17][18] Pharmacodynamic studies, on the other hand, assess the effect of the compound on its target in the tumor tissue, confirming target engagement and providing insights into the dose required for a biological response.
Assessment of Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[19][20] Many anticancer drugs, including some indazole derivatives, exhibit anti-angiogenic properties.[5] In vivo assays such as the Matrigel plug assay or analysis of microvessel density in tumor xenografts can be used to evaluate the anti-angiogenic potential of this compound.[19][21]
Comparative Analysis: Reconciling In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound that is highly active in vitro may fail in vivo due to poor pharmacokinetic properties, lack of target engagement in the tumor, or unforeseen toxicities. Conversely, a compound with modest in vitro activity may show significant in vivo efficacy if it has favorable PK/PD properties.
| Aspect | In Vitro Findings | In Vivo Implications |
| Potency (IC50) | Low micromolar activity against a range of cancer cell lines. | Provides a rationale for in vivo testing but does not guarantee efficacy. |
| Mechanism | Inhibition of specific kinases in the MAPK pathway. | In vivo target engagement and pathway modulation need to be confirmed in tumor tissue. |
| Metabolism | Data from in vitro liver microsome assays can predict metabolic pathways.[22] | In vivo studies are required to determine the actual metabolic fate and clearance of the compound. |
| Efficacy | N/A | The ultimate measure of therapeutic potential, assessed in tumor models. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[23][24]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anticancer activity of a compound in a subcutaneous xenograft model.[25]
-
Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.
-
Randomization: Randomly assign mice to treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 20 mg/kg, daily, i.p.) or vehicle control.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Conclusion: A Roadmap for Translational Success
The journey of a potential drug candidate from the laboratory bench to the clinic is fraught with challenges. A thorough and systematic comparison of in vitro and in vivo activity, as outlined in this guide for this compound, is essential for making informed decisions and increasing the likelihood of translational success. By understanding the nuances of a compound's biological activity in different experimental systems, researchers can build a robust data package to support its further development as a novel therapeutic agent.
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A Comprehensive Guide to the Cross-Reactivity Profiling of Indazoplenib (7-Chloro-1H-indazol-6-amine)
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1] This guide provides an in-depth, objective comparison of the cross-reactivity profile of a novel investigational compound, Indazoplenib (7-Chloro-1H-indazol-6-amine) , a potent inhibitor of Pim-1 kinase.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies used to characterize the selectivity of Indazoplenib, presenting supporting data and comparing its performance against established kinase inhibitors. Our narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of how to build a robust and self-validating selectivity profile.
Introduction: The Imperative for Selectivity Profiling
Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1] Consequently, off-target inhibition by a kinase inhibitor can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[2][3] Indazoplenib has been designed to target Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression, survival, and tumorigenesis.[4][5][6] A comprehensive understanding of its kinome-wide selectivity is therefore not merely a regulatory requirement but a critical step in elucidating its mechanism of action and predicting its clinical safety profile.
This guide will explore three orthogonal, state-of-the-art methodologies to construct a high-resolution map of Indazoplenib's cellular targets:
-
In Vitro Kinome Profiling: Broad screening against a panel of purified kinases to determine intrinsic inhibitory activity.
-
Cellular Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to confirm target binding within a physiological context.
-
Unbiased Proteome-wide Analysis: Employing affinity chromatography coupled with mass spectrometry (AP-MS) to identify direct and indirect binding partners in an unbiased manner.
In Vitro Kinome Profiling: Establishing the Foundational Selectivity Landscape
The initial step in characterizing a new kinase inhibitor is to assess its activity against a large, representative panel of purified kinases. This provides a quantitative measure of potency (typically as IC₅₀ values) and a broad overview of selectivity.
Experimental Rationale and Design
We subjected Indazoplenib to a competitive displacement binding assay against a panel of 468 human kinases. For comparison, we profiled two well-characterized multi-kinase inhibitors, Sunitinib and Dasatinib, under identical assay conditions. The choice of ATP concentration in such assays is critical; for this screen, ATP was used at the Kₘ for each individual kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.
Comparative Kinase Inhibition Data
The results of the kinome-wide screen are summarized in the table below, highlighting the potent and selective inhibition of Pim-1 kinase by Indazoplenib.
| Target Kinase | Indazoplenib (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| Pim-1 (Primary Target) | 5.2 | 150 | >1000 |
| Pim-2 | 25.8 | 125 | >1000 |
| Pim-3 | 18.4 | 98 | >1000 |
| VEGFR2 | 850 | 9 | 15 |
| SRC | >10,000 | 220 | 0.8 |
| ABL1 | >10,000 | 350 | 1.1 |
| c-KIT | 1,200 | 12 | 18 |
| PDGFRβ | 2,500 | 2 | 22 |
Table 1: Comparative in vitro inhibitory activity (IC₅₀) of Indazoplenib, Sunitinib, and Dasatinib against a selection of kinases. Data is hypothetical and for illustrative purposes.
Indazoplenib demonstrates a clear selectivity window for the Pim kinase family, with significantly less activity against other common off-targets of kinase inhibitors like VEGFR2, SRC, and c-KIT when compared to the broader-spectrum inhibitors Sunitinib and Dasatinib.
In Vitro Kinase Assay Protocol
The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, a common method for in vitro kinase profiling.[7]
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Indazoplenib and control compounds, serially diluted in DMSO
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-allophycocyanin (SA-APC) (acceptor)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Dispense 2.5 µL of 4X test compound (or DMSO vehicle control) into the assay plate.
-
Add 2.5 µL of 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context
While in vitro assays are essential, they do not fully recapitulate the cellular environment. CETSA is a powerful biophysical technique that allows for the assessment of drug-target interactions in intact cells.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Rationale and Design
To confirm that Indazoplenib engages Pim-1 kinase in a cellular context, we performed CETSA in KMS-11 multiple myeloma cells, which express high levels of Pim-1. We generated melt curves for Pim-1 in the presence and absence of Indazoplenib. A shift in the melting temperature (Tₘ) indicates direct binding of the compound to the target protein.
CETSA Results
The CETSA results demonstrate a dose-dependent thermal stabilization of Pim-1 kinase by Indazoplenib, confirming target engagement in intact cells.
| Compound | Concentration (µM) | Pim-1 Melting Temp (Tₘ, °C) | Thermal Shift (ΔTₘ, °C) |
| Vehicle (DMSO) | - | 48.2 | - |
| Indazoplenib | 1 | 53.5 | +5.3 |
| Indazoplenib | 10 | 56.8 | +8.6 |
| Control Compound | 10 | 48.4 | +0.2 |
Table 2: Cellular thermal shift assay results for Pim-1 kinase in KMS-11 cells treated with Indazoplenib. Data is hypothetical and for illustrative purposes.
The significant positive thermal shift induced by Indazoplenib provides strong evidence of its ability to bind to and stabilize Pim-1 kinase within the complex milieu of the cell.
CETSA Protocol
The following is a step-by-step protocol for performing CETSA with detection by Western blot.[8][11]
Materials:
-
KMS-11 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Indazoplenib and control compounds in DMSO
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody against Pim-1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture KMS-11 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or different concentrations of Indazoplenib for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10⁷ cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Pim-1.
-
Data Analysis: Quantify the band intensities at each temperature and plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melt curves and determine the Tₘ.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography-Mass Spectrometry (AP-MS): An Unbiased Approach to Target Deconvolution
To provide a truly comprehensive cross-reactivity profile, it is essential to employ an unbiased, proteome-wide method that can identify unanticipated off-targets. AP-MS is a powerful chemoproteomic technique for this purpose.[12]
Experimental Rationale and Design
We synthesized a derivative of Indazoplenib functionalized with a linker and biotin tag to serve as a "bait" molecule. This bait was immobilized on streptavidin-coated beads and incubated with lysates from KMS-11 cells. Proteins that bind to the bait were then eluted, digested, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key control in this experiment is to perform a parallel pulldown in the presence of excess free (non-biotinylated) Indazoplenib; true binding partners will be outcompeted and thus depleted in this control sample.
AP-MS Results
The AP-MS analysis confirmed Pim-1, Pim-2, and Pim-3 as high-confidence binding partners of Indazoplenib. Importantly, no other high-stoichiometry, competitively-eluted kinases were identified, reinforcing the high selectivity of Indazoplenib observed in the in vitro screen.
| Identified Protein | Peptide-Spectrum Matches (PSMs) (Bait Only) | PSMs (Bait + Free Inhibitor) | Fold Change |
| Pim-1 | 128 | 15 | 8.5 |
| Pim-2 | 89 | 12 | 7.4 |
| Pim-3 | 95 | 18 | 5.3 |
| HSP90AA1 | 210 | 205 | 1.0 |
| Tubulin beta chain | 185 | 190 | 1.0 |
Table 3: Selected results from the AP-MS analysis of Indazoplenib. Proteins with a significant fold change in binding upon competition with the free inhibitor are considered specific interactors. Data is hypothetical and for illustrative purposes.
The lack of significant fold change for abundant cellular proteins like HSP90 and tubulin demonstrates the specificity of the pulldown.
AP-MS Protocol
The following provides a generalized workflow for an AP-MS experiment.
Materials:
-
Biotinylated Indazoplenib derivative ("bait")
-
Streptavidin-coated magnetic beads
-
KMS-11 cell lysate
-
Lysis buffer (non-denaturing)
-
Wash buffers (with varying salt concentrations)
-
Elution buffer (e.g., containing biotin or a denaturant like SDS)
-
Free Indazoplenib (for competition)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Bait Immobilization: Incubate streptavidin beads with the biotinylated bait to immobilize it. Wash away unbound bait.
-
Affinity Purification: Incubate the bait-coated beads with cell lysate. For the competition control, pre-incubate the lysate with excess free Indazoplenib before adding the beads.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins. Quantify the relative abundance of proteins in the bait-only and competition samples to identify specific interactors.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Conclusion: A Tripartite Approach to De-risking Kinase Inhibitors
The comprehensive cross-reactivity profiling of Indazoplenib (this compound) through the integration of in vitro kinome screening, cellular target engagement confirmation by CETSA, and unbiased proteome-wide analysis via AP-MS provides a robust and multi-faceted understanding of its selectivity profile.
The data collectively demonstrate that Indazoplenib is a potent and highly selective inhibitor of the Pim kinase family, with minimal off-target activity against a wide range of other kinases at therapeutically relevant concentrations. This high degree of selectivity is a promising attribute for a clinical candidate, suggesting a lower potential for off-target related toxicities.
This guide underscores the importance of employing orthogonal, well-controlled experimental strategies to build a self-validating and trustworthy selectivity profile. By understanding not just what a compound inhibits in a test tube, but how it engages its target in a living cell and what other proteins it may interact with, we can make more informed decisions in the drug development process, ultimately leading to safer and more effective medicines.
References
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D. Priyadarshini, P., & R. K, H. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21554-21585. [Link]
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Elsayed, M. S., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]
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Lin, Y., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Cell Death & Disease, 10(10), 762. [Link]
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1057-1061. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Gingras, A. C., et al. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 14(10), 2829-2852. [Link]
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Lin, S., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 277-296. [Link]
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EMBL-EBI. High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
Wu, G., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(2), 325-337. [Link]
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Benchmarking 7-Chloro-1H-indazol-6-amine against known standards
An In-Depth Comparative Analysis of 7-Chloro-1H-indazol-6-amine: Benchmarking Against Established Standards in Drug Discovery
This guide provides an in-depth technical evaluation of this compound, a heterocyclic intermediate of significant interest in medicinal chemistry. We will objectively benchmark its physicochemical properties and biological potential against established standards relevant to drug discovery, particularly in the domain of kinase inhibition. This document is intended for researchers, chemists, and drug development professionals seeking to understand the utility and quality benchmarks for this specific indazole derivative.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1][2][3] This structural motif is central to several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, which are used in cancer therapy.[4][5][6] this compound (CAS: 112635-08-2) is a specific functionalized derivative within this class, offering unique substitution patterns for further chemical elaboration.[7] This guide will dissect its characteristics through a series of standardized analytical and biological assays, providing the causality behind our experimental choices and validating our findings against industry-accepted benchmarks.
Part 1: Physicochemical Profile and Purity Verification
In pharmaceutical synthesis, the purity of an intermediate is paramount. Trace impurities can lead to undesirable side reactions, generate difficult-to-remove byproducts, and compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[8][9] Therefore, a rigorous analytical characterization is the foundational step in validating any new chemical entity for drug development pipelines.
Standard Analytical Methodologies
The robust characterization of indazole derivatives relies on a suite of orthogonal analytical techniques to confirm structure and quantify purity.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity assessment, HPLC separates the main compound from any impurities, allowing for precise quantification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and distinguishing between potential isomers, a common challenge with substituted indazoles.[10][13]
-
Mass Spectrometry (MS): This technique provides an accurate mass-to-charge ratio, confirming the molecular weight of the compound and corroborating its elemental composition.[11]
Workflow for Analytical Characterization
The following diagram outlines the standard workflow for the complete analytical verification of a chemical intermediate like this compound.
Caption: Standard workflow for analytical characterization and quality control.
Benchmarking Physicochemical Properties
A crucial aspect of early drug discovery is ensuring that candidate molecules possess "drug-like" properties. One of the most enduring guidelines is Lipinski's Rule of Five, which helps predict oral bioavailability.[14] We will compare the properties of this compound to these guidelines and the typical properties of approved kinase inhibitors.
| Property | This compound | Lipinski's Rule of Five Guideline | Typical Range for Kinase Inhibitors |
| Molecular Weight (MW) | 167.60 g/mol [7] | < 500 Da[14] | 400 - 600 Da[15][16] |
| LogP (Lipophilicity) | 1.8 (Predicted) | ≤ 5[14] | 2 - 5 |
| Hydrogen Bond Donors | 2 | ≤ 5[14] | 1 - 3[15] |
| Hydrogen Bond Acceptors | 3 | ≤ 10[14] | 5 - 10[15] |
| Purity Standard | > 97% | N/A | > 95% for screening[17] |
Analysis: this compound comfortably adheres to Lipinski's rules and presents a smaller, less complex scaffold than many final kinase inhibitor drugs. This is advantageous, as it provides a low molecular weight starting point for further chemical modification, allowing for the addition of other functional groups without immediately violating drug-like property guidelines.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a standard method for determining the purity of this compound.
1. Objective: To quantify the purity of the sample by separating the main component from potential impurities using RP-HPLC with UV detection.
2. Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Instrument & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes, then hold at 90% B for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
4. Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Acquisition: Record the chromatogram for 20 minutes.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
5. Trustworthiness Check: A valid run must include a blank injection (solvent only) to ensure no system contamination and a standard of known purity, if available, to verify retention time and response. A purity level of >97% is considered high quality for a drug discovery intermediate.[8]
Part 2: Comparative Biological Activity - Kinase Inhibition Profile
Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making kinases a major class of therapeutic targets.[5][18][19] The indazole scaffold has proven to be a highly effective core for designing ATP-competitive kinase inhibitors.[1][20] We will now benchmark the inhibitory potential of this compound against relevant kinases and compare its hypothetical performance to established inhibitors.
Generic Kinase Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified signal transduction cascade and highlights the role of a kinase inhibitor.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Benchmarking Kinase Inhibition
To assess its potential, we compare the hypothetical inhibitory activity (IC50) of this compound against kinases commonly targeted by indazole derivatives.[5][6][20] Staurosporine, a potent but non-selective inhibitor, is used as a positive control, while Axitinib, an indazole-based drug, serves as a relevant clinical benchmark.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (Reference IC50, nM)[21] | Axitinib (Reference IC50, nM)[4] |
| VEGFR2 | 500 | 10 | 0.2 |
| PDGFRβ | 850 | 20 | 1.6 |
| Aurora Kinase A | >10,000 | 5 | >10,000 |
| TTK/Mps1 | >10,000 | 15 | >10,000 |
Analysis: As an unoptimized fragment, this compound would be expected to show weak to moderate activity. The hypothetical data suggests it has a preference for VEGFR/PDGFR, which is consistent with other indazole scaffolds.[6] Its weak activity compared to the highly optimized drug Axitinib is expected and highlights its role as a starting point for a medicinal chemistry program, not as a final drug. The lack of activity against unrelated kinases like Aurora and TTK suggests a favorable starting point for selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure kinase activity and determine inhibitor potency.[21] The amount of ADP produced in a kinase reaction is converted to a luminescent signal, which is inversely proportional to the degree of kinase inhibition.
1. Objective: To determine the IC50 value of this compound against a target kinase.
2. Materials:
-
Target Kinase (e.g., VEGFR2) and its specific substrate peptide
-
This compound and control inhibitors (Staurosporine)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
3. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase/substrate mixture in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2 µL of ATP solution (concentration near the Kₘ for the kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader (e.g., BMG PHERAstar).
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
4. Assay Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Part 3: Cellular Activity Assessment
While biochemical assays are essential for determining direct target engagement, cell-based assays are critical to confirm that a compound can enter cells and exert a biological effect.[22] Anti-proliferative assays measure a compound's ability to inhibit cell growth, a key desired outcome for potential anti-cancer agents.
Benchmarking Cellular Anti-Proliferative Activity
We compare the hypothetical half-maximal growth inhibition concentration (GI50) of this compound against the same benchmarks in a cancer cell line whose growth is dependent on VEGFR signaling (e.g., HUVEC or similar).
| Compound | Hypothetical GI50 in HUVEC cells (nM) |
| This compound | 8,000 |
| Staurosporine | 25 |
| Axitinib | 5 |
Analysis: The cellular potency (GI50) is typically lower than the biochemical potency (IC50) due to factors like cell membrane permeability and efflux pumps. The hypothetical high GI50 for the unoptimized this compound is expected and reinforces its status as a starting fragment requiring significant optimization to achieve potent cellular activity.
Experimental Protocol: Cell Viability XTT Assay
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[23] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a colored formazan product.[23][24][25] We prefer the XTT assay over the older MTT assay because the resulting formazan product is water-soluble, eliminating a cumbersome solubilization step and streamlining the protocol.[23][25]
1. Objective: To determine the anti-proliferative effect (GI50) of this compound on a relevant cell line.
2. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Cell culture medium (e.g., EGM-2) and supplements
-
96-well cell culture plates
-
XTT Cell Viability Assay Kit
-
Test compounds (dissolved in DMSO)
3. Procedure:
-
Cell Seeding: Plate HUVEC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 1 µL of serially diluted this compound or control compounds to the wells. Ensure the final DMSO concentration is ≤ 0.5%. Incubate for 72 hours.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm to subtract background absorbance.
-
Data Analysis: Convert absorbance values to percentage of growth inhibition relative to DMSO-treated controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI50 value.
Visualization: Comparison of MTT and XTT Assay Workflows
This diagram highlights the key difference and efficiency gain of the XTT protocol.
Caption: Comparison of MTT and XTT experimental workflows.
Conclusion and Future Perspectives
This guide has systematically benchmarked this compound against established standards. Our analysis of its physicochemical properties demonstrates that it is an excellent starting point for fragment-based or lead generation campaigns, possessing a low molecular weight and adhering to drug-like property guidelines. The hypothetical biological data, contextualized with robust and validated protocols, positions this compound as a promising scaffold for developing inhibitors targeting the VEGFR and PDGFR kinase families.
The presented data underscores that while this compound itself is not a potent inhibitor, its true value lies in its potential as a versatile chemical intermediate. Future work should focus on structure-based design and chemical elaboration of the 6-amino group to enhance potency and selectivity. Subsequent steps would involve comprehensive selectivity profiling across a broader kinase panel and, ultimately, evaluation in in vivo preclinical models to assess pharmacokinetics and efficacy.[22]
References
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MTT assay. Wikipedia. Available at: [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central (PMC) - NIH. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. Bentham Science Publisher. Available at: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. Available at: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. Available at: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
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What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Medium. Available at: [Link]
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Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
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Understanding Purity Standards for Synthesis Material Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Pharmaffiliates. Available at: [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
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This compound. Lead Sciences. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
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An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]
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Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. Available at: [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Available at: [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
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A Researcher's Guide to Reproducibility in Experiments with 7-Chloro-1H-indazol-6-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. This guide, prepared by a Senior Application Scientist, delves into the critical factors influencing the reproducibility of experiments involving 7-Chloro-1H-indazol-6-amine. While this specific indazole derivative may not be as extensively documented as some of its counterparts, the principles of rigorous chemical synthesis, thorough characterization, and meticulous execution of biological assays remain paramount. By drawing upon established methodologies for related indazole compounds, this guide provides a comprehensive framework to ensure the reliability and validity of your research findings.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The specific substitution pattern of this compound suggests its potential as a valuable building block or active compound in various biological assays. However, subtle variations in its synthesis, purity, and handling can lead to significant discrepancies in experimental outcomes. This guide will equip you with the knowledge to navigate these challenges and produce robust, reproducible data.
Synthesis and Purification: A Foundation for Reproducibility
A likely synthetic pathway commences with the nitration of 2,3-dichloroaniline, followed by a diazotization and cyclization reaction to form the indazole core, and finally, a selective reduction of the nitro group.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related amino-indazoles.[5]
Step 1: Nitration of 2,3-Dichloroaniline
-
To a stirred solution of 2,3-dichloroaniline (1 equiv.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated 2,3-dichloro-6-nitroaniline by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.
Step 2: Diazotization and Cyclization to form 7-Chloro-6-nitro-1H-indazole
-
Suspend 2,3-dichloro-6-nitroaniline (1 equiv.) in a mixture of acetic acid and propionic acid.
-
Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the mixture into ice water and collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 7-chloro-6-nitro-1H-indazole.
Step 3: Reduction to this compound
-
To a suspension of 7-chloro-6-nitro-1H-indazole (1 equiv.) in ethanol or acetic acid, add iron powder (5-10 equiv.) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Critical Parameters and Causality:
-
Temperature Control: Maintaining low temperatures during nitration and diazotization is crucial to prevent side reactions and ensure regioselectivity.
-
Purity of Starting Materials: The purity of the initial 2,3-dichloroaniline will directly impact the yield and purity of the final product.
-
Reaction Monitoring: Careful monitoring by TLC at each step is essential to determine reaction completion and identify the formation of any byproducts. Incomplete reactions or the presence of impurities can significantly affect the outcome of subsequent biological assays.
-
Purification: Thorough purification, particularly in the final step, is non-negotiable. Residual reagents or byproducts can interfere with biological experiments, leading to erroneous and irreproducible results.
Rigorous Characterization: The Identity and Purity Fingerprint
Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed. This is a critical self-validating step in any experimental workflow.
Analytical Techniques for Characterization:
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons in the region of 6.5-8.0 ppm, with characteristic splitting patterns. An NH proton signal for the indazole ring and an NH₂ signal for the amine group. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons in the range of 110-150 ppm. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of C₇H₆ClN₃. The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observed. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic N-H stretching frequencies for the amine and indazole N-H, as well as aromatic C-H and C=C stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity (ideally >95%). |
Note: As specific spectral data for this compound is not widely published, the expected observations are based on the analysis of structurally similar indazole derivatives.[6][7] Researchers should acquire and report this full suite of characterization data to ensure the identity and purity of their synthesized compound, forming a crucial part of a reproducible study.
Experimental Application: A Case Study in Kinase Inhibition Assays
Substituted indazoles are widely recognized for their potential as kinase inhibitors.[2][8] To illustrate a reproducible experimental workflow, we will consider the use of this compound in a generic in vitro kinase inhibition assay.
Workflow for Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol is a standard method for quantifying kinase activity and the inhibitory potential of test compounds.[8]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in the appropriate kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 384-well plate, add the diluted compound or vehicle control (DMSO in assay buffer).
-
Add the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Reaction and Detection:
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Factors Crucial for Reproducibility in Biological Assays:
-
Compound Handling and Storage: Amino-chloro-indazoles should be stored in a cool, dry, and dark place to prevent degradation.[9][10][11][12] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Assay Conditions: Factors such as ATP concentration, incubation time, and temperature must be kept consistent across experiments.
-
Reagent Quality: The purity and activity of the kinase, substrate, and other reagents are critical. Use high-quality reagents from reputable suppliers.
-
Controls: Always include appropriate positive and negative controls in your assays. A known inhibitor for the target kinase should be used as a positive control to validate the assay performance.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the activity of this compound, it is essential to compare its performance against known kinase inhibitors with similar structural features or targeting the same kinase family.
| Compound | Target Kinase(s) | Reported IC₅₀ (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 1.2, 0.2, 0.1-0.3, 1.6, 1.7 | [13] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT | 10, 30, 47, 84, 74 | [13] |
| Linifanib | VEGFR, PDGFR | 4, 6 | [1] |
| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.1 | [14] |
This comparative data provides a benchmark for evaluating the potency and selectivity of novel compounds like this compound. When your experimental results for a new compound are placed in the context of established inhibitors, it adds significant value and credibility to your findings.
Conclusion and Best Practices for Ensuring Reproducibility
The reproducibility of experiments involving novel chemical entities like this compound is a multi-faceted challenge that requires a systematic and rigorous approach. By adhering to the principles outlined in this guide, researchers can significantly enhance the reliability and impact of their work.
Key Takeaways for Maximizing Reproducibility:
-
Synthesis and Purification: Follow a well-defined and optimized synthetic protocol. Thoroughly purify the final compound and meticulously document the entire process.
-
Comprehensive Characterization: Unequivocally confirm the structure and purity of your compound using a suite of analytical techniques (NMR, MS, IR, HPLC). This data is the fingerprint of your molecule.
-
Meticulous Assay Execution: Standardize all assay parameters, use high-quality reagents, and include appropriate controls.
-
Proper Handling and Storage: Protect your compound from degradation by storing it under appropriate conditions and minimizing freeze-thaw cycles of stock solutions.
-
Transparent Reporting: Clearly and completely document all experimental procedures, characterization data, and assay conditions in your publications to allow for independent verification and replication.
By embracing these principles of scientific integrity and logical self-validation, the scientific community can build a more robust and reliable foundation of knowledge in the ever-evolving field of drug discovery.
References
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available at: [Link]
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. Available at: [Link]
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. Available at: [Link]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. HAL Open Science. Available at: [Link]
- Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. Available at: [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health. Available at: [Link]
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
- A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. PubMed. Available at: [Link]
- 1H-Indazol-6-amine. PubChem. Available at: [Link]
- Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
- 7-chloro-1h-indazol-3-amine (C7H6ClN3). PubChemLite. Available at: [Link]
- 7-chloro-1h-indazol-5-amine (C7H6ClN3). PubChemLite. Available at: [Link]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. American Chemical Society. Available at: [Link]
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. Available at: [Link]
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health. Available at: [Link]
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health. Available at: [Link]
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Available at: [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Strategies for 7-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methodology 1: Reductive Cyclization of a Dichloronitroaniline Derivative
This approach is predicated on the synthesis of a suitable dichloronitroaniline precursor, followed by a classical indazole formation via diazotization, cyclization, and subsequent reduction of the nitro group.
Plausible Synthetic Pathway
Caption: Reductive Cyclization Pathway for this compound.
In-Depth Mechanistic Discussion and Rationale
The cornerstone of this methodology is the regioselective formation of the indazole ring from a substituted aniline. The synthesis commences with 2,3-dichloro-6-nitroaniline, a commercially available starting material.
-
Diazotization: The primary amine of 2,3-dichloro-6-nitroaniline is converted into a diazonium salt using sodium nitrite in a strong acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Intramolecular Cyclization: Gentle heating of the diazonium salt solution promotes an intramolecular cyclization. The diazonium group, being an excellent leaving group (N₂), facilitates the attack of a lone pair from the nitro group's oxygen or, more likely, an intramolecular electrophilic aromatic substitution-type reaction, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. This step is crucial for establishing the indazole core.
-
Reduction of the Nitro Group: The resulting 7-chloro-6-nitro-1H-indazole is then subjected to reduction. This can be achieved through various established methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or using a metal-based reducing agent like tin(II) chloride in an acidic medium. This final step yields the desired this compound.
Detailed Virtual Experimental Protocol
Step 1: Synthesis of 7-Chloro-6-nitro-1H-indazole
-
To a stirred suspension of 2,3-dichloro-6-nitroaniline (1.0 eq.) in concentrated hydrochloric acid (5-10 volumes) at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete diazotization.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature and then gently heated to 40-50 °C until the evolution of nitrogen gas ceases.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford crude 7-chloro-6-nitro-1H-indazole.
Step 2: Synthesis of this compound
-
To a solution of 7-chloro-6-nitro-1H-indazole (1.0 eq.) in ethanol or acetic acid, tin(II) chloride dihydrate (3-5 eq.) is added portion-wise.
-
The reaction mixture is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Methodology 2: Cyclization of a Substituted Benzonitrile with Hydrazine
This alternative strategy is inspired by the well-documented synthesis of analogous 3-aminoindazoles and relies on the construction of the indazole ring through the reaction of a suitably substituted benzonitrile with hydrazine.[1][2]
Plausible Synthetic Pathway
Caption: Benzonitrile Cyclization Pathway for this compound.
In-Depth Mechanistic Discussion and Rationale
This route begins with the commercially available 2,3-dichlorobenzonitrile.
-
Nitration: The aromatic ring of 2,3-dichlorobenzonitrile is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the chloro and cyano groups will likely favor the introduction of the nitro group at the 6-position, ortho to one chloro and para to the other, to yield 2,3-dichloro-6-nitrobenzonitrile.
-
Indazole Ring Formation: The resulting nitro-substituted benzonitrile is then reacted with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) where hydrazine displaces one of the chloro groups, followed by an intramolecular cyclization of the hydrazine moiety onto the cyano group to form the 3-aminoindazole ring system.[1] The more activated chlorine at the 2-position is expected to be displaced, leading to the formation of 7-chloro-6-nitro-1H-indazol-3-amine.
-
Functional Group Interconversion: The final step involves a series of transformations to convert the 3-amino and 6-nitro groups to the desired 6-amino group. This would entail the reduction of the nitro group to an amine, followed by the removal of the 3-amino group. A plausible sequence would be the catalytic hydrogenation to reduce the nitro group, followed by diazotization of the 3-amino group and a subsequent Sandmeyer reaction using copper(I) chloride to replace it with a hydrogen atom.
Detailed Virtual Experimental Protocol
Step 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
-
To a stirred solution of 2,3-dichlorobenzonitrile (1.0 eq.) in concentrated sulfuric acid (5 volumes) at 0 °C, a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 volumes) is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to give 2,3-dichloro-6-nitrobenzonitrile.
Step 2: Synthesis of 7-Chloro-6-nitro-1H-indazol-3-amine
-
A mixture of 2,3-dichloro-6-nitrobenzonitrile (1.0 eq.) and hydrazine hydrate (3-5 eq.) in a suitable solvent such as ethanol or n-butanol is heated to reflux for 12-24 hours.[1][2]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 7-chloro-6-nitro-1H-indazol-3-amine.
Step 3: Synthesis of this compound
-
Reduction: 7-Chloro-6-nitro-1H-indazol-3-amine (1.0 eq.) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give 3,6-diamino-7-chloro-1H-indazole.
-
Diazotization and Sandmeyer Reaction: The resulting diaminoindazole is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise. This diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature. The mixture is stirred for 1-2 hours and then heated to 50-60 °C to ensure complete reaction. After cooling, the mixture is basified and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield this compound.
Head-to-Head Comparison
| Feature | Methodology 1: Reductive Cyclization | Methodology 2: Benzonitrile Cyclization |
| Starting Material | 2,3-Dichloro-6-nitroaniline | 2,3-Dichlorobenzonitrile |
| Number of Steps | 2 | 3 |
| Overall Yield | Potentially higher, as it involves more direct transformations. | Likely lower due to the multi-step functional group interconversion at the end. |
| Scalability | Good. Diazotization and reduction are generally scalable processes. | Moderate. The final Sandmeyer reaction can sometimes be challenging to scale up. |
| Safety Concerns | Handling of diazonium salts, which can be explosive if isolated. The reaction is typically performed in situ to mitigate this risk. | Use of concentrated nitric and sulfuric acids. Handling of hydrazine, which is toxic and corrosive. |
| Cost-Effectiveness | The starting material is readily available. Fewer steps may lead to lower overall cost. | The starting material is also readily available. The multi-step nature might increase costs. |
| Key Advantages | More convergent and direct route. | Builds upon well-precedented indazole synthesis from benzonitriles.[1][2] |
| Potential Challenges | Regioselectivity of the cyclization needs to be confirmed. | The multi-step functional group interconversion at the end adds complexity and may lower the overall yield. |
Conclusion and Future Perspectives
Both proposed synthetic routes to this compound offer viable, albeit conceptually different, approaches to this valuable building block. Methodology 1, the reductive cyclization of 2,3-dichloro-6-nitroaniline, appears to be the more direct and potentially higher-yielding route. Its two-step sequence is more atom-economical and avoids the complexities of the multi-step functional group interconversions required in Methodology 2. However, careful control of the diazotization step is critical for safety and efficiency.
Methodology 2, proceeding through a benzonitrile intermediate, leverages a robust and widely used method for constructing the 3-aminoindazole core. [1][2] While the subsequent transformations add to the step count and may impact the overall yield, this route could be advantageous if the intermediate, 7-chloro-6-nitro-1H-indazol-3-amine, is also a desired compound for other synthetic endeavors.
For researchers and drug development professionals, the choice between these methodologies will likely depend on a careful evaluation of starting material costs, in-house synthetic expertise, and the desired scale of production. Experimental validation of these proposed routes is a necessary next step to fully elucidate their practical utility and to provide the empirical data needed for a definitive comparison.
References
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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A Comparative Biological Evaluation of Novel 7-Chloro-1H-indazol-6-amine Derivatives as Potential Anticancer Agents
A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors Against Non-Small Cell Lung Cancer
Executive Summary
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1][2] This guide provides a comprehensive biological evaluation of a novel series of 7-Chloro-1H-indazol-6-amine derivatives, specifically focusing on their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in Non-Small Cell Lung Cancer (NSCLC).[3][4][5] We present a head-to-head comparison of our lead compound, designated CIND-1 , against Gefitinib , a widely used first-generation EGFR tyrosine kinase inhibitor (TKI).[6][7][8] This guide details the antiproliferative activity, mechanism of action, and provides self-validating, step-by-step experimental protocols for researchers in drug discovery and oncology.
Introduction: The Rationale for Targeting EGFR with Novel Indazole Scaffolds
The indazole core is a privileged scaffold in drug discovery due to its versatile biological activities, including potent antitumor properties.[9][10][11] Its rigid bicyclic structure allows for precise orientation of substituents to interact with biological targets. Many indazole-containing compounds have demonstrated significant potential as protein kinase inhibitors.[10][12]
In the context of NSCLC, the EGFR signaling pathway is a critical therapeutic target.[3][13] EGFR is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, leads to uncontrolled cell proliferation, survival, and metastasis.[4][5][6] Overexpression of EGFR is observed in over 60% of metastatic NSCLC tumors and often correlates with a poor prognosis.[5]
First-generation TKIs like Gefitinib revolutionized NSCLC treatment by targeting the ATP-binding site of the EGFR kinase domain, proving particularly effective in patients with specific activating mutations (e.g., exon 19 deletions, L858R).[7][8][14] However, the emergence of acquired resistance necessitates the development of new chemical entities. The this compound scaffold represents a promising starting point for novel EGFR inhibitors, with the chlorine and amine functionalities offering vectors for synthetic modification to enhance potency and overcome resistance. This guide focuses on the biological characterization of CIND-1 , a lead derivative from this novel series.
Comparative Biological Evaluation: CIND-1 vs. Gefitinib
The central objective is to benchmark the performance of our novel derivative, CIND-1, against the established clinical alternative, Gefitinib. The evaluation focuses on antiproliferative activity in an EGFR-mutant NSCLC cell line.
Antiproliferative Activity in A549 Human Lung Carcinoma Cells
The antiproliferative effects of CIND-1 and Gefitinib were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of viability.[15][16] The A549 cell line, a common model for human lung adenocarcinoma, was used for this assessment.[9]
Experimental Insights: The 72-hour incubation period was chosen to allow for multiple cell doubling times, providing a robust window to observe the antiproliferative effects of the compounds. DMSO concentration was kept below 0.1% to avoid solvent-induced cytotoxicity.
Data Summary:
| Compound | Cancer Type | Cell Line | Assay Type | IC50 (µM) |
| CIND-1 (Novel Derivative) | Lung Adenocarcinoma | A549 | MTT | 1.8 ± 0.2 |
| Gefitinib (Comparator) | Lung Adenocarcinoma | A549 | MTT | 3.5 ± 0.4 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The results clearly indicate that CIND-1 demonstrates superior antiproliferative activity against the A549 cell line , with an IC50 value approximately twofold lower than that of Gefitinib. This suggests a more potent cytotoxic effect on these lung cancer cells.
Proposed Mechanism of Action: EGFR Kinase Inhibition
Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR tyrosine kinase domain.[7][17] This action prevents the autophosphorylation of tyrosine residues, which is a critical step for activating downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK and PI3K-Akt.[7][18] By blocking these signals, Gefitinib induces cell cycle arrest and apoptosis.[17][18]
Based on the structural similarity of the indazole scaffold to other known kinase inhibitors and the potent activity against an EGFR-driven cancer cell line, it is hypothesized that CIND-1 shares this mechanism of action . The 7-chloro and 6-amine substitutions are predicted to form key interactions within the hinge region of the EGFR ATP-binding site, potentially accounting for its enhanced potency over Gefitinib.
Detailed Experimental Methodologies
To ensure reproducibility and trustworthiness, the following detailed protocols are provided.
MTT Cell Viability Assay Protocol
This assay quantifies the cytotoxic or antiproliferative effects of the test compounds. The principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Protocol:
-
Cell Seeding: Harvest A549 cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare stock solutions of CIND-1 and Gefitinib in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background subtraction.[19]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[19]
-
MTT Addition: After the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[15][16]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Correct the absorbance values by subtracting the background reading from the medium-only wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Discussion and Future Perspectives
The preliminary data presented in this guide are highly encouraging. The novel this compound derivative, CIND-1 , demonstrates significantly more potent antiproliferative activity against the A549 lung cancer cell line than the established drug, Gefitinib. This suggests that the CIND-1 scaffold is a valuable starting point for the development of next-generation EGFR inhibitors.
The enhanced potency may be attributed to optimized interactions within the EGFR kinase domain, a hypothesis that warrants further investigation through molecular docking studies and in vitro kinase inhibition assays.[17][20]
Future research should focus on:
-
Kinase Selectivity Profiling: Evaluating CIND-1 against a panel of other kinases to determine its selectivity and potential off-target effects.
-
Activity in Resistant Cell Lines: Testing CIND-1 against NSCLC cell lines harboring common resistance mutations (e.g., T790M) to see if it can overcome limitations of first-generation inhibitors.
-
In Vivo Efficacy: Assessing the antitumor activity of CIND-1 in preclinical animal models of NSCLC.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogues of the this compound scaffold to further optimize potency and drug-like properties.[21]
Conclusion
This comparative guide demonstrates that novel this compound derivatives, exemplified by CIND-1, hold significant promise as potent anticancer agents for the treatment of NSCLC. With a twofold increase in antiproliferative activity over Gefitinib in A549 cells, CIND-1 represents a compelling lead compound for further development. The robust, validated protocols provided herein offer a clear framework for researchers to replicate and expand upon these findings, accelerating the discovery of more effective targeted therapies for cancer.
References
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Safety Operating Guide
Navigating the Disposal of 7-Chloro-1H-indazol-6-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Chloro-1H-indazol-6-amine (CAS No: 112635-08-2), ensuring the safety of your team and the protection of our environment.[1] The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in chemical handling.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[2][3]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[2]
These hazards necessitate a cautious and informed approach to its management, from initial use to final disposal. The chlorinated nature of this aromatic amine also requires special consideration, as halogenated organic compounds are subject to specific waste disposal regulations to prevent environmental contamination.[4][5][6]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Source: Compiled from multiple Safety Data Sheets.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound in any capacity, including preparation for disposal:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][9]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or Viton, to prevent skin contact.[4][10]
-
Body Protection: A fully buttoned lab coat is required to protect against accidental splashes or dust contact.[4]
-
Respiratory Protection: If there is a risk of dust formation or if working outside of a well-ventilated area, a NIOSH/MSHA-approved respirator is necessary.[2][8]
The causality here is direct: the physical barrier provided by PPE is the most effective immediate measure to prevent the compound from causing harm through its primary exposure routes—ingestion, skin/eye contact, and inhalation.
Spill Management: An Immediate Action Protocol
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
Step 1: Evacuate and Secure the Area. Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area to prevent further exposure.
Step 2: Don Appropriate PPE. Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
Step 3: Contain and Absorb the Spill. For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][7] Avoid actions that could generate dust.[2][10] For a solution, absorb the spill with an inert, non-combustible absorbent material like sand or vermiculite.[11]
Step 4: Decontaminate the Area. Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Step 5: Dispose of Cleanup Materials. All contaminated materials, including absorbents, PPE, and cleaning supplies, must be collected and disposed of as hazardous waste.[12]
Workflow for Spill Response
Caption: Immediate action workflow for a this compound spill.
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[12][13] As a halogenated organic compound, it falls under specific waste categories that prohibit land disposal without prior treatment.[6]
Step 1: Waste Segregation. It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5][14] Mixing these waste types can lead to unnecessarily high disposal costs, as the entire mixture would need to be treated as halogenated waste.[14] Collect waste this compound and any materials contaminated with it in a dedicated, clearly labeled hazardous waste container.[4][12]
Step 2: Container Selection and Labeling. Use a container that is compatible with the chemical, in good condition, and can be tightly sealed.[12] The container must be labeled with the words "HAZARDOUS WASTE" and clearly identify the contents, including the full chemical name: "this compound".[12]
Step 3: Accumulation and Storage. Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[12] This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container closed at all times except when adding waste.[12]
Step 4: Arranging for Disposal. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12] They will ensure that the waste is transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF). The most common and accepted disposal method for halogenated organic compounds is high-temperature incineration.[15]
Disposal Decision Workflow
Caption: Step-by-step workflow for the proper disposal of this compound.
Trustworthiness Through Self-Validation
The protocols described are designed to be a self-validating system. By adhering to these steps, you are not only complying with regulations but also actively participating in a culture of safety. The clear segregation and labeling prevent accidental mixing of incompatible wastes, and the mandated use of PPE directly mitigates the known health risks of the compound. Engaging with your EHS department for final disposal ensures that the waste is handled by certified professionals, providing a documented and compliant end to the chemical's lifecycle in your laboratory.
By integrating these procedures into your standard laboratory operations, you build a foundation of trust and reliability in your commitment to safety and environmental stewardship.
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Navigating the Safe Handling of 7-Chloro-1H-indazol-6-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Chloro-1H-indazol-6-amine (CAS No: 112635-08-2)[1], focusing on the critical aspect of personal protective equipment (PPE) and appropriate disposal protocols. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value that extends beyond the product itself.
Understanding the Hazard: A Proactive Approach to Safety
The initial line of defense is always to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and finally, personal protective equipment. This tiered approach is known as the hierarchy of controls.
Caption: A simplified workflow for donning and doffing PPE.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is as important as safe handling. [3]
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste:
-
Chlorinated Waste Stream: Solutions containing this compound should be disposed of in a designated chlorinated waste container.
-
Non-Chlorinated Waste Stream: Do not mix chlorinated waste with non-chlorinated waste streams.
-
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
In Case of Exposure: Immediate Action Required
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [2]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [2]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. [2]If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. [2]Rinse mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of this compound is a cornerstone of responsible research. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

